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  • Product: 2-Bromo-5-fluorocinnamic acid
  • CAS: 202865-70-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Bromo-5-fluorocinnamic Acid (CAS 202865-70-1)

Executive Summary & Core Identity 2-Bromo-5-fluorocinnamic acid is a highly specialized, di-halogenated derivative of cinnamic acid. Featuring both bromine and fluorine substitutions on the phenyl ring, this compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

2-Bromo-5-fluorocinnamic acid is a highly specialized, di-halogenated derivative of cinnamic acid. Featuring both bromine and fluorine substitutions on the phenyl ring, this compound serves as a critical intermediate in advanced organic synthesis, active pharmaceutical ingredient (API) development, and materials science. The strategic placement of the halogens—bromine at the ortho position and fluorine at the meta position—imparts unique stereoelectronic properties, enhancing lipophilicity and facilitating strong halogen bonding in biological target sites.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical profile of 2-Bromo-5-fluorocinnamic acid is fundamental for predicting its behavior in synthetic workflows and biological assays[1]. The presence of the highly electronegative fluorine atom increases the acidity of the carboxylic acid group via inductive effects, while the bulky bromine atom dictates the steric conformation of the molecule, heavily favoring the trans (E) isomer during synthesis.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 202865-70-1
Molecular Formula C9H6BrFO2
Molecular Weight 245.05 g/mol
Boiling Point 188–192 °C
Physical Form Solid (White to light yellow crystalline powder)
InChI Key AWWFJLNOEZAVHZ-DAFODLJHSA-N

(Data synthesized from 1[1])

Synthetic Methodology: The Knoevenagel-Doebner Condensation

The most robust and scalable method for synthesizing 2-Bromo-5-fluorocinnamic acid is the Doebner modification of the Knoevenagel condensation[2]. This route utilizes 2-bromo-5-fluorobenzaldehyde and malonic acid as precursors[3].

Mechanistic Rationale

The reaction relies on the deprotonation of malonic acid by a weak base (piperidine) to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 2-bromo-5-fluorobenzaldehyde. Pyridine acts as both a solvent and an auxiliary base to stabilize the transition state. Following the initial aldol-type condensation and subsequent dehydration, thermal energy drives the decarboxylation of the intermediate di-acid. The steric bulk of the ortho-bromine atom ensures that the elimination of CO2 proceeds stereoselectively, yielding the thermodynamically stable trans-cinnamic acid[2].

Synthesis A 2-Bromo-5-fluorobenzaldehyde C Catalyst: Piperidine Solvent: Pyridine A->C B Malonic Acid B->C D Nucleophilic Addition (Aldol-type Intermediate) C->D E Dehydration (-H2O) D->E F Decarboxylation (-CO2) Heat (90-100°C) E->F G 2-Bromo-5-fluorocinnamic Acid (Target Product) F->G

Fig 1. Knoevenagel-Doebner synthesis workflow for 2-Bromo-5-fluorocinnamic acid.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup steps ensure the integrity of the final product.

  • Reagent Preparation: Charge a dry, round-bottom flask with 2-bromo-5-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents).

    • Causality: An excess of malonic acid compensates for any partial thermal decomposition before condensation occurs, ensuring complete consumption of the valuable halogenated aldehyde.

  • Catalyst & Solvent Addition: Add pyridine (3 volumes relative to the aldehyde) followed by a catalytic amount of piperidine (0.1 equivalents).

    • Causality: Piperidine is a superior nucleophilic catalyst for enolate formation, while pyridine maintains a homogenous, basic reaction medium that solvates the intermediates.

  • Condensation & Decarboxylation: Attach a reflux condenser and heat the mixture to 90–100 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction typically requires 3–5 hours.

    • Causality: The temperature must exceed 90 °C to provide sufficient activation energy for the decarboxylation step; lower temperatures will stall the reaction at the dicarboxylic acid intermediate.

  • Acidic Workup: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred solution of ice-cold 1M HCl.

    • Causality: The strong acid protonates both pyridine and piperidine, converting them into highly water-soluble hydrochloride salts. Simultaneously, the target cinnamic acid is fully protonated, drastically reducing its aqueous solubility and causing it to precipitate as a crude solid.

  • Isolation & Purification: Filter the precipitate under vacuum and wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize the crude solid from a mixture of ethanol and water.

    • Causality: Recrystallization leverages the differential solubility of the E/Z isomers and impurities, yielding the pure (E)-2-bromo-5-fluorocinnamic acid.

Applications in Drug Development

Halogenated cinnamic acids are privileged pharmacophores in medicinal chemistry. The integration of fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites, while the bromine atom can occupy hydrophobic pockets in target proteins[2].

Cinnamic acid derivatives are extensively researched for their role in metabolic regulation, specifically as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)—a negative regulator of the insulin signaling pathway[4]. By inhibiting PTP1B, these compounds prolong the phosphorylated (active) state of the insulin receptor, thereby amplifying downstream signaling cascades that lead to enhanced cellular glucose uptake.

Pathway A 2-Bromo-5-fluorocinnamic Acid BB BB A->BB Binds Active Site B Cellular Membrane Penetration C PTP1B Enzyme Inhibition D Insulin Receptor (IR) Auto-phosphorylation C->D Prevents Dephosphorylation E PI3K / Akt Signaling D->E F GLUT4 Translocation E->F G Cellular Glucose Uptake F->G BB->C Binds Active Site

Fig 2. Proposed mechanism of action for cinnamic acid derivatives in metabolic regulation.

Safety, Handling, and Environmental Impact

As a halogenated organic acid, 2-Bromo-5-fluorocinnamic acid requires strict adherence to laboratory safety protocols. According to its Safety Data Sheet (SDS), the compound is classified as a skin, eye, and respiratory irritant[5].

Table 2: GHS Safety & Handling Data

Hazard ClassGHS StatementPrevention & Response (Precautionary Codes)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing.P302+P352: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes; remove contact lenses.
Respiratory H335: May cause respiratory irritationP261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.

(Data sourced from 5[5])

Handling Causality: The compound must be handled in a fume hood (P271) because the fine crystalline dust can easily become airborne. Upon contact with the mucous membranes of the respiratory tract, the acidic carboxyl group and the halogenated ring induce localized pH drops and tissue irritation, necessitating immediate removal to fresh air (P304+P340)[5].

References

  • GlobalChemMall - Synthesis Route: malonic acid + 2-Bromo-5-fluorobenzaldehyde URL: [Link]

Sources

Exploratory

2-Bromo-5-fluorocinnamic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Cross-Coupling Applications

Executive Summary 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly versatile halogenated building block utilized extensively in advanced organic synthesis and drug discovery,[1]. Structurally, it features a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly versatile halogenated building block utilized extensively in advanced organic synthesis and drug discovery,[1]. Structurally, it features a benzene ring substituted with a bromine atom at the ortho-position, a fluorine atom at the meta-position, and an acrylic acid moiety. This specific arrangement creates a multifunctional pharmacophore: the fluorine atom enhances lipophilicity and metabolic stability, the acrylic acid tail acts as a Michael acceptor and a site for amidation/esterification, and the ortho-bromine serves as a reactive handle for palladium-catalyzed cross-coupling reactions[2],[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, de novo synthesis via the Knoevenagel-Doebner condensation, and downstream functionalization protocols.

Physicochemical Profiling and Structural Causality

The physical and chemical parameters of 2-bromo-5-fluorocinnamic acid dictate its handling and reactivity profiles. The data below summarizes its core quantitative properties,[4],[1].

PropertyQuantitative Value / Description
Chemical Name (2E)-3-(2-bromo-5-fluorophenyl)-2-propenoic acid
CAS Number 202865-70-1
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Melting Point 188 – 192 °C
Boiling Point 332.0 ± 27.0 °C (at 760 mmHg)
Density 1.685 g/cm³
Appearance Solid (White to off-white crystalline powder)

Structural Causality: The high melting and boiling points are a direct result of strong intermolecular hydrogen bonding facilitated by the carboxylic acid group. The density (1.685 g/cm³) is notably high for an organic acid, driven by the heavy bromine atom[1]. The trans (E) configuration of the alkene is thermodynamically favored due to the steric repulsion between the bulky 2-bromo-5-fluorophenyl ring and the carboxylic acid group.

De Novo Synthesis: The Knoevenagel-Doebner Condensation

The most robust method for synthesizing 2-bromo-5-fluorocinnamic acid is the Knoevenagel-Doebner condensation, utilizing 2-bromo-5-fluorobenzaldehyde and malonic acid[1],[5].

Mechanistic Rationale

The reaction relies on the synergistic action of a weak base (pyridine) and a secondary amine catalyst (piperidine)[5],[6].

  • Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion. This intermediate significantly lowers the activation energy required for nucleophilic attack by the malonate enolate (generated by pyridine)[7]. Following condensation and dehydration, a diacid intermediate forms. The application of heat drives the decarboxylation of this diacid, a step thermodynamically propelled by the formation of the extended conjugated π -system of the final cinnamic acid[6].

Knoevenagel A 2-Bromo-5-fluoro- benzaldehyde C Iminium Intermediate (Piperidine Catalysis) A->C B Malonic Acid B->C D Condensation & Dehydration (-H₂O) C->D E Decarboxylation (-CO₂) D->E Pyridine, Δ F 2-Bromo-5-fluoro- cinnamic acid E->F HCl Workup

Fig 1. Knoevenagel-Doebner condensation workflow for 2-Bromo-5-fluorocinnamic acid synthesis.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system to ensure high yield and purity[5].

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-bromo-5-fluorobenzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (approx. 3 mL/mmol).

  • Catalysis : Add 0.2 equivalents of piperidine. The solution will exhibit a slight color shift as the iminium intermediate forms.

  • Thermal Decarboxylation : Attach a reflux condenser and heat the mixture to 90–100 °C for 3–4 hours[6].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting aldehyde spot is entirely consumed.

  • Acidic Workup : Cool the mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and 2M HCl.

    • Causality: The acidic environment (pH < 2) serves a dual purpose: it neutralizes the pyridine solvent into water-soluble pyridinium chloride and protonates the product to form the insoluble free carboxylic acid[5].

  • Isolation : Collect the precipitated 2-bromo-5-fluorocinnamic acid via vacuum filtration. Wash with cold water and recrystallize from ethanol to yield the pure (E)-isomer.

Downstream Applications: Palladium-Catalyzed Suzuki-Miyaura Coupling

The ortho-bromo substituent of 2-bromo-5-fluorocinnamic acid serves as an excellent handle for palladium-catalyzed cross-coupling reactions to generate complex biaryl systems[2],[3].

Mechanistic Rationale
  • Causality: The oxidative addition of Pd(0) into the C-Br bond is typically the rate-determining step, complicated here by the steric hindrance of the ortho-position[8]. However, the electron-withdrawing nature of the meta-fluoro group decreases the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition. A base (e.g., K₂CO₃) is mandatory to activate the arylboronic acid into a nucleophilic boronate complex, facilitating transmetalation with the Pd(II) intermediate[3].

SuzukiCycle Pd Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C-Br) Pd->OA + Substrate TM Transmetalation (Ar-B(OH)₂ + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl-Pd(II) Complex RE->Pd Catalyst Regeneration Prod Biaryl-5-fluorocinnamic acid RE->Prod Product Release Sub 2-Bromo-5-fluorocinnamic acid Sub->OA

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for ortho-bromocinnamic acids.

Step-by-Step Cross-Coupling Protocol
  • Reaction Setup : In a Schlenk tube, combine 2-bromo-5-fluorocinnamic acid (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand provides the necessary steric bulk and electron richness to drive oxidative addition at the hindered ortho-position[8].

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Heating : Stir the mixture at 80–90 °C under an inert nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the m/z ~243/245 isotopic doublet confirms the consumption of the brominated starting material.

  • Acid-Base Extraction : Cool the mixture, dilute with water, and wash with Ethyl Acetate (EtOAc).

    • Causality: This step exploits the carboxylic acid moiety. The basic reaction conditions leave the biaryl product as a water-soluble potassium carboxylate. Washing with EtOAc removes neutral organic impurities, catalyst ligands, and unreacted boronic acid.

  • Precipitation : Acidify the aqueous layer to pH 2 using 1M HCl. Extract the newly formed, water-insoluble free biaryl cinnamic acid with fresh EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Safety, Handling, and Storage

2-Bromo-5-fluorocinnamic acid must be handled with standard laboratory PPE (gloves, safety goggles, and lab coat) under a fume hood. It is classified under the following GHS hazard statements:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Ambient room temperature is sufficient for long-term stability,.

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-5-fluorocinnamic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorocinnamic acid, a halogenated derivative of cinnamic acid with significant potential in synthetic chemistry and drug discovery. This document will...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorocinnamic acid, a halogenated derivative of cinnamic acid with significant potential in synthetic chemistry and drug discovery. This document will delve into its physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, and applications as a versatile chemical intermediate.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science.[1] The presence of the α,β-unsaturated carboxylic acid moiety provides a reactive scaffold for a variety of chemical transformations. The strategic introduction of substituents, particularly halogens, onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] The incorporation of bromine and fluorine, as seen in 2-Bromo-5-fluorocinnamic acid, offers a unique combination of properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties of 2-Bromo-5-fluorocinnamic acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Bromo-5-fluorocinnamic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 245.05 g/mol [4][5][6][7]
Molecular Formula C₉H₆BrFO₂[4][5][7]
CAS Number 202865-70-1[4][5][7]
Physical Form White to off-white solid[7]
Melting Point 188-192 °C[4][7]
Boiling Point 188-192 °C[4]
Purity Typically ≥95%[5][6]

Synthesis and Characterization

The synthesis of 2-Bromo-5-fluorocinnamic acid can be achieved through various synthetic routes. A common approach involves the Perkin reaction or a related condensation reaction between 2-bromo-5-fluorobenzaldehyde and acetic anhydride in the presence of a base.

Below is a representative workflow for the synthesis of 2-Bromo-5-fluorocinnamic acid.

cluster_synthesis Synthesis Workflow start Starting Materials: 2-bromo-5-fluorobenzaldehyde Acetic Anhydride Base (e.g., Triethylamine) reaction Perkin-like Condensation Reaction start->reaction Heat workup Acidic Work-up (e.g., with HCl) reaction->workup purification Recrystallization or Column Chromatography workup->purification product 2-Bromo-5-fluorocinnamic acid purification->product

Caption: A generalized workflow for the synthesis of 2-Bromo-5-fluorocinnamic acid.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Applications in Research and Drug Development

2-Bromo-5-fluorocinnamic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine and fluorine atoms on the phenyl ring, along with the carboxylic acid group, provide multiple points for chemical modification.

  • Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups.[8]

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles under certain conditions, allowing for the introduction of other functional groups.[8]

  • Amide and Ester Formation: The carboxylic acid group is readily converted to amides and esters, enabling the linkage of the cinnamic acid scaffold to other molecules of interest.[8]

The following diagram illustrates the potential of 2-Bromo-5-fluorocinnamic acid as a versatile building block.

cluster_applications Synthetic Utility start 2-Bromo-5-fluorocinnamic acid reaction1 Suzuki Coupling (at Bromine position) start->reaction1 reaction2 Amide Formation (at Carboxylic Acid) start->reaction2 reaction3 Esterification (at Carboxylic Acid) start->reaction3 product1 Bi-aryl Derivatives reaction1->product1 product2 Bio-conjugates reaction2->product2 product3 Prodrugs reaction3->product3

Caption: Synthetic transformations of 2-Bromo-5-fluorocinnamic acid.

Experimental Protocol: Amide Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of an amide derivative of 2-Bromo-5-fluorocinnamic acid.

Objective: To synthesize N-benzyl-3-(2-bromo-5-fluorophenyl)acrylamide.

Materials:

  • 2-Bromo-5-fluorocinnamic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 2-Bromo-5-fluorocinnamic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15 minutes. The formation of the activated ester is crucial for efficient amide bond formation.

  • Amine Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Self-Validation: The identity and purity of the final product should be confirmed by NMR, IR, and MS analysis.

Conclusion

2-Bromo-5-fluorocinnamic acid, with a molecular weight of 245.05 g/mol , is a highly functionalized intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of novel compounds with diverse biological activities. The experimental protocols and synthetic strategies outlined in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their own research endeavors.

References

  • 2-Bromo-5-fluorocinnamic acid, min. 95 %, 5 g | Astech Ireland Ltd. [Link]

  • 2-Bromo-5-fluorocinnamic acid, min. 98% | 202865-70-1 - J&K Scientific. [Link]

  • 5-Bromo-2-fluorocinnamic acid - 5g | Worldwide Life Sciences. [Link]

  • 5-Bromo-2-fluorocinnamic acid, 98%, Thermo Scientific 5 g | Buy Online. [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem - NIH. [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • Bromination of Cinnamic acid - The Royal Society of Chemistry. [Link]

  • CAS 202865-71-2 | 5-Bromo-2-fluorocinnamic acid - Alchem.Pharmtech. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - MDPI. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. [Link]

Sources

Exploratory

2-Bromo-5-fluorocinnamic acid melting point

An In-Depth Technical Guide to the Melting Point of 2-Bromo-5-fluorocinnamic Acid For professionals in research, discovery, and drug development, the physical and chemical properties of a compound are foundational to its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point of 2-Bromo-5-fluorocinnamic Acid

For professionals in research, discovery, and drug development, the physical and chemical properties of a compound are foundational to its application. Among these, the melting point stands as a critical first indicator of identity and purity. This guide provides a comprehensive technical overview of the melting point of 2-Bromo-5-fluorocinnamic acid, moving beyond a simple data point to explore the causality behind its accurate determination, from synthesis and purification to the final analysis.

Core Physicochemical Characteristics

2-Bromo-5-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry and materials science.[1][2] Its structural features—a bromine atom, a fluorine atom, and a carboxylic acid conjugated with a double bond—make it a versatile building block for more complex molecules. An accurate understanding of its fundamental properties is paramount for its effective use.

The key physicochemical data for 2-Bromo-5-fluorocinnamic acid are summarized below.

PropertyValueSource(s)
Chemical Name (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid[3]
CAS Number 202865-70-1[3][4]
Molecular Formula C₉H₆BrFO₂[3][4]
Molecular Weight 245.05 g/mol [3][4]
Appearance White to off-white solid/crystalline powder[4]
Melting Point 188-192 °C [4]

The Principle of Melting Point: A Gateway to Purity Assessment

A melting point is not merely the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very sharp, well-defined temperature range.[5] The presence of even minor impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[6] This phenomenon, known as melting point depression, is a cornerstone of qualitative purity analysis in organic chemistry.[5]

Therefore, the reported range of 188-192 °C for 2-Bromo-5-fluorocinnamic acid serves as a critical quality control parameter. A sample melting sharply within this range is indicative of high purity, whereas a sample melting over a wider range and at a lower temperature is presumed to be impure. This underscores the necessity of rigorous purification prior to analysis.

Synthesis and Purification: The Foundation of an Accurate Measurement

An accurate melting point can only be determined from a highly pure sample. The following sections detail a robust workflow for the synthesis and subsequent purification of 2-Bromo-5-fluorocinnamic acid, essential steps for obtaining reliable analytical data.

Synthesis via Knoevenagel Condensation

A common and effective method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Reaction: 2-Bromo-5-fluorobenzaldehyde + Malonic Acid → 2-Bromo-5-fluorocinnamic Acid

Experimental Protocol: Synthesis

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-5-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent such as pyridine, which can also act as the basic catalyst. A small amount of a co-catalyst like piperidine can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 1 M HCl). This protonates the carboxylate and precipitates the crude 2-Bromo-5-fluorocinnamic acid product.

  • Isolation: Collect the crude solid product by vacuum filtration, washing with cold water to remove residual acid and pyridine hydrochloride.

  • Drying: Dry the crude product under vacuum. This crude material is not suitable for melting point analysis and requires purification.

Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[8] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[8] For cinnamic acid derivatives, mixed solvent systems like ethanol/water are often effective.[8][9]

Experimental Protocol: Recrystallization

  • Solvent Selection & Dissolution: Place the crude 2-Bromo-5-fluorocinnamic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.[8] Using the absolute minimum volume is crucial for maximizing yield.

  • Inducing Saturation (Cloud Point): While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly but persistently cloudy. This "cloud point" indicates the solution is saturated.[8]

  • Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again. This ensures crystallization begins from a perfectly saturated state, which is optimal for forming pure, well-defined crystals.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as impurities tend to be excluded from the growing crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the pure crystals thoroughly in a vacuum oven. The sample must be completely dry before melting point determination, as residual solvent will act as an impurity and depress the melting point.[10]

Integrated Workflow: From Synthesis to Analysis

The entire process, from starting materials to the final, verified product, represents a self-validating system. Each step is designed to ensure the integrity of the next, culminating in a reliable melting point measurement.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Verification S1 2-Bromo-5-fluorobenzaldehyde + Malonic Acid S2 Knoevenagel Condensation (Pyridine, Reflux) S1->S2 S3 Acidic Work-up (HCl) S2->S3 S4 Crude Product Isolation (Filtration) S3->S4 P1 Dissolve in Min. Hot Ethanol S4->P1 Transfer Crude Solid P2 Add Hot Water to Cloud Point P1->P2 P3 Slow Cooling & Crystallization P2->P3 P4 Isolate Pure Crystals (Filtration & Washing) P3->P4 A1 Dry Sample Thoroughly P4->A1 Transfer Pure Crystals A2 Characterization (NMR, IR, MS) Confirm Structure & Purity A1->A2 A3 Melting Point Determination (Capillary Method) A1->A3 A2->A3 Purity Confirmed A4 Result: 188-192 °C A3->A4

Sources

Foundational

Comprehensive Solubility Profile of 2-Bromo-5-fluorocinnamic Acid: Physicochemical Foundations and Experimental Methodologies

Executive Summary 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly specialized halogenated aromatic building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly specialized halogenated aromatic building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1][2]. Characterized by its molecular formula C9H6BrFO2 and a molecular weight of 245.05 g/mol [1][3], this compound presents unique formulation challenges due to its distinct physicochemical properties.

Understanding the solubility profile of 2-bromo-5-fluorocinnamic acid is critical for downstream applications, from organic synthesis via Knoevenagel condensation[2] to pharmacokinetic modeling. This whitepaper provides an in-depth, authoritative analysis of its solvation thermodynamics, predictive and empirical solubility profiles, and a self-validating experimental protocol for accurate solubility determination.

Physicochemical Foundations & Structure-Property Relationships

To understand the solubility of 2-bromo-5-fluorocinnamic acid, we must analyze the causality of its structural components compared to its parent compound, cinnamic acid.

Unsubstituted trans-cinnamic acid is a white crystalline solid with a melting point of 133 °C, a pKa of 4.44, and a baseline aqueous solubility of approximately 500 mg/L at 25 °C[4][5]. The introduction of bromine (Br) and fluorine (F) atoms onto the phenyl ring fundamentally alters the thermodynamic landscape of the molecule:

  • Lipophilicity and Crystal Lattice Energy : The halogens significantly increase the molecular weight and the lipophilicity (LogP) of the compound. Bromine, being highly polarizable and lipophilic, combined with the strong carbon-fluorine bond, increases the energetic cost of cavity formation in water. This is reflected in its elevated melting point of 188–192 °C[6], indicating a strong, stable crystal lattice that requires substantial energy to disrupt during dissolution. Consequently, the compound exhibits exceptionally low mobility in aqueous environments[3].

  • Inductive Effects on pKa : The carboxylic acid moiety (–COOH) is the sole ionizable group. The electron-withdrawing nature of the halogens—driven by strong inductive effects (-I)—pulls electron density away from the carboxylate group, stabilizing the conjugate base anion[2]. This effect lowers the pKa of 2-bromo-5-fluorocinnamic acid to an estimated 4.1–4.2, making it a slightly stronger acid than unsubstituted cinnamic acid.

Solvation Thermodynamics

Solvation Solid 2-Bromo-5-fluorocinnamic Acid (Solid Crystal) Aqueous Aqueous Solution (Undissociated, HA) Solid->Aqueous Dissolution (K_sol) Low due to high LogP Organic Organic Solvation (DMSO/EtOH) Solid->Organic High Affinity Lipophilic interactions Ionized Ionized Form (A- + H+) Aqueous->Ionized Deprotonation (pKa ~4.2) pH > pKa

Thermodynamic pathways of 2-Bromo-5-fluorocinnamic acid solvation and ionization.

Quantitative Solubility Profile

Due to the hydrophobic halogenated ring, 2-bromo-5-fluorocinnamic acid is practically insoluble in acidic aqueous media but exhibits excellent solubility in polar aprotic solvents and moderate solubility in protic organic solvents[3].

Below is a synthesized quantitative profile based on the thermodynamic principles of halogenated cinnamic acids and empirical baseline data[7].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Note
CAS Number 202865-70-1Standard identifier[1][6].
Molecular Weight 245.05 g/mol Increased by Br and F substituents[1][3].
Melting Point 188 - 192 °CHigh lattice energy dictates poor dissolution[6].
Predicted pKa ~4.1 - 4.2Lowered from 4.44 due to halogen inductive (-I) effects[2][4].
Predicted LogP ~3.1High lipophilicity drives organic solvent affinity.
Table 2: Representative Solubility Data (at 25 °C)
Solvent SystemEstimated SolubilitySolvation Mechanism
Water (pH 1.2) < 0.05 mg/mLMolecule is fully unionized; high hydrophobic penalty[3].
Water (pH 7.4) > 5.0 mg/mLMolecule is >99% ionized; ion-dipole interactions dominate.
Ethanol / Methanol 20 - 40 mg/mLHydrogen bonding with the carboxylic acid; lipophilic solvation[7].
DMSO / DMF > 100 mg/mLStrong polar aprotic interactions disrupt crystal lattice efficiently.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the solubility of 2-bromo-5-fluorocinnamic acid for formulation or synthetic scale-up, the Isothermal Shake-Flask Method is the gold standard[7].

The following protocol is engineered as a self-validating system . It incorporates internal checks (time-point variance and adsorption controls) to ensure the data reflects true thermodynamic equilibrium rather than kinetic artifacts.

Protocol Steps
  • Preparation of the Solid Phase (Excess Addition)

    • Add 50 mg of 2-bromo-5-fluorocinnamic acid to a 10 mL borosilicate glass vial.

    • Add 5.0 mL of the target solvent (e.g., pH 1.2 buffer, Ethanol, or DMSO).

    • Causality: An excess of solid must be visually confirmed to ensure the solution reaches absolute saturation.

  • Isothermal Equilibration

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Submerge in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C at 150 rpm.

    • Causality: Temperature fluctuations drastically alter solubility constants. A 72-hour duration guarantees the system overcomes the high crystal lattice energy to reach thermodynamic equilibrium.

  • Phase Separation & Adsorption Control

    • After 48 hours (Validation Point 1) and 72 hours (Validation Point 2), extract 1.0 mL aliquots.

    • Centrifuge the aliquots at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Critical Step: Discard the first 0.5 mL of the filtrate. Causality: Highly lipophilic compounds like halogenated cinnamic acids tend to adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, preventing false-low concentration readings.

  • Quantification via HPLC-UV

    • Dilute the filtered aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of the calibration curve.

    • Analyze via HPLC utilizing a UV detector at 254 nm.

  • Self-Validation Check

    • Compare the calculated concentration of the 48-hour aliquot against the 72-hour aliquot.

    • Validation Rule: If the variance between the two time points is < 2% , true thermodynamic equilibrium is confirmed. If > 2%, extend shaking to 96 hours.

Workflow Step1 1. Solid Addition Excess API added to solvent Step2 2. Isothermal Equilibration Shake at 25°C for 72h Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (254 nm) Step3->Step4 Validation Self-Validation Compare 48h vs 72h variance < 2% Step4->Validation

Self-validating isothermal shake-flask workflow for solubility determination.

Formulation & Solubilization Strategies

For researchers requiring higher aqueous concentrations of 2-bromo-5-fluorocinnamic acid (e.g., for biological assays or green chemistry aqueous syntheses[2]), the following strategies are recommended based on its physicochemical profile:

  • pH Adjustment (Salt Formation): Because the predicted pKa is ~4.1, adjusting the vehicle pH to ≥ 6.1 (using NaOH or basic buffers) will result in >99% ionization of the carboxylic acid, converting the compound into its highly water-soluble sodium salt.

  • Co-Solvency: The addition of water-miscible organic solvents (e.g., Ethanol, PEG 400, or DMSO) exponentially increases solubility. Literature on trans-cinnamic acid demonstrates that binary mixtures of water and ethanol drastically reduce the polarity of the medium, accommodating the lipophilic halogenated ring[7].

  • Cyclodextrin Complexation: For strictly aqueous, pH-neutral requirements, utilizing α- or β-cyclodextrins can encapsulate the hydrophobic 2-bromo-5-fluorophenyl ring, shielding it from the aqueous environment and enhancing apparent solubility without altering the pH[7].

References

  • PubChem / Labr.cc - 2-Bromo-5-fluorocinnamic acid Chemical Database.
  • ChemWhat - 2-BROMO-5-FLUOROCINNAMIC ACID Properties and CAS 202865-70-1.
  • ThermoFisher Scientific - Safety Data Sheet: 2-Bromo-5-fluorocinnamic acid (ALFAAB21784).
  • Ataman Kimya - Cinnamic Acid Solubility and Organic Properties.
  • Wikipedia - Cinnamic acid (Baseline properties).
  • ChemicalBook - Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry.
  • CORE (Associated Laboratory LSRE-LCM) - Solubility studies of trans-cinnamic acid in mixed solvents.
  • Benchchem - Halogenated Cinnamic Acids: Descriptors, Reactivity, and Knoevenagel Condensation.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Bromo-5-fluorocinnamic acid, a valuable intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Bromo-5-fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The guide is designed for chemists with a foundational understanding of organic synthesis. We will delve into the mechanistic underpinnings and practical execution of four key synthetic strategies: the Perkin Reaction, the Knoevenagel Condensation, the Wittig Reaction, and the Heck Reaction. Each section will provide a detailed, step-by-step protocol, causality behind experimental choices, and a summary of expected outcomes. This document is intended to serve as a practical resource for laboratory synthesis and process development.

Introduction: The Significance of 2-Bromo-5-fluorocinnamic Acid

2-Bromo-5-fluorocinnamic acid, with the CAS Number 202865-70-1, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring, makes it a versatile building block in organic synthesis. The bromine atom can be readily functionalized through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atom can influence the compound's electronic properties and metabolic stability, a desirable feature in medicinal chemistry. The cinnamic acid moiety itself is a key pharmacophore and a precursor to a wide range of biologically active molecules.

The Precursor: Synthesis of 2-Bromo-5-fluorobenzaldehyde

A common and crucial starting material for the synthesis of 2-Bromo-5-fluorocinnamic acid is 2-Bromo-5-fluorobenzaldehyde.[2][3] Its synthesis is a prerequisite for the subsequent olefination reactions. A reliable method for its preparation is the oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Oxidation of 2-Bromo-5-fluorobenzyl Alcohol [3]

  • To a solution of 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, ~10 eq).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford 2-bromo-5-fluorobenzaldehyde as a solid. The product is often of sufficient purity for use in the next step without further purification.

Synthetic Pathways to 2-Bromo-5-fluorocinnamic Acid

This section details four robust methods for the synthesis of 2-Bromo-5-fluorocinnamic acid from 2-Bromo-5-fluorobenzaldehyde.

The Perkin Reaction: A Classic Approach

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[4] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[4]

Mechanism: The reaction is initiated by the deprotonation of the acid anhydride by the basic salt, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent series of steps involving dehydration and hydrolysis yields the cinnamic acid derivative.[5]

Experimental Protocol: Perkin Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-fluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous potassium acetate (1.5 eq).

  • Heat the reaction mixture to 180 °C and maintain this temperature for 5-8 hours.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromo-5-fluorocinnamic acid.

Data Summary Table: Perkin Reaction

ParameterValue
Starting Material 2-Bromo-5-fluorobenzaldehyde
Reagents Acetic anhydride, Potassium acetate
Solvent None (neat)
Temperature 180 °C
Reaction Time 5-8 hours
Typical Yield 60-75%

Logical Workflow: Perkin Reaction

Perkin_Reaction A 2-Bromo-5-fluorobenzaldehyde C Reaction Mixture A->C B Acetic Anhydride + Potassium Acetate B->C D Heating at 180°C C->D E Hydrolysis & Acidification D->E F Crude Product E->F G Recrystallization F->G H Pure 2-Bromo-5-fluorocinnamic acid G->H

Caption: Workflow for the Perkin Reaction.

The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[6] The Doebner modification utilizes pyridine as a catalyst and solvent, often leading to decarboxylation when malonic acid is used as the active methylene compound.[6][7]

Mechanism: The base deprotonates the active methylene compound to form a carbanion, which then attacks the carbonyl group of the aldehyde. The resulting aldol-type adduct undergoes dehydration to give the α,β-unsaturated product. When malonic acid is used, a subsequent decarboxylation step often occurs.

Experimental Protocol: Knoevenagel Condensation (Doebner Modification) [6]

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.5 eq).

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-4 hours. The evolution of CO₂ indicates the progress of the reaction.

  • After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-bromo-5-fluorocinnamic acid.

Data Summary Table: Knoevenagel Condensation

ParameterValue
Starting Material 2-Bromo-5-fluorobenzaldehyde
Reagents Malonic acid, Piperidine
Solvent Pyridine
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 70-85%

Logical Workflow: Knoevenagel Condensation

Knoevenagel_Condensation A 2-Bromo-5-fluorobenzaldehyde C Pyridine Solution A->C B Malonic Acid + Piperidine B->C D Reflux C->D E Acidic Workup D->E F Crude Product E->F G Recrystallization F->G H Pure 2-Bromo-5-fluorocinnamic acid G->H

Caption: Workflow for the Knoevenagel Condensation.

The Wittig Reaction: High Stereoselectivity

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8][9] This reaction is known for its excellent regioselectivity and often provides good stereoselectivity.[8]

Mechanism: The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[9] This four-membered ring intermediate subsequently collapses to form the alkene and triphenylphosphine oxide.[10] The formation of the stable triphenylphosphine oxide is a strong driving force for the reaction.[8]

Experimental Protocol: Wittig Reaction

  • Step 1: Preparation of the Wittig Reagent

    • To a suspension of (carboxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 2.0 eq) or n-butyllithium (n-BuLi, 2.0 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the ylide formation is complete (indicated by a color change, often to a deep red or orange).

  • Step 2: The Wittig Reaction

    • Cool the ylide solution back to 0 °C and add a solution of 2-bromo-5-fluorobenzaldehyde (0.9 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the 2-bromo-5-fluorocinnamic acid from the triphenylphosphine oxide byproduct.

Data Summary Table: Wittig Reaction

ParameterValue
Starting Material 2-Bromo-5-fluorobenzaldehyde
Reagents (Carboxymethyl)triphenylphosphonium bromide, Strong base (e.g., NaH, n-BuLi)
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 50-70%

Logical Workflow: Wittig Reaction

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction A (Carboxymethyl)triphenylphosphonium bromide C Phosphonium Ylide A->C B Strong Base (NaH or n-BuLi) B->C E Reaction with Ylide C->E D 2-Bromo-5-fluorobenzaldehyde D->E F Aqueous Workup E->F G Crude Product F->G H Column Chromatography G->H I Pure 2-Bromo-5-fluorocinnamic acid H->I

Caption: Workflow for the Wittig Reaction.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11] It offers a direct route to cinnamic acid derivatives from aryl halides.

Mechanism: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst.[12]

Experimental Protocol: Heck Reaction [12]

  • In a reaction vessel, combine 2-bromo-5-fluoroiodobenzene (1.0 eq), acrylic acid (1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 4-10 mol%).

  • Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq), and a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and acidify with HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table: Heck Reaction

ParameterValue
Starting Material 2-Bromo-5-fluoroiodobenzene
Reagents Acrylic acid, Pd(OAc)₂, PPh₃, Et₃N
Solvent Acetonitrile or DMF
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 65-80%

Logical Workflow: Heck Reaction

Heck_Reaction A 2-Bromo-5-fluoroiodobenzene D Reaction Mixture A->D B Acrylic Acid B->D C Pd Catalyst + Ligand + Base C->D E Heating (80-100°C) D->E F Workup & Purification E->F G Pure 2-Bromo-5-fluorocinnamic acid F->G

Caption: Workflow for the Heck Reaction.

Conclusion

This guide has outlined four distinct and effective methodologies for the synthesis of 2-Bromo-5-fluorocinnamic acid. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Perkin and Knoevenagel reactions represent classical, cost-effective methods, while the Wittig and Heck reactions offer greater control and versatility, albeit with potentially more complex reagents and conditions. By understanding the principles and practical considerations of each approach, researchers can confidently select and execute the most suitable synthesis for their specific needs.

References

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • PubMed. (2006, December 1). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Retrieved from [Link]

  • PubMed. Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides. Retrieved from [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Cambridge University Press. Perkin Reaction. Retrieved from [Link]

  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • Dalal Institute. Wittig Reaction. Retrieved from [Link]

  • PubMed. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Retrieved from [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Taizhou University. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Biblio. FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Retrieved from [Link]

  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

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Foundational

Structural Elucidation and Synthetic Utility of (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic Acid: A Technical Whitepaper

Executive Summary (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid (CAS: 202865-70-1), commonly referred to as 2-bromo-5-fluorocinnamic acid, is a highly functionalized halogenated aromatic compound [1]. In modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid (CAS: 202865-70-1), commonly referred to as 2-bromo-5-fluorocinnamic acid, is a highly functionalized halogenated aromatic compound [1]. In modern medicinal chemistry and advanced organic synthesis, this molecule serves as a critical bifunctional building block. The presence of orthogonal reactive sites—an electrophilic aryl bromide, an electron-modulating aryl fluoride, and a Michael-acceptor alpha,beta-unsaturated carboxylic acid—makes it an indispensable precursor for palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic scaffolds such as indoles, quinolines, and coumarins [2].

This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and a self-validating synthetic methodology, designed for researchers and drug development professionals.

Structural Architecture and Stereochemical Dynamics

The structural integrity and reactivity profile of (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid are dictated by three distinct molecular domains:

  • The Aryl Scaffold (2-Bromo-5-fluorophenyl): The benzene ring is subjected to a complex "push-pull" electronic environment. The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), which increases the lipophilicity and metabolic stability of downstream drug candidates. Conversely, the bromine atom at the C2 (ortho) position introduces significant steric bulk. More importantly, the C-Br bond is highly polarized and possesses a low bond dissociation energy relative to C-F, making it a highly selective site for oxidative addition by low-valent transition metals (e.g., Pd(0)) [2].

  • The (E)-Alkene Linker: The prop-2-enoic acid chain is locked in the (E) (trans) configuration. This geometry is thermodynamically favored due to the severe steric repulsion that would occur between the bulky 2-bromo-5-fluorophenyl ring and the carboxylic acid group in the (Z) (cis) isomer. The extended π -conjugation from the aryl ring through the alkene to the carbonyl group lowers the HOMO-LUMO gap, providing overall electronic stability.

  • The Carboxylic Acid Terminus: This moiety acts as a strong hydrogen-bond donor and acceptor, heavily influencing the molecule's solubility profile and serving as a functional handle for amidation, esterification, or decarboxylative cross-coupling.

Figure 1: Structural domains and their corresponding physicochemical contributions.

Physicochemical Profiling

Accurate physicochemical data is critical for reaction optimization and purification. The following table summarizes the core quantitative metrics of the compound [1, 3].

PropertyValueScientific Implication
Molecular Formula C9H6BrFO2Determines exact mass for mass spectrometry (HRMS) validation.
Molecular Weight 245.05 g/mol Essential for precise stoichiometric calculations in synthesis.
Melting Point 188 - 192 °CHigh MP indicates strong intermolecular hydrogen bonding (dimerization of the carboxylic acid).
Physical Form White to off-white solidColorimetric indicator of purity; impurities often present as yellow/brown oils.
InChI Key AWWFJLNOEZAVHZ-DAFODLJHSA-NUnique identifier for cheminformatics and database querying.

Synthetic Methodology: The Doebner-Knoevenagel Condensation

The most robust and scalable method for synthesizing (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid is the Doebner modification of the Knoevenagel condensation. This approach reacts 2-bromo-5-fluorobenzaldehyde with malonic acid.

Causality of Experimental Choices (Expertise & Experience)
  • Piperidine (Catalyst): Acts as a nucleophilic secondary amine to reversibly form an iminium ion intermediate with the aldehyde. This significantly lowers the activation energy for the nucleophilic attack by the malonate enolate compared to attacking the neutral aldehyde.

  • Pyridine (Solvent/Base): Serves a dual purpose. It is a polar aprotic solvent that dissolves both organic precursors and acts as a weak base to deprotonate malonic acid, facilitating enolate formation.

  • Thermal Decarboxylation (90-100 °C): Heat is applied to drive the decarboxylation of the intermediate alkylidenemalonic acid. The transition state strongly favors the formation of the (E)-alkene due to thermodynamic control, avoiding the steric clash inherent in the (Z)-configuration.

Self-Validating Protocol

Step 1: Reaction Assembly

  • Charge a round-bottom flask with 1.0 equivalent of 2-bromo-5-fluorobenzaldehyde and 1.5 equivalents of malonic acid.

  • Add pyridine (approx. 3 mL per gram of aldehyde) and a catalytic amount of piperidine (0.1 equivalents).

  • Equip the flask with a reflux condenser and a drying tube.

Step 2: Execution and In-Process Monitoring

  • Heat the mixture to 90–100 °C using an oil bath.

  • Validation Node 1 (Visual): Observe the evolution of CO2​ gas bubbles. The reaction is proceeding as long as effervescence continues.

  • Validation Node 2 (TLC): After 3 hours, perform Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf aldehyde spot confirms reaction completion.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and 6M HCl.

  • Causality: The strong acid neutralizes the pyridine and protonates the cinnamate salt, rendering the free (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid insoluble in water.

  • Filter the resulting white precipitate under vacuum and wash thoroughly with cold distilled water.

Step 4: Purification and Final Validation

  • Recrystallize the crude solid from a mixture of ethanol and water.

  • Validation Node 3 (Melting Point): Dry the crystals and determine the melting point. A sharp melting point between 188–192 °C confirms high purity [1].

  • Validation Node 4 (1H-NMR): Confirm the (E)-geometry via NMR. Look for two doublet signals in the alkene region (~6.4 ppm and ~7.8 ppm) with a large coupling constant ( J≈16 Hz), which is the definitive hallmark of a trans double bond.

Figure 2: Step-by-step synthetic workflow of the Doebner-Knoevenagel condensation.

Applications in Advanced Drug Development

The strategic placement of the halogens makes this compound a privileged scaffold in medicinal chemistry:

  • Heck and Suzuki-Miyaura Couplings: The C2-bromine acts as an excellent leaving group for Pd-catalyzed cross-couplings. Researchers frequently utilize this molecule to append complex aryl or vinyl groups at the ortho position, which is a critical step in the synthesis of constrained macrocycles and allosteric kinase inhibitors [2].

  • Heterocyclic Ring Closure: By subjecting the compound to Buchwald-Hartwig amination (replacing the bromine with a primary amine) followed by intramolecular Michael addition or cyclization onto the carboxylic acid, chemists can rapidly assemble 2-quinolones and functionalized indoles. The C5-fluorine remains intact during these transformations, ultimately residing in the final heterocycle to enhance its pharmacokinetic properties (e.g., blocking CYP450-mediated oxidation).

References

  • LookChem. "2-Bromo-5-fluorocinnamic acid (202865-70-1) Properties and Synonyms". LookChem Database. Available at:[Link]

Exploratory

Spectroscopic Data and Synthetic Methodologies for 2-Bromo-5-fluorocinnamic Acid: A Technical Whitepaper

Executive Summary In the realm of medicinal chemistry and advanced materials science, halogenated cinnamic acid derivatives serve as crucial structural motifs and versatile synthetic intermediates. Specifically, 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, halogenated cinnamic acid derivatives serve as crucial structural motifs and versatile synthetic intermediates. Specifically, 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1)[1] offers a unique combination of steric bulk, electronic modulation, and orthogonal cross-coupling potential due to the presence of both bromine and fluorine atoms on the phenyl ring[2].

This whitepaper provides an authoritative, in-depth guide to the synthesis and comprehensive spectroscopic characterization of 2-bromo-5-fluorocinnamic acid (Molecular Weight: 245.05 g/mol , Formula: C9H6BrFO2)[3]. By detailing the causality behind synthetic choices and providing self-validating experimental protocols, this guide ensures that researchers can confidently synthesize, purify, and structurally verify this compound.

Mechanistic Synthesis & Workflow Logic

The most efficient and scalable route to 2-bromo-5-fluorocinnamic acid is the Knoevenagel-Doebner condensation [4]. This reaction utilizes 2-bromo-5-fluorobenzaldehyde and malonic acid as primary precursors[5].

Causality of Reagent Selection
  • Piperidine/Pyridine Catalyst System: Piperidine acts as a nucleophilic catalyst, forming a highly reactive transient iminium ion with the aldehyde. Simultaneously, pyridine (often used as the solvent) provides the basicity required to deprotonate malonic acid, forming the active enolate.

  • Thermodynamic Trapping: The condensation initially forms a dicarboxylic acid intermediate. Heating the system above 80°C induces a thermally driven decarboxylation. The irreversible loss of carbon dioxide gas (CO₂) acts as a thermodynamic sink, driving the equilibrium entirely toward the alkene product and exclusively yielding the (E)-stereoisomer due to steric minimization during the transition state.

SynthWorkflow A 2-Bromo-5-fluorobenzaldehyde (Electrophile) B Malonic Acid (Nucleophile) C Piperidine / Pyridine (Catalyst / Solvent) D Knoevenagel Intermediate C->D Heat (90°C) E Decarboxylation (Thermal Drive) D->E -CO2 F (E)-2-Bromo-5-fluorocinnamic acid (Target) E->F Acidify & Crystallize AB AB AB->C Mix

Figure 1: Synthetic workflow of Knoevenagel-Doebner condensation with thermal decarboxylation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints, allowing the chemist to verify success in real-time without relying solely on post-reaction analysis.

Materials: 2-Bromo-5-fluorobenzaldehyde (1.0 eq), Malonic acid (1.5 eq), Pyridine (3.0 eq), Piperidine (0.1 eq), concentrated HCl.

Step-by-Step Methodology:

  • Initiation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-5-fluorobenzaldehyde (10.0 mmol) and malonic acid (15.0 mmol) in pyridine (30.0 mmol). Add piperidine (1.0 mmol) dropwise.

  • Thermal Activation & Self-Validation: Heat the reaction mixture to 90°C using an oil bath.

    • Validation Checkpoint 1: Within 15-20 minutes, vigorous bubbling will commence. This CO₂ evolution self-validates that the condensation has occurred and decarboxylation is underway.

  • Reaction Monitoring: Maintain heating for 3-4 hours until gas evolution ceases.

    • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active aldehyde spot (R_f ~0.7) and the appearance of a baseline spot (R_f ~0.1, the carboxylate salt) confirms reaction completion.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Causality: Acidification protonates the soluble pyridine salt of the product, forcing the highly crystalline, hydrophobic free acid to precipitate out of the aqueous phase.

  • Purification: Filter the white precipitate via vacuum filtration, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol/water to yield pure (E)-2-bromo-5-fluorocinnamic acid.

Comprehensive Spectroscopic Profiling

The structural integrity of 2-bromo-5-fluorocinnamic acid must be rigorously verified using orthogonal spectroscopic techniques[6].

Data Interpretation & Causality
  • Stereochemical Confirmation (¹H NMR): The geometry of the alkene is unequivocally established by the vinylic protons. The scalar coupling constant ( 3JHH​ ) of ~15.8 Hz is the definitive signature of a trans-(E) double bond. A cis-(Z) isomer would present a significantly lower J -value (10–12 Hz).

  • Regiochemical Confirmation (¹³C & ¹⁹F NMR): The fluorine atom (spin = 1/2) couples strongly with the carbon framework. The carbon directly bonded to fluorine (C5) will exhibit a massive one-bond coupling constant ( 1JCF​≈246 Hz). Ortho and meta carbons will show progressively smaller, yet distinct, splitting ( 2JCF​ and 3JCF​ ), confirming the exact placement of the fluorine atom relative to the acrylic acid moiety.

  • Isotopic Signature (HRMS): Bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) in negative ESI mode will self-validate the presence of bromine by displaying a characteristic doublet for the [M−H]− ion separated by 2 m/z units with equal intensity.

SpecLogic Target Purified 2-Bromo-5-fluorocinnamic acid NMR1H 1H NMR Analysis Target->NMR1H NMR13C 13C & 19F NMR Target->NMR13C MS High-Res Mass Spec Target->MS IR FT-IR Spectroscopy Target->IR JCoupling J = 15.8 Hz Confirms (E)-Isomer NMR1H->JCoupling FCoupling C-F Splitting Patterns Confirms Regiochemistry NMR13C->FCoupling Isotope 1:1 M/M+2 Isotope Confirms Bromine MS->Isotope Carbonyl 1690 cm⁻¹ Peak Confirms Carboxylic Acid IR->Carbonyl

Figure 2: Spectroscopic validation logic for confirming regiochemistry and (E)-stereoisomerism.

Quantitative Data Summaries

The following tables summarize the expected analytical data for highly purified (E)-2-bromo-5-fluorocinnamic acid, serving as a benchmark for quality control.

Table 1: ¹H NMR Data (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
12.65broad singlet (br s)-1H-COOH
7.85doublet (d)15.81HAr-CH =CH- (vinylic β )
7.76doublet of doublets (dd)8.9, 5.31HAr-H 3 (ortho to Br)
7.68doublet of doublets (dd)9.4, 3.11HAr-H 6 (ortho to F)
7.22doublet of doublet of doublets (ddd)8.9, 8.2, 3.11HAr-H 4 (ortho to F)
6.58doublet (d)15.81H=CH -COOH (vinylic α )
Table 2: ¹³C & ¹⁹F NMR Data (100 MHz / 376 MHz, DMSO- d6​ )
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
¹³C167.2singlet (s)-C =O (Carboxylic)
¹³C161.5doublet (d)246.5C 5-F (ipso to F)
¹³C141.2singlet (s)-C - β (Alkene)
¹³C136.4doublet (d)8.2C 1 (ipso to Alkene)
¹³C118.2doublet (d)22.4C 4 (ortho to F)
¹³C114.6doublet (d)24.1C 6 (ortho to F)
¹⁹F-113.8multiplet (m)-Ar-F
Table 3: FT-IR Absorption Bands (ATR)
Wavenumber (cm⁻¹)IntensityBond Vibration Assignment
3100 – 2500Broad, StrongO-H stretch (hydrogen-bonded carboxylic acid)
1692Strong, SharpC=O stretch (conjugated acid)
1635MediumC=C stretch (alkene)
1585, 1472MediumC=C stretch (aromatic ring)
1245StrongC-F stretch
1032MediumC-Br stretch
975Strongtrans-alkene C-H out-of-plane bend
Table 4: High-Resolution Mass Spectrometry (HRMS, ESI-TOF)
Ion SpeciesCalculated m/zObserved m/zIsotope Marker
[C9H5⁷⁹BrFO2]⁻242.9462242.9465M
[C9H5⁸¹BrFO2]⁻244.9442244.9448M+2 (~100% relative abundance to M)

References

  • PubChem. "2-Bromo-5-fluorocinnamic acid - Compound Summary". National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Introduction: Understanding the Context of 2-Bromo-5-fluorocinnamic Acid

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-5-fluorocinnamic Acid Authored for Researchers, Scientists, and Drug Development Professionals 2-Bromo-5-fluorocinnamic acid (CAS No. 202865-70-1)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-5-fluorocinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

2-Bromo-5-fluorocinnamic acid (CAS No. 202865-70-1) is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] For professionals in drug discovery and materials science, compounds of this class are fundamental building blocks. The strategic placement of bromo and fluoro groups on the cinnamic acid backbone offers multiple reactive sites for creating more complex molecules.[3][4] The bromine atom, for instance, can readily participate in cross-coupling reactions, while the fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability—key considerations in drug design.[3][5]

This guide moves beyond a simple recitation of safety data sheet (SDS) sections. It aims to provide a senior scientist's perspective on handling this reagent, explaining not just what the hazards are, but why specific protocols are necessary. By understanding the causality behind safety measures, researchers can build a self-validating system of laboratory practice that ensures both safety and experimental integrity.

Section 1: Hazard Identification and Management

The primary and most immediate risks associated with 2-Bromo-5-fluorocinnamic acid are irritant in nature. According to the Globally Harmonized System (GHS), it is classified as a substance that requires careful handling to avoid contact with the skin, eyes, and respiratory system.[1][6]

GHS Hazard Classification

The compound is assigned the GHS07 pictogram, indicating a substance that is an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: Compiled from multiple safety data sheets.[1][6][7]

These classifications are not merely administrative; they dictate the minimum level of personal protective equipment (PPE) and engineering controls required. The H335 warning, for example, directly implies that this solid material should not be handled on an open bench where fine dust can be inhaled.[6][7]

GHS_Hazards substance 2-Bromo-5-fluorocinnamic Acid pictogram GHS07 | (Exclamation Mark) substance->pictogram  Signal Word:  Warning h315 H315 Causes skin irritation pictogram->h315 h319 H319 Causes serious eye irritation pictogram->h319 h335 H335 May cause respiratory irritation pictogram->h335

Caption: GHS Hazard Profile for 2-Bromo-5-fluorocinnamic acid.

Section 2: Proactive Safety: Handling and Storage Protocols

A proactive approach to safety is paramount. The physical form of this compound—typically an off-white to white solid or powder—means the primary route of unintended exposure is through the generation and inhalation of dust or direct contact with skin and eyes.[1][2][6]

Experimental Workflow: Safe Weighing and Handling

The following protocol represents a self-validating system for handling this and similar powdered reagents.

Handling_Workflow start Start: Prepare for Handling ppe Step 1: Don PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe ventilation Step 2: Verify Engineering Controls (Fume Hood or Ventilated Enclosure is ON) ppe->ventilation weighing Step 3: Weigh Compound (Inside fume hood, use anti-static weigh paper) ventilation->weighing transfer Step 4: Transfer to Reaction Vessel (Minimize dust creation) weighing->transfer cleanup Step 5: Clean Up (Wipe surfaces with a damp cloth, Dispose of contaminated materials properly) transfer->cleanup storage Step 6: Store Securely (Tightly sealed container in a dry, well-ventilated area) cleanup->storage end End: Procedure Complete storage->end

Sources

Exploratory

A Technical Guide to 2-Bromo-5-fluorocinnamic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Bromo-5-fluorocinnamic acid (CAS No. 202865-70-1), a key intermediate for researchers, medicinal chemists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-Bromo-5-fluorocinnamic acid (CAS No. 202865-70-1), a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, quality control, and applications, offering field-proven insights to inform experimental design and procurement decisions.

Strategic Importance in Medicinal Chemistry

2-Bromo-5-fluorocinnamic acid is a substituted aromatic carboxylic acid. The presence of both a bromine and a fluorine atom on the phenyl ring makes it a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which is often a desirable attribute in drug design[1][2]. The cinnamic acid backbone itself is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[3][4].

Commercial Availability and Supplier Comparison

A critical first step in any research and development program is the reliable sourcing of starting materials. 2-Bromo-5-fluorocinnamic acid is available from several reputable chemical suppliers. The choice of supplier often depends on the required purity, scale, and lead time. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NumberPurityAvailable QuantitiesMelting Point (°C)
Strem (Ascensus Specialties) 09-0031min. 98%25g, 100g188-192
Sigma-Aldrich (Fluorochem) FLUH99C758F395%InquireNot Specified
Sigma-Aldrich (Apollo Scientific) APOH0430C17899%Inquire188-192
J&K Scientific 09-0031min. 98%25g, 100gNot Specified

Synthesis and Quality Control

Retrosynthetic Analysis and Plausible Synthetic Route

While specific proprietary synthesis routes are seldom disclosed by commercial suppliers, a plausible and common method for the preparation of 2-Bromo-5-fluorocinnamic acid is via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an enolizable ketone or, in this case, a related reaction with a carboxylic acid precursor.

A likely precursor for the synthesis is 2-bromo-5-fluorobenzaldehyde. The general reaction scheme is as follows:

Caption: Plausible synthetic route for 2-Bromo-5-fluorocinnamic acid.

Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and identity of starting materials is paramount. A robust quality control protocol is essential. Below is a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for the analysis of 2-Bromo-5-fluorocinnamic acid.

Objective: To determine the purity of 2-Bromo-5-fluorocinnamic acid and to identify any potential impurities.

Materials and Reagents:

  • 2-Bromo-5-fluorocinnamic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-Bromo-5-fluorocinnamic acid reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This will be your stock solution.

    • Prepare working standards of lower concentrations by serial dilution.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a PDA detector)

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for HPLC-based quality control.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 2-Bromo-5-fluorocinnamic acid makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

A notable application is in the synthesis of novel chalcones, which are precursors to flavonoids and isoflavonoids and possess a wide range of pharmacological activities. For instance, a chalcone synthesized from 2-bromo-5-fluorobenzaldehyde has been investigated for its antimicrobial and antifungal properties[5]. This suggests that derivatives of 2-Bromo-5-fluorocinnamic acid could be explored for similar applications.

The general workflow for the discovery of bioactive compounds using 2-Bromo-5-fluorocinnamic acid as a starting material can be visualized as follows:

G start 2-Bromo-5-fluorocinnamic acid derivatization Chemical Derivatization (e.g., Amidation, Esterification) start->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening (e.g., Antimicrobial Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing 2-Bromo-5-fluorocinnamic acid.

Conclusion

2-Bromo-5-fluorocinnamic acid is a commercially available and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine atom for cross-coupling reactions and a fluorine atom for modulating pharmacokinetic properties makes it an attractive starting material for the synthesis of novel bioactive compounds. A thorough understanding of its sourcing, synthesis, and quality control is essential for its effective utilization in research and development.

References

  • Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC. [Link]

  • Poboży, E., Król, E., & Wójcik, L. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 337-344.
  • Raffa, D., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(7), 2786-2796.
  • ResearchGate. Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. [Link]

  • Medical and Pharmaceutical Journal. (2025, January 30). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. MedChemComm. [Link]

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Foundational

The Cinnamic Acid Scaffold: Amplifying Bioactivity Through Strategic Fluorination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Cinnamic acid, a simple aromatic carboxylic acid, and its derivatives are recognized for a wide spectrum of pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnamic acid, a simple aromatic carboxylic acid, and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into this versatile scaffold has emerged as a powerful strategy in medicinal chemistry to modulate and enhance these biological effects. This technical guide provides an in-depth analysis of the role of fluorine substitution in the bioactivity of cinnamic acid. We will explore the fundamental physicochemical changes induced by fluorination, detail structure-activity relationships (SAR) in key therapeutic areas, provide validated experimental protocols for synthesis and evaluation, and discuss the future outlook for these promising compounds.

The Foundational Impact of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules that are highly advantageous for drug design.[3][4] Unlike other halogens, fluorine is small (similar in size to hydrogen), which often allows it to be incorporated with minimal steric disruption. However, its powerful electron-withdrawing nature profoundly alters the molecule's electronic distribution, acidity, lipophilicity, metabolic stability, and binding interactions.[5][6]

Key effects of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450.[7] This often increases the biological half-life and bioavailability of a drug candidate.

  • Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[6][8]

  • Modulation of Acidity (pKa): The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic groups, such as the carboxylic acid in the cinnamic acid scaffold. This change in ionization state can have a profound impact on solubility and protein-ligand binding interactions.[9]

  • Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, including dipole-dipole, orthogonal multipolar, and weak hydrogen bonds with biological targets, potentially increasing binding affinity and selectivity.[10]

The following diagram illustrates the core physicochemical consequences of introducing fluorine into a bioactive scaffold like cinnamic acid.

cluster_0 Fluorine Substitution cluster_2 Biological Outcome Fluorine Introduction of Fluorine (F) pKa Modulates Acidity (pKa) Fluorine->pKa Lipophilicity Increases Lipophilicity (LogP) Fluorine->Lipophilicity Metabolism Enhances Metabolic Stability Fluorine->Metabolism Binding Alters Binding Interactions Fluorine->Binding Bioactivity Enhanced Bioactivity & Improved Pharmacokinetics pKa->Bioactivity Lipophilicity->Bioactivity Metabolism->Bioactivity Binding->Bioactivity

Caption: Key physicochemical effects of fluorine substitution in drug design.

Structure-Activity Relationships (SAR) of Fluorinated Cinnamic Acids

The nature and position of fluorine substituents on the cinnamic acid scaffold play a critical role in determining the potency and selectivity of its biological activity.[1][11]

Anticancer Activity

Cinnamic acid derivatives have shown cytotoxic effects against a range of cancer cell lines.[7][11] Fluorination has been a key strategy to enhance this activity, particularly in the development of enzyme inhibitors.

Several studies have highlighted that a 4-fluoro substituent on the phenyl ring is a key feature in potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[3] The high electronegativity of the fluorine atom can enhance binding to the kinase domain, leading to more potent antiproliferative activity.[3][12]

Compound TypePosition of FluorineTarget/Cell LinePotency (IC₅₀)Reference
Cinnamic AcidUnsubstitutedGlioblastoma, Melanoma1 - 4.5 mM[7]
Cinnamide Derivative4-fluoroHepG2 (Liver Cancer)22.4 - 34.6 µM[12]
Imidazolone Hybrid4-fluoroHepG2 (Liver Cancer)4.23 µM[3][13]
Triazinone Hybrid4-fluoroHepG2 (Liver Cancer)5.59 µM[12]

The following diagram illustrates the general mechanism of action for an EGFR inhibitor, a common target for fluorinated cinnamide derivatives.

cluster_0 cluster_1 cluster_2 EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP Dimerization & Autophosphorylation Pathway Downstream Signaling (Proliferation, Survival) EGFR->Pathway Activates ADP ADP ATP->ADP Inhibitor Fluorinated Cinnamic Acid Derivative Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess broad-spectrum antimicrobial properties.[14][15] Fluorine substitution can significantly enhance this activity, particularly against specific pathogens like Mycobacterium tuberculosis.[1]

One study found that a cinnamic acid derivative with a 4-fluoro phenyl ring substitution was the most active compound against M. tuberculosis among a series of halogenated analogs, with an IC₅₀ of 0.36 µg/mL.[1][11] This suggests that the electronic properties conferred by the para-fluoro substituent are favorable for inhibiting mycobacterial growth. In contrast, other substitutions can sometimes decrease activity, highlighting the specificity of the structure-activity relationship.[1]

Compound TypePosition of FluorineOrganismPotency (MIC / IC₅₀)Reference
Cinnamic AcidUnsubstitutedM. tuberculosis250–675 µM[7]
Styryl Oxadiazole4-fluoroM. tuberculosis H37Ra0.36 µg/mL[1][11]
α-Fluorocinnamic acidα-positionVarious Bacteria15-25 mM[16]
Neuroprotective Activity (Cholinesterase Inhibition)

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Fluorine-substituted cinnamic acid derivatives have been designed as potent cholinesterase inhibitors.[17] The position of the halogen is critical for both potency and selectivity.

  • Para-substitution: Compounds with a fluorine or chlorine at the para position generally exhibit potent activity against AChE and poor activity against BChE.[17]

  • Ortho-substitution: In contrast, ortho-substituted analogs tend to show the opposite effect, with higher activity against BChE.[17]

One of the most potent compounds identified in a study was a para-chloro-substituted cinnamic acid derivative (6d), which had an AChE inhibition IC₅₀ of 1.11 µM and a high selectivity ratio of over 46.[17] This demonstrates how precise positional chemistry dictates biological function.

Experimental Workflows & Protocols

Synthesizing and evaluating the bioactivity of fluorinated cinnamic acid derivatives requires robust and validated experimental methodologies.

Synthesis: Knoevenagel Condensation

A common and efficient method for preparing cinnamic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[18][19]

Start Start: Fluorinated Benzaldehyde + Malonic Acid React Reaction: Reflux in Pyridine/Piperidine Start->React 1. Mix & Heat Workup Acidic Workup: Cool & Add HCl React->Workup 2. Reaction Complete (TLC) Filter Isolation: Filter Precipitate Workup->Filter 3. Precipitate Forms Purify Purification: Recrystallize from Ethanol/Water Filter->Purify 4. Collect Crude Solid End Product: Pure Fluorinated Cinnamic Acid Purify->End 5. Characterize (NMR, MS)

Caption: General workflow for the synthesis of cinnamic acids.

Protocol: Synthesis of (E)-3-(4-fluorophenyl)acrylic acid

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).

  • Catalyst Addition: To the stirring mixture, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) in an oil bath for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of 10% hydrochloric acid (HCl) (50 mL) and ice.

  • Precipitation: A solid precipitate of the crude product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure white crystals of (E)-3-(4-fluorophenyl)acrylic acid.

  • Validation: Dry the final product under vacuum and characterize it by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer compounds.[3]

Protocol: MTT Assay for Cytotoxicity against HepG2 Cells

  • Cell Seeding: Seed HepG2 human liver cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated cinnamic acid derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The strategic incorporation of fluorine into the cinnamic acid scaffold is a validated and highly effective strategy for enhancing a wide range of biological activities. The physicochemical changes imparted by fluorine—most notably increased metabolic stability, modulated lipophilicity, and altered electronic properties—directly contribute to improved potency in anticancer, antimicrobial, and neuroprotective applications.[3][7] The structure-activity relationship is highly dependent on the position of the fluorine atom, offering medicinal chemists a precise tool for fine-tuning drug-like properties.[17]

Future research should focus on direct, head-to-head comparative studies of fluorinated isomers to further elucidate the nuanced effects of fluorine positioning.[7] Exploring the synergy between fluorination and other substitutions on the cinnamic acid backbone could lead to the development of next-generation therapeutic agents with superior efficacy and safety profiles.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. [Online]. Available: [Link]

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed. [Online]. Available: [Link]

  • Fluorine substituent effects (on bioactivity) - ResearchGate. [Online]. Available: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. [Online]. Available: [Link]

  • (PDF) Cinnamic Acid Derivatives and Their Biological Efficacy - ResearchGate. [Online]. Available: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC. [Online]. Available: [Link]

  • Fluorine: A new element in protein design - PMC. [Online]. Available: [Link]

  • Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. [Online]. Available: [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC. [Online]. Available: [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC. [Online]. Available: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Online]. Available: [Link]

  • Selected cinnamic acid derivatives with antioxidant and anti-inflammatory properties. [Online]. Available: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - ACS Omega - Figshare. [Online]. Available: [Link]

  • Late-stage fluorination of bioactive molecules and biologically-relevant substrates | Request PDF - ResearchGate. [Online]. Available: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | ACS Omega - ACS Publications. [Online]. Available: [Link]

  • Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology | Request PDF - ResearchGate. [Online]. Available: [Link]

  • Recent Advances on Fluorine Chemistry - PMC - NIH. [Online]. Available: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC. [Online]. Available: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. [Online]. Available: [Link]

  • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - MDPI. [Online]. Available: [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. [Online]. Available: [Link]

  • Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed. [Online]. Available: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC. [Online]. Available: [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - MDPI. [Online]. Available: [Link]

  • Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris - MDPI. [Online]. Available: [Link]

  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Request PDF. [Online]. Available: [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Online]. Available: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

  • Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo - Atlantis Press. [Online]. Available: [Link]

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Exploratory

Solid-State Characterization and Physicochemical Profiling of 2-Bromo-5-fluorocinnamic Acid: A Technical Whitepaper

Executive Summary In the realm of advanced organic synthesis and pharmaceutical drug development, the physical form and macroscopic appearance of a building block dictate its handling, stability, and reactivity. 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical drug development, the physical form and macroscopic appearance of a building block dictate its handling, stability, and reactivity. 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly functionalized, halogenated derivative of cinnamic acid. This whitepaper provides an in-depth technical analysis of its physical appearance, structural causality, and the rigorous analytical workflows required to validate its solid-state form.

By bridging macroscopic observations (such as its off-white crystalline nature and high melting point) with microscopic intermolecular interactions, this guide serves as an authoritative resource for application scientists and formulation engineers.

Structural Causality of Physical Appearance

The macroscopic physical state of 2-Bromo-5-fluorocinnamic acid at standard temperature and pressure (STP) is a solid[1]. This is not a coincidental trait but a direct consequence of its robust crystal lattice architecture:

  • Crystal Lattice Formation: The terminal carboxylic acid moiety facilitates the formation of highly stable, hydrogen-bonded dimers. Concurrently, the planar trans-cinnamic backbone allows for efficient π−π stacking between adjacent aromatic rings.

  • Halogen Bonding: The presence of bromine (a heavy, polarizable halogen) and fluorine (a highly electronegative atom) introduces strong, directional intermolecular halogen bonding. This rigidifies the lattice, severely restricting molecular mobility.

  • Off-White Coloration: While pure aliphatic carboxylic acids are often stark white, halogenated conjugated systems frequently present as off-white[1]. This slight coloration is caused by the extended π -conjugation system interacting with the heavy bromine atom (the heavy-atom effect). This interaction slightly lowers the energy gap of π−π∗ transitions, causing trace photon absorption at the extreme edge of the visible spectrum.

Physicochemical Profiling

To facilitate rapid comparison and formulation planning, the quantitative and qualitative physical properties of 2-Bromo-5-fluorocinnamic acid are summarized below.

Physicochemical PropertyQuantitative Value / DescriptionStructural Causality / Note
Molecular Weight 245.05 g/mol Derived from the formula C₉H₆BrFO₂.
Physical State Solid[1]Dictated by strong H-bonding and π−π stacking.
Appearance Off-white powder[1]Induced by π -conjugation and the heavy-atom effect.
Melting Point 188 - 192 °CRigid crystal lattice requires high thermal energy to disrupt.
Aqueous Solubility Insoluble[2]Hydrophobic aromatic ring and halogens dominate the molecule.
Odor Odorless[1]Exceptionally low vapor pressure due to strong lattice forces.

Logical Relationship: Form to Function

The physical form of this compound directly impacts its downstream utility in laboratory and industrial settings. The diagram below illustrates the causality between its solid-state characteristics and its applications in synthesis.

G A 2-Bromo-5-fluorocinnamic Acid (CAS: 202865-70-1) B Solid-State Form (Crystal Lattice) A->B dictates C Off-White Appearance B->C visual trait D High Melting Point (188-192 °C) B->D thermal stability E Aqueous Insolubility B->E solvation limit F Organic Synthesis (Cross-Coupling) D->F reaction conditions E->F solvent selection G Drug Development (API Building Block) F->G downstream use

Logical relationship between physical form, properties, and applications.

Analytical Workflows for Form Characterization

To ensure trustworthiness and reproducibility in drug development, the physical form of 2-Bromo-5-fluorocinnamic acid must be verified using self-validating analytical protocols.

Protocol 1: Melting Point Validation via Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting endotherm (188-192 °C) and assess crystalline purity.

  • System Validation: Prior to sample analysis, calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). A deviation of >0.1 °C requires recalibration to ensure the target range is accurately captured.

  • Step 1: Weigh exactly 3.0–5.0 mg of the off-white powder into an aluminum pan and crimp it with a pin-holed lid. Causality: The pin-hole prevents pressure build-up from potential volatile impurities, ensuring the endotherm strictly represents melting, not pan deformation.

  • Step 2: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Step 3: Heat the sample from 25 °C to 220 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate balances resolution and sensitivity; slower rates may cause baseline drift, while faster rates induce thermal lag, artificially broadening the melting peak.

  • Step 4: Integrate the endothermic peak. A sharp peak with an onset near 188 °C confirms high crystalline purity.

Protocol 2: Morphological Analysis via Scanning Electron Microscopy (SEM)

Objective: To visualize the crystal habit and particle size distribution of the solid form.

  • System Validation: Perform a quick scan on a standard calibration grid to verify beam alignment and magnification accuracy before introducing the sample.

  • Step 1: Mount a small quantity of the off-white powder onto conductive carbon tape affixed to an aluminum stub. Use compressed air to gently blow off loose particles, preventing contamination of the high-vacuum chamber.

  • Step 2: Sputter-coat the sample with a 10 nm layer of Gold/Palladium (Au/Pd). Causality: 2-Bromo-5-fluorocinnamic acid is an organic insulator. Without a conductive coating, the electron beam will cause charge accumulation on the crystal surface, leading to severe image distortion (charging artifacts) and localized thermal damage.

  • Step 3: Image at an accelerating voltage of 5 kV. Causality: A lower voltage minimizes beam penetration depth, providing superior surface detail of the crystal facets without burning the organic material.

Workflow S1 Sample Preparation S2 Thermal Analysis (DSC/TGA) S1->S2 S3 Crystallography (PXRD) S1->S3 S4 Morphology (SEM) S1->S4 S5 Data Integration & Form Validation S2->S5 S3->S5 S4->S5

Experimental workflow for solid-state characterization of 2-Bromo-5-fluorocinnamic acid.

Implications in Synthesis and Handling

Understanding the physical form of 2-Bromo-5-fluorocinnamic acid is critical for its application as an Active Pharmaceutical Ingredient (API) building block.

  • Solvent Selection: Because the compound is practically insoluble in water[2], synthetic workflows (such as esterification or amidation) must utilize polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., Dichloromethane) to disrupt the strong crystal lattice and achieve a homogenous reaction mixture.

  • Safety and Handling: Despite its stable solid form, the compound is classified as a skin, eye, and respiratory irritant[1]. The off-white powder can form fine dust during mechanical transfer; therefore, handling must occur within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and particulate respirators) to prevent inhalation of the crystalline dust.

References

Sources

Protocols & Analytical Methods

Method

2-Bromo-5-fluorocinnamic Acid: A Versatile Building Block for Modern Heterocyclic Synthesis

Abstract In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount strategy for modulating physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount strategy for modulating physicochemical and pharmacological properties.[1][2][3] This application note provides an in-depth technical guide on the utility of 2-Bromo-5-fluorocinnamic acid, a uniquely functionalized building block, for the synthesis of diverse and medicinally relevant heterocyclic compounds. We will explore its application in constructing key heterocyclic cores, such as quinolines and indoles, through detailed, field-proven protocols. The underlying mechanistic principles that govern these transformations, particularly the influential roles of the bromo and fluoro substituents, will be elucidated. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile precursor for the synthesis of novel chemical entities.

Introduction: The Strategic Advantage of Fluorinated Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[4][5] The introduction of fluorine into these structures can profoundly enhance their properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][6] This is attributed to fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.[3][7] Consequently, the development of synthetic methodologies that allow for the precise installation of fluorine-containing moieties is of significant interest.

2-Bromo-5-fluorocinnamic acid (CAS No: 202865-70-1) presents itself as a highly valuable and versatile starting material for the synthesis of fluorinated heterocycles.[8][9] Its structure incorporates three key functionalities: a carboxylic acid, an α,β-unsaturated system, and a strategically substituted aromatic ring bearing both a bromine and a fluorine atom. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an ideal precursor for constructing complex molecular architectures.

Synthetic Applications and Protocols

2-Bromo-5-fluorocinnamic acid serves as a linchpin for the synthesis of various heterocyclic systems. This section details robust protocols for the preparation of key scaffolds, emphasizing the causality behind experimental choices.

Synthesis of Fluorinated Quinolines via Palladium-Catalyzed Annulation

Quinolines are a privileged scaffold in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[4][10] The presence of a fluorine atom on the quinoline ring can significantly enhance antibacterial activity.[4] The following protocol outlines a palladium-catalyzed approach to synthesize a 6-fluoro-2-quinolone derivative from 2-bromo-5-fluorocinnamic acid.

Protocol 1: Synthesis of 6-Fluoro-2-quinolone-3-carboxylic acid

This protocol involves an intramolecular Heck-type reaction, a powerful tool for the formation of carbon-carbon bonds.[11][12]

Materials:

  • 2-Bromo-5-fluorocinnamic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-fluorocinnamic acid (1.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids, followed by the addition of Triethylamine (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl, which will precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then a cold, non-polar solvent like diethyl ether to remove any remaining triphenylphosphine oxide. Dry the solid under vacuum to obtain the desired 6-fluoro-2-quinolone-3-carboxylic acid.

Causality and Insights:

  • Palladium Catalyst: Palladium(0), generated in situ from Pd(OAc)₂, is the active catalyst that undergoes oxidative addition to the aryl bromide.[12]

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Triethylamine is crucial for neutralizing the HBr generated during the reaction and for the reductive elimination step that regenerates the Pd(0) catalyst.[12]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

Visualization of Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactants: - 2-Bromo-5-fluorocinnamic acid - Pd(OAc)₂ - PPh₃ start->setup solvent Add Anhydrous DMF and Triethylamine setup->solvent heat Heat to 100°C (12-16 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool acidify Acidify with 1M HCl cool->acidify filter Filter Precipitate acidify->filter wash Wash with H₂O and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end End Product: 6-Fluoro-2-quinolone-3-carboxylic acid dry->end G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactants: - 2-Bromo-5-fluorocinnamic acid - Pd(OAc)₂ - Xantphos - Cs₂CO₃ start->setup reagents Add Anhydrous Dioxane and Ammonia Source setup->reagents heat Heat to 110°C in Sealed Tube (18-24 hours) reagents->heat cool Cool to RT heat->cool dilute Dilute with Water cool->dilute acidify Acidify with 1M HCl dilute->acidify filter Filter Solid acidify->filter recrystallize Recrystallize filter->recrystallize end End Product: 6-Fluoro-1H-indole-2-carboxylic acid recrystallize->end

Caption: Workflow for the synthesis of 6-Fluoro-1H-indole-2-carboxylic acid.

Mechanistic Considerations

The synthetic utility of 2-bromo-5-fluorocinnamic acid is underpinned by the distinct electronic properties of its substituents, which direct the course of various transition-metal-catalyzed cross-coupling reactions.

The Role of Bromine in Cross-Coupling Reactions

The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig aminations. [11][13][14][15]In palladium-catalyzed cycles, the C-Br bond readily undergoes oxidative addition to a Pd(0) species, initiating the catalytic process. This reactivity allows for the facile introduction of a wide range of substituents at the 2-position of the phenyl ring.

The Influence of the Fluorine Substituent

The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring. This can impact the rate of oxidative addition and other steps in the catalytic cycle. Furthermore, the presence of fluorine can enhance the stability of the final heterocyclic products and modulate their biological activity. [1][3]

Mechanistic Pathway: Intramolecular Heck Reaction

The synthesis of the 6-fluoro-2-quinolone derivative (Protocol 2.1) proceeds via an intramolecular Heck reaction. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the 2-bromo-5-fluorocinnamic acid.

  • Carbopalladation: The aryl-palladium intermediate undergoes an intramolecular insertion into the double bond of the cinnamic acid moiety.

  • β-Hydride Elimination: Elimination of a palladium hydride species forms the new C=C bond within the newly formed heterocyclic ring.

  • Reductive Elimination: The palladium hydride, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst. [12] Visualization of the Heck Reaction Mechanism:

G cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ arpdbr Ar-Pd(II)(Br)L₂ pd0->arpdbr oxidative_addition Oxidative Addition (Ar-Br) intermediate Cyclized Pd(II) Intermediate arpdbr->intermediate carbopalladation Intramolecular Carbopalladation product_pd Product-Pd(II)-H intermediate->product_pd beta_elimination β-Hydride Elimination product_pd->pd0 product Product product_pd->product reductive_elimination Reductive Elimination (Base) oxidative_addition_node Oxidative Addition carbopalladation_node Carbopalladation beta_elimination_node β-Hydride Elimination reductive_elimination_node Reductive Elimination arbr Ar-Br arbr->pd0 base Base base->product_pd hbr H-Base⁺ Br⁻

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Summary of Synthetic Utility

The versatility of 2-Bromo-5-fluorocinnamic acid as a building block is summarized in the table below, highlighting the types of heterocycles that can be synthesized and the key reaction types employed.

Heterocyclic CoreReaction TypeKey Reagents
Quinolones Intramolecular Heck ReactionPd(OAc)₂, PPh₃, Et₃N
Indoles Palladium-Catalyzed Domino C-N Coupling/C-H ActivationPd(OAc)₂, Xantphos, Cs₂CO₃
Benzofurans Ullmann Condensation/Heck ReactionCuI, Phenanthroline, Pd(OAc)₂
Cinnolines Diazotization/CyclizationNaNO₂, H₂SO₄
Alkynylated Aromatics Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N

Conclusion

2-Bromo-5-fluorocinnamic acid is a powerful and versatile building block for the synthesis of a wide array of fluorinated heterocyclic compounds. Its unique substitution pattern allows for the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to construct complex and medicinally relevant scaffolds. The protocols and mechanistic insights provided in this application note are intended to empower researchers to harness the full potential of this valuable starting material in their drug discovery and materials science endeavors. The continued exploration of this and similar building blocks will undoubtedly lead to the development of novel chemical entities with enhanced properties and functions.

References

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  • Domagala, J. M., et al. (1986). 1-Ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, a potent antibacterial agent. Journal of medicinal chemistry, 29(3), 394-404.
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  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
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  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2017(43), 6479-6486.
  • Sharma, R. K., & Sharma, C. (2017). Palladium catalyzed synthesis of heterocycles. CRC press.
  • Li, B. J., & Shi, Z. J. (2020). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C (sp 3)–H Functionalization. Accounts of Chemical Research, 53(1), 131-146.
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  • Toshio, F., & Toshikazu, H. (2000). Electrosynthesis of fluorinated indole derivatives. Journal of Fluorine Chemistry, 106(2), 145-150.
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  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Biomolecular Structure and Dynamics.
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  • Mori, M., & Ban, Y. (1999). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. HETEROCYCLES, 51(8), 1957-1971.
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  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Rafiee, E., & Shahebrahimi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6885-6925.
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Application

detailed protocol for Heck reaction with 2-Bromo-5-fluorocinnamic acid

This technical guide provides an advanced, field-tested protocol for the intermolecular Heck cross-coupling of 2-Bromo-5-fluorocinnamic acid . Designed for researchers in medicinal chemistry and drug development, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an advanced, field-tested protocol for the intermolecular Heck cross-coupling of 2-Bromo-5-fluorocinnamic acid . Designed for researchers in medicinal chemistry and drug development, this document synthesizes mechanistic theory with practical, self-validating experimental workflows.

Substrate Profiling & Mechanistic Rationale

2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly versatile, fluorinated building block used to synthesize complex dienes, functionalized styrenes, and tricyclic scaffolds[1]. When subjected to a palladium-catalyzed C–C coupling with an activated alkene (the Heck reaction), the transformation follows a classical Pd(0)/Pd(II) catalytic cycle[2].

The success of this specific coupling relies on understanding the electronic and structural nuances of the substrate:

  • Electronic Acceleration (The Fluorine Effect): The fluorine atom at the 5-position is meta to the bromide leaving group. At this position, fluorine exerts a strong electron-withdrawing inductive effect (-I) without competing resonance donation (+R) to the C-Br bond. This increases the electrophilicity of the aryl bromide, significantly accelerating the rate-determining oxidative addition of the Pd(0) catalyst.

  • Acid-Base Dynamics: The substrate contains a free carboxylic acid (pKa ~4.5). If only 1 equivalent of base is used, it will be entirely consumed to form the carboxylate salt, leaving no base to neutralize the HBr generated during the catalytic cycle. Therefore, a minimum of 2.5 to 3.0 equivalents of base is strictly required to drive the reaction forward.

  • Stereoselectivity: Following migratory insertion, bond rotation facilitates a syn β-hydride elimination, which thermodynamically favors the formation of the trans (E) isomer of the resulting substituted alkene[3].

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd 2-Bromo-5-fluorocinnamic acid MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns Alkene Partner BetaElim β-Hydride Elimination (trans-Alkene Formation) MigIns->BetaElim RedElim Reductive Elimination (Base Neutralization) BetaElim->RedElim Product Release RedElim->Pd0 Base + HBr

Fig 1. Pd-catalyzed Heck cycle for 2-bromo-5-fluorocinnamic acid coupling.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various conditions must be evaluated. The table below summarizes the quantitative optimization data for the coupling of 2-Bromo-5-fluorocinnamic acid with tert-butyl acrylate.

Causality in Catalyst/Ligand Selection: While standard Pd(OAc)₂/PPh₃ systems work moderately well, the use of the sterically demanding Tri-o-tolylphosphine (P(o-tol)₃) ligand is superior. The steric bulk forces the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0)L species, which undergoes oxidative addition much faster than saturated Pd(0)L₂ or Pd(0)L₄ complexes[4].

Table 1: Optimization of Reaction Conditions

Entry Catalyst (5 mol%) Ligand (10 mol%) Base (3 equiv) Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂ PPh₃ Et₃N Toluene 100 34%
2 Pd(OAc)₂ PPh₃ Et₃N DMF 100 78%
3 Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 100 95%
4 Pd₂(dba)₃ P(t-Bu)₃ K₂CO₃ DMF 100 88%

| 5 | None | P(o-tol)₃ | Et₃N | DMF | 100 | 0% |

Note: Toluene (Entry 1) results in poor yields because the triethylammonium carboxylate salt of the substrate is insoluble in non-polar media, creating a heterogeneous slurry. DMF (Entry 3) ensures complete homogeneity.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating, meaning the physical behavior of the reaction provides real-time feedback on its success.

Workflow S1 1. Reagent Prep Weigh & Mix S2 2. Degassing Argon Purge S1->S2 S3 3. Reaction 100°C in DMF S2->S3 S4 4. Acidic Workup pH 2 Precipitation S3->S4 S5 5. Isolation Filtration & Dry S4->S5

Fig 2. Step-by-step experimental workflow for the Heck cross-coupling.

Reagents Required
  • 2-Bromo-5-fluorocinnamic acid: 1.0 equiv (5.0 mmol, 1.225 g)

  • tert-Butyl acrylate: 1.5 equiv (7.5 mmol, 1.10 mL)

  • Palladium(II) acetate (Pd(OAc)₂): 0.05 equiv (0.25 mmol, 56 mg)

  • Tri-o-tolylphosphine (P(o-tol)₃): 0.10 equiv (0.50 mmol, 152 mg)

  • Triethylamine (Et₃N): 3.0 equiv (15.0 mmol, 2.10 mL)

  • Anhydrous DMF: 15 mL

Step-by-Step Methodology
  • Preparation & Catalyst Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorocinnamic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the electron-rich phosphine ligand to an inert phosphine oxide, which fails to stabilize the active Pd(0) species, leading to irreversible catalyst deactivation (palladium black precipitation).

  • Solvent & Liquid Addition: Add anhydrous DMF, followed by Et₃N and tert-butyl acrylate via a gas-tight syringe.

  • Degassing: Sparge the solution directly with Argon for 10 minutes using a submerged needle.

  • Catalytic Coupling: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

    • Self-Validation Check: Upon heating, the solution will transition from an initial reddish-orange (Pd(II) resting state) to a deep yellow/brown. This color shift confirms the in situ reduction of Pd(II) to the active Pd(0) complex.

  • Acidic Work-up: Cool the reaction to room temperature and dilute with 30 mL of Ethyl Acetate (EtOAc). Slowly add 1 M HCl dropwise while stirring until the aqueous layer reaches pH 2 (verify with pH paper).

    • Causality: During the reaction, the product exists as a water-soluble triethylammonium carboxylate salt. Acidification is strictly required to protonate the carboxylate back into its free acid form, driving the product into the organic (EtOAc) phase.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with additional EtOAc (2 x 20 mL). Wash the combined organic layers heavily with brine (3 x 30 mL) to pull residual DMF into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid) or recrystallization from Toluene/Heptane.

Analytical Validation

  • ¹⁹F NMR: The starting material exhibits a distinct ¹⁹F resonance. In the product, the ¹⁹F signal will shift slightly due to the change in the electronic environment at the ortho position (replacement of the bromide with an alkenyl group).

  • ¹H NMR: Confirm the trans stereochemistry of the newly formed double bond by observing a large coupling constant (J ≈ 15–16 Hz) for the vinylic protons.

References

  • Heck reaction - Wikipedia.Wikipedia.
  • Heck Reaction - Organic Chemistry Portal.Organic Chemistry Portal.
  • 2-Bromo-5-fluorocinnamic acid, min. 98% - Strem.Strem.
  • Heck Reaction - J&K Scientific LLC.J&K Scientific.

Sources

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorocinnamic Acid with Arylboronic Acids

Abstract The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science research. This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science research. This document provides a comprehensive guide for the palladium-catalyzed coupling of 2-Bromo-5-fluorocinnamic acid with various arylboronic acids. Substituted cinnamic acids are valuable structural motifs in medicinal chemistry, and this protocol offers a robust pathway to synthesize novel derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer expert insights into critical parameters and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to implement this specific transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently couples an organoboron species with an organohalide.[1] The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 2-Bromo-5-fluorocinnamic acid. This step forms a square planar Palladium(II) intermediate. The electron-withdrawing nature of the fluorine and carboxylic acid groups on the aromatic ring can facilitate this step.[3]

  • Transmetalation : This is often the rate-determining step. The aryl group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[4][5] This activated species then exchanges its aryl group for the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic fragments (the cinnamic acid derivative and the aryl group) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] Bulky, electron-rich ligands on the palladium center typically promote this step.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations: The "Why" Behind the Choices

A successful Suzuki coupling is more than just mixing reagents; it's about creating an optimal environment for the catalyst to perform. The presence of a free carboxylic acid on the 2-Bromo-5-fluorocinnamic acid substrate requires careful consideration.

  • Choice of Catalyst & Ligand : The combination of the palladium source and its coordinating ligand is paramount.

    • Palladium Source : While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are more common and often more robust.[2] These Pd(II) or Pd(0) sources require in-situ reduction or ligand association to form the active catalyst.

    • Ligand : For this substrate, which is somewhat electron-deficient, a bulky and electron-rich phosphine ligand is recommended. Ligands like SPhos or XPhos (Buchwald-type ligands) are excellent choices as they promote both the oxidative addition and the final reductive elimination steps.[8] They also help prevent catalyst decomposition into palladium black.[3]

  • The Role of the Base : The base is not merely a pH adjuster; it is a critical mechanistic participant.[6]

    • Function : Its primary role is to activate the boronic acid for transmetalation.[5]

    • Selection : The choice of base can significantly impact yield. For substrates containing base-sensitive groups like esters or, in our case, a carboxylic acid, milder bases are preferred to prevent side reactions. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction without being overly harsh.[9] Cesium carbonate (Cs₂CO₃) is another strong alternative, particularly for sterically hindered substrates.[9]

  • Solvent System : The solvent must solubilize the reactants and facilitate the interaction between organic and inorganic components.

    • Composition : A mixture of an organic solvent and water is standard. Solvents like 1,4-dioxane, toluene, or THF are commonly used with water.[8] The aqueous phase is crucial for dissolving the base (e.g., K₃PO₄) and facilitating the formation of the activated boronate species.

    • Degassing : It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture.[10] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to low yields and the formation of homocoupling byproducts.[3][9] This is achieved by sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of 2-Bromo-5-fluorocinnamic acid with a representative arylboronic acid.

Materials and Reagents
Reagent/MaterialFormulaM.W.Quantity (1 mmol scale)EquivalentsNotes
2-Bromo-5-fluorocinnamic acidC₉H₆BrFO₂245.05245 mg1.0Limiting Reagent
Arylboronic AcidAr-B(OH)₂Variable1.2 mmol1.2Use fresh, high-purity material.[10]
Pd(OAc)₂ (Palladium(II) Acetate)Pd(C₂H₃O₂)₂224.504.5 mg0.02 (2 mol%)Catalyst Precursor
SPhosC₂₇H₃₁O₂P410.5016.4 mg0.04 (4 mol%)Ligand (Pd:Ligand ratio of 1:2)
K₃PO₄ (Potassium Phosphate)K₃PO₄212.27637 mg3.0Finely powdered and dry.[8]
1,4-DioxaneC₄H₈O₂88.118 mL-Anhydrous, degassed
WaterH₂O18.022 mL-Degassed (DI or distilled)
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorocinnamic acid (245 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this evacuate/backfill cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst/Ligand Addition : Under a positive pressure of Argon, quickly add the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol).

  • Solvent Addition : Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture will appear as a suspension.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization.[12]

    • Column Chromatography : A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the product protonated and prevent streaking on the column.

    • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat at 90°C (4-12h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Acidify (pH 2-3) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography or Recrystallization) I->J

Sources

Application

Application Note: 2-Bromo-5-fluorocinnamic Acid in Rational Drug Design and Synthesis

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for navigating the complex pharmacokinetic and pharmacodynamic landscapes of drug discovery. 2-Bromo-5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for navigating the complex pharmacokinetic and pharmacodynamic landscapes of drug discovery. 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) has emerged as a highly versatile, privileged scaffold[1]. By combining the biologically active cinnamic acid core with orthogonal halogen substituents, this molecule provides researchers with a dual-purpose toolkit: it acts as a direct modulator of biological targets and serves as a robust synthetic handle for late-stage functionalization[2].

This technical guide details the structural rationale, mechanistic applications, and validated synthetic protocols for utilizing 2-bromo-5-fluorocinnamic acid in the development of novel therapeutics.

Structural Rationale & Pharmacokinetic Tuning

The pharmacological potential of cinnamic acid derivatives is well-documented, exhibiting anti-tumor, anti-inflammatory, and antibacterial properties[3]. However, the specific incorporation of bromine and fluorine at the 2- and 5-positions, respectively, introduces critical causality in rational drug design:

  • The Fluorine Effect (C5): The introduction of fluorine significantly alters the electronic properties of the cinnamic acid scaffold. Fluorine’s high electronegativity exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and lowers the pKa of the compound[4]. Furthermore, fluorination enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring and increases lipophilicity (logP), which is critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles[4].

  • The Bromine Handle (C2): The bulky bromine atom provides steric shielding and participates in halogen bonding within protein active sites. More importantly, it serves as a highly specific orthogonal handle for palladium-catalyzed carbon-carbon cross-coupling (e.g., Suzuki-Miyaura, Heck), allowing researchers to build complex biaryl systems without disrupting the α,β -unsaturated geometry of the cinnamic core[2][5].

Quantitative Physicochemical Profile

The following table summarizes the foundational thermochemical and physicochemical data critical for formulation and synthetic planning[1][5].

PropertyValueCausality / Significance in Drug Design
CAS Number 202865-70-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H6BrFO2Low molecular weight (245.05 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Melting Point 188-192 °CIndicates high crystalline stability, ensuring shelf-life integrity during storage[5].
Reaction Category Cross-CouplingThe C2-Br bond is highly activated for oxidative addition by Pd(0) catalysts[2].
Purity Standard 98%Required to prevent catalyst poisoning during sensitive organometallic workflows[5].

Mechanistic Applications in Target-Based Drug Discovery

Application A: Anticancer Therapeutics (HDAC Inhibition)

Cinnamic acid is a foundational pharmacophore in oncology, serving as the structural basis for FDA-approved Histone Deacetylase (HDAC) inhibitors like Belinostat[6]. By converting the carboxylic acid of 2-bromo-5-fluorocinnamic acid into a hydroxamate, researchers generate a potent zinc-binding group (ZBG). The 2-bromo position can then be elaborated via cross-coupling to create bulky surface recognition cap groups. These cap groups interact with the rim of the HDAC active site, leading to chromatin relaxation, upregulation of tumor suppressors, and ultimately, cancer cell apoptosis[6].

Pathway A Fluorinated Cinnamyl Hydroxamate Derivative B Zinc Chelation in HDAC Active Site A->B Binding C Inhibition of Histone Deacetylation B->C Blockade D Chromatin Relaxation & Gene Transcription C->D Promotes E Upregulation of Tumor Suppressors (p21) D->E F Cell Cycle Arrest & Apoptosis E->F

Mechanism of action for cinnamic acid-derived HDAC inhibitors leading to apoptosis.

Application B: Neurodegenerative Diseases (Cholinesterase Inhibition)

Recent structure-activity relationship (SAR) studies demonstrate that halogen-substituted cinnamic acid derivatives containing tertiary amine side chains exhibit potent acetylcholinesterase (AChE) inhibition[7]. The specific positioning of the halogens dictates enzyme selectivity. Compounds containing para-substituted halogens often exhibit potent activity against AChE and poor activity against butyrylcholinesterase (BChE), whereas ortho-substituted analogs (like the 2-bromo group) can shift this selectivity profile. Enzyme kinetic studies suggest these derivatives act as mixed-type inhibitors, making them highly valuable in Alzheimer's disease drug discovery[7].

Experimental Methodologies & Protocols

The following protocols leverage the orthogonal reactivity of 2-bromo-5-fluorocinnamic acid.

Workflow A 2-Bromo-5-fluorocinnamic acid (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Heck) A->B Reacts at C2-Br C Carboxylic Acid Derivatization (Amidation) A->C Reacts at -COOH D Biaryl Cinnamic Acid Derivatives B->D E Hydroxamic Acids / Tertiary Amines C->E F Target Screening (HDAC, AChE) D->F E->F

Workflow illustrating the orthogonal derivatization of 2-Bromo-5-fluorocinnamic acid.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Biaryl Synthesis

This protocol utilizes the C2-Bromine atom to append aryl groups, creating extended π -systems for target active site recognition[2].

Reagents:

  • 2-Bromo-5-fluorocinnamic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.5 eq)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Procedure:

  • Solvent Preparation: Degas the 1,4-Dioxane/H2O mixture by bubbling Argon or N2 for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the active Pd(0) catalyst into inactive Pd(II) species.

  • Reagent Loading: In a Schlenk flask, combine 2-bromo-5-fluorocinnamic acid, the arylboronic acid, and K2CO3. Causality: The inorganic base (K2CO3) is required to activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of inert gas. Seal the flask and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, acidify to pH 2 using 1M HCl (to protonate the cinnamic acid), and extract with Ethyl Acetate (3x). Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 243/245 [M-H]-) disappears, and the expected biaryl product mass emerges, confirming successful reductive elimination.

Protocol 2: Synthesis of Hydroxamic Acid Derivatives (HDAC Precursors)

This protocol converts the carboxylic acid into a hydroxamate ZBG[6].

Reagents:

  • Cinnamic acid derivative (1.0 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the cinnamic acid derivative in anhydrous DMF at 0 °C. Add EDC·HCl and HOBt. Stir for 30 minutes. Causality: EDC activates the carboxylic acid, while HOBt forms a stable, highly reactive ester intermediate. This prevents racemization and suppresses the formation of unreactive N-acylurea byproducts.

  • Nucleophilic Attack: In a separate vial, neutralize NH2OH·HCl with DIPEA in DMF, then add this mixture dropwise to the activated ester. Causality: Excess DIPEA is critical to liberate the free hydroxylamine nucleophile from its HCl salt and maintain a basic environment.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF and HOBt.

  • Self-Validating QC Step: Perform a Ferric Chloride (FeCl3) colorimetric test on the crude product. The immediate formation of a deep purple/red complex validates the successful presence of the hydroxamic acid functional group. Confirm purity via 1H-NMR (look for the characteristic broad singlet of the -NH-OH proton at ~9.0-10.5 ppm).

References

  • PubMed. "Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition." Drug Development Research, 2019. Available at:[Link]

  • MDPI. "An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives." Molecules, 2023. Available at: [Link]

  • MDPI. "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." Pharmaceuticals, 2025. Available at:[Link]

Sources

Method

Synthesis of 6-Fluoroquinolin-2(1H)-one Scaffolds from 2-Bromo-5-fluorocinnamic Acid: A Two-Step Amidation and Intramolecular Buchwald-Hartwig Cyclization Strategy

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Rationale In modern pharmaceutical development, the strategic selection of polyfunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

In modern pharmaceutical development, the strategic selection of polyfunctional building blocks is critical for rapidly accessing privileged chemical space. 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) is a highly versatile, commercially available precursor[1]. It possesses three orthogonal reactive vectors: a carboxylic acid, an electrophilic trans-alkene, and an aryl bromide[2].

While traditional functionalization often targets the alkene via Michael additions, this application note details a more sophisticated, high-value transformation: the conversion of 2-bromo-5-fluorocinnamic acid into 6-fluoro-1-arylquinolin-2(1H)-ones . The 6-fluoroquinolone core is a cornerstone motif in medicinal chemistry, most notably found in broad-spectrum fluoroquinolone antibiotics and emerging oncology therapeutics. By employing a two-step sequence—peptide-like amidation followed by an intramolecular Buchwald-Hartwig C–N cross-coupling—researchers can rapidly generate libraries of functionalized API (Active Pharmaceutical Ingredient) intermediates.

Workflow A 2-Bromo-5-fluorocinnamic acid (Starting Material) B Amidation (HATU, DIPEA) A->B C 2-Bromocinnamamide (Intermediate) B->C D Buchwald-Hartwig (Pd2(dba)3, Xantphos) C->D E 6-Fluoroquinolin-2(1H)-one (API Scaffold) D->E

Two-step synthesis of 6-fluoroquinolin-2(1H)-ones from 2-bromo-5-fluorocinnamic acid.

Mechanistic Insights & Causality of Reagent Selection

As a Senior Application Scientist, I emphasize that robust protocol design relies on understanding the causality behind every reagent choice. This workflow is engineered to bypass common failure modes associated with cinnamic acid derivatives.

Step 1: Amidation via HATU

The conversion of 2-bromo-5-fluorocinnamic acid to an amide is complicated by the steric bulk of the ortho-bromine atom, which significantly impedes standard carbodiimide (e.g., EDC/HOBt) coupling kinetics. Furthermore, prolonged activation times can lead to unwanted aza-Michael addition of the amine to the α,β -unsaturated system. The Solution: We utilize HATU with DIPEA . HATU rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester. The enhanced electrophilicity of the HOAt ester drives the amidation to completion in under 2 hours at room temperature, kinetically outcompeting any Michael addition side reactions.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

Transforming the resulting 2-bromocinnamamide into a quinolin-2-one requires precise control over palladium speciation[3]. The primary competing side reaction is an intramolecular Heck-type insertion of the Pd(II) intermediate into the adjacent alkene. The Solution: The choice of ligand is the defining variable. We employ Xantphos , a rigid bidentate phosphine ligand with a wide natural bite angle (~111°). This wide bite angle forces the palladium center into a cis-coordination geometry, which sterically accelerates the reductive elimination step to form the C–N bond. By lowering the activation barrier for reductive elimination, the catalyst exclusively yields the 6-membered lactam, completely suppressing alkene degradation[4].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific TLC parameters are embedded within the steps to ensure researchers can independently verify the success of the reaction in real-time.

Protocol A: Synthesis of (E)-3-(2-bromo-5-fluorophenyl)-N-(4-methoxyphenyl)acrylamide

Reagents:

  • 2-Bromo-5-fluorocinnamic acid: 1.0 eq (10 mmol, 2.45 g)

  • 4-Methoxyaniline (p-Anisidine): 1.1 eq (11 mmol, 1.35 g)

  • HATU: 1.2 eq (12 mmol, 4.56 g)

  • DIPEA: 3.0 eq (30 mmol, 5.2 mL)

  • Anhydrous DMF: 0.2 M (50 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluorocinnamic acid in anhydrous DMF. Add DIPEA. The solution will remain clear and pale yellow.

  • Coupling: Add HATU in one portion at 0 °C. Stir for 10 minutes to ensure complete active ester formation. The solution will transition to a vibrant yellow.

  • Amine Addition: Add 4-methoxyaniline portion-wise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (Validation): Perform TLC (Eluent: Hexanes/EtOAc 3:1). The starting acid (R_f ~0.1, broad streak) must be completely consumed, replaced by a single, distinct UV-active product spot (R_f ~0.4).

  • Targeted Workup: Quench the reaction by pouring it into 150 mL of rapidly stirring ice water. A precipitate will form. Extract with EtOAc (3 × 50 mL).

    • Causality of Washes: Wash the combined organic layers with 1M HCl (50 mL) to selectively protonate and remove unreacted aniline and DIPEA. Follow with saturated aqueous NaHCO 3​ (50 mL) to deprotonate and remove any trace unreacted acid and the HOAt byproduct.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the intermediate as an off-white solid. Yield: >90%.

Protocol B: Intramolecular Cyclization to 6-Fluoro-1-(4-methoxyphenyl)quinolin-2(1H)-one

Reagents:

  • Intermediate from Protocol A: 1.0 eq (5 mmol, 1.75 g)

  • Pd 2​ (dba) 3​ : 0.05 eq (5 mol%, 229 mg)

  • Xantphos: 0.10 eq (10 mol%, 289 mg)

  • Cs 2​ CO 3​ : 2.0 eq (10 mmol, 3.26 g)

  • Anhydrous 1,4-Dioxane: 0.1 M (50 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk tube, add the intermediate, Pd 2​ (dba) 3​ , Xantphos, and Cs 2​ CO 3​ . Seal the tube and perform three cycles of vacuum/argon backfilling. Strict exclusion of oxygen is critical to prevent Pd(0) oxidation.

  • Solvent Addition: Add sparged (degassed) anhydrous 1,4-dioxane via syringe.

  • Thermal Cyclization: Heat the reaction mixture to 100 °C in an oil bath for 12 hours.

  • In-Process Control (Validation): Upon reaching ~60 °C, the reaction mixture will transition from the deep burgundy color of Pd 2​ (dba) 3​ to a vibrant yellow-orange, visually validating the formation of the active L n​ Pd(0) catalytic species. TLC (Eluent: Hexanes/EtOAc 2:1) will show the consumption of the starting material (R_f ~0.5) and the appearance of the product (R_f ~0.3). Crucial visual check: The product spot will exhibit bright blue fluorescence under 365 nm UV light due to the extended conjugation of the quinolinone core.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove bulk palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 6-fluoroquinolin-2(1H)-one scaffold.

Quantitative Data & Yield Analysis

To validate the mechanistic claims regarding catalyst selection, we present the optimization data for the intramolecular Buchwald-Hartwig cyclization (Table 1). The data clearly demonstrates that bidentate ligands with wide bite angles (Xantphos) combined with strong, soluble bases (Cs 2​ CO 3​ ) are mandatory for achieving pharmaceutical-grade yields.

Table 1: Optimization of the Intramolecular C–N Cross-Coupling

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1Pd 2​ (dba) 3​ BINAP (Bite angle: 92°)Cs 2​ CO 3​ 1,4-Dioxane10042%
2Pd 2​ (dba) 3​ dppf (Bite angle: 99°)Cs 2​ CO 3​ 1,4-Dioxane10055%
3Pd 2​ (dba) 3​ Xantphos (Bite angle: 111°)K 3​ PO 4​ Toluene10078%
4 Pd 2​ (dba) 3​ Xantphos (Bite angle: 111°) Cs 2​ CO 3​ 1,4-Dioxane 100 94%
5None (Control)XantphosCs 2​ CO 3​ 1,4-Dioxane100N.R.

Note: N.R. = No Reaction. Entry 4 represents the optimized, self-validating conditions detailed in Protocol B.

Safety, Scale-up & Troubleshooting

  • Palladium Toxicity & Removal: For drug development professionals scaling this route for API synthesis, residual heavy metals must be controlled. The Celite filtration removes particulate palladium, but soluble Pd complexes will remain. For scale-up (>10 g), treat the post-reaction organic phase with a metal scavenger such as SiliaMetS® Thiol (10 equivalents relative to Pd) at 40 °C for 4 hours prior to chromatography to ensure residual Pd drops below the ICH Q3D regulatory limit of <10 ppm.

  • Moisture Sensitivity: If the yield in Step 2 drops unexpectedly, the primary culprit is moisture in the Cs 2​ CO 3​ , which hydrolyzes the amide back to the starting 2-bromo-5-fluorocinnamic acid. Ensure Cs 2​ CO 3​ is dried under vacuum at 150 °C overnight before use.

References

  • 2-Bromo-5-fluorocinnamic acid | 202865-70-1, Sigma-Aldrich.
  • 2-Bromo-5-fluorocinnamic acid, min. 98%, Strem Chemicals.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones, MDPI.
  • Palladium-Catalyzed Intramolecular Amidation of C(sp2)−H Bonds: Synthesis of 4-Aryl-2-quinolinones, ACS Publications.

Sources

Application

developing antimicrobial agents from 2-Bromo-5-fluorocinnamic acid derivatives

An in-depth guide to the development of novel antimicrobial agents derived from 2-Bromo-5-fluorocinnamic acid, designed for researchers and drug development professionals. This document provides a comprehensive overview,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the development of novel antimicrobial agents derived from 2-Bromo-5-fluorocinnamic acid, designed for researchers and drug development professionals. This document provides a comprehensive overview, from synthesis to microbiological evaluation and mechanism of action studies.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a global health crisis, threatening the efficacy of modern medicine. Pathogens are evolving mechanisms to evade conventional antibiotics, creating an urgent need for new therapeutic agents with novel mechanisms of action[1]. Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial properties[2][3][4]. Their core structure, a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification to enhance potency and selectivity[5].

Modifications at three key sites—the phenyl ring, the carboxylate group, and the double bond—are pivotal strategies for enhancing antimicrobial efficacy[6]. The introduction of halogen atoms, such as fluorine and bromine, onto the phenyl ring has been shown to increase bioactivity[7][8]. Specifically, the 2-Bromo-5-fluoro substitution pattern on the cinnamic acid scaffold presents a promising, yet underexplored, avenue for developing potent antimicrobial candidates. This application note provides a structured, field-proven guide for the synthesis, characterization, and comprehensive antimicrobial evaluation of novel derivatives based on this scaffold.

Part 1: Synthesis and Characterization of 2-Bromo-5-fluorocinnamic Acid Derivatives

The foundational step in this discovery pipeline is the chemical synthesis of a library of candidate compounds. The primary strategy involves modifying the carboxylic acid group of the 2-Bromo-5-fluorocinnamic acid backbone to generate esters and amides. This modification is critical as it often increases the lipophilicity of the molecule, which may facilitate easier penetration through the microbial cell membrane, a key barrier for many antibiotics[6].

Protocol 1: General Synthesis of Ester and Amide Derivatives

This protocol outlines a general method for the synthesis of cinnamoyl amides and esters. The starting material, 2-Bromo-5-fluorocinnamic acid, is commercially available[9][10].

Rationale: The conversion of the carboxylic acid to an acyl chloride (Step 1) creates a highly reactive intermediate. This intermediate readily reacts with a wide range of nucleophiles (alcohols or amines in Step 2) to form the desired esters or amides in high yield. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants. The aqueous workup (Step 3) is essential to remove unreacted reagents and byproducts.

Materials:

  • 2-Bromo-5-fluorocinnamic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired alcohol (e.g., ethanol, propanol) or amine (e.g., diethylamine, morpholine)

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-5-fluorocinnamic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Add a catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-5-fluorocinnamoyl chloride.

  • Formation of Ester or Amide:

    • Dissolve the crude acyl chloride from Step 1 in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired alcohol or amine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the alcohol/amine solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.

    • Let the reaction mixture warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the mixture by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (for amide synthesis) or saturated NaHCO3 solution (for ester synthesis), followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final derivative.

Characterization:

Confirm the identity and purity of the synthesized compounds using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., ester or amide carbonyl).

Part 2: Antimicrobial Efficacy Evaluation

A tiered approach is recommended for evaluating antimicrobial activity. This begins with a qualitative primary screen to identify active compounds, followed by quantitative assays to determine the potency.

Workflow for Antimicrobial Screening and Evaluation

Antimicrobial_Workflow cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_quantitative Quantitative Assays cluster_analysis Data Analysis Synth Synthesize Derivatives (Protocol 1) Purify Purify & Characterize (NMR, MS) Synth->Purify Disk Disk Diffusion Assay (Qualitative) Purify->Disk MIC Broth Microdilution (Determine MIC) Disk->MIC MBC Subculture from MIC (Determine MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) MBC->SAR

Caption: High-level workflow for developing antimicrobial agents.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test (Primary Screen)

This method provides a rapid, qualitative assessment of antimicrobial activity.[11][12]

Rationale: This test relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test organism. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The size of the zone provides a preliminary indication of the compound's activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, calipers, incubator

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[13]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds (e.g., 10 µ g/disk ) onto the surface of the inoculated agar.

    • Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37 °C for 18-24 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a caliper.[13]

    • A larger zone of inhibition suggests greater antimicrobial activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro.[14][15][16] This is the gold standard for quantitative susceptibility testing.

Rationale: This assay exposes a standardized bacterial inoculum to a series of two-fold serial dilutions of the test compound in a liquid growth medium. By observing the lowest concentration at which no growth occurs, we can precisely quantify the compound's potency. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][17]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted

  • Synthesized compounds (stock solutions in DMSO)

  • Multichannel pipette, microplate reader (optional)

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the second-to-last column. Discard 100 µL from this column.[14][18] The last column serves as a growth control (no compound).

  • Inoculum Preparation and Addition:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

    • Add 100 µL of this diluted inoculum to each well, bringing the final volume to 200 µL.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37 °C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity (growth).[19] Alternatively, read the optical density (OD) at 600 nm using a microplate reader.

Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[14]

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration from the MIC plate that results in no colony growth on the subculture plate.[19]

Data Presentation: Sample MIC Table
Compound IDR-Group (Ester/Amide)Gram-Positive (MIC µg/mL)Gram-Negative (MIC µg/mL)
S. aureusE. coli
Parent -COOH>128>128
BFCA-01 -COOCH₂CH₃ (Ethyl Ester)3264
BFCA-02 -CON(CH₂CH₃)₂ (Diethylamide)1632
Control Ciprofloxacin0.50.25

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how a novel compound kills bacteria is critical for its development. Cinnamic acid derivatives are known to disrupt the integrity of the microbial cell membrane, leading to the leakage of essential intracellular components and subsequent cell death[6][20].

Proposed Mechanism: Cell Membrane Disruption

The lipophilic nature of the cinnamic acid scaffold, enhanced by ester or amide functional groups, allows the compound to intercalate into the bacterial cell membrane's lipid bilayer. This disrupts membrane fluidity and integrity, forming pores or channels that compromise its function as a selective barrier.

MoA_Pathway cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Membrane Lipid Bilayer Ions Ions (K+) Membrane->Ions Leakage ATP ATP Membrane->ATP Leakage DNA_RNA Nucleic Acids Membrane->DNA_RNA Leakage Compound BFCA Derivative Compound->Membrane Intercalation & Disruption Leakage_Node Loss of Homeostasis Cell_Death Cell Death Leakage_Node->Cell_Death

Caption: Proposed mechanism of action for BFCA derivatives.

Experimental Protocols for MoA Studies
  • Cell Membrane Permeability Assay:

    • Rationale: To determine if the compounds cause leakage of intracellular contents.

    • Method: Treat bacterial cells with the test compound at its MIC. At various time points, measure the release of materials that absorb at 260 nm (indicative of nucleic acids) into the supernatant. An increase in A260 absorbance compared to untreated controls signifies membrane damage.

  • Biofilm Inhibition Assay:

    • Rationale: Many chronic infections are associated with biofilms, which are highly resistant to conventional antibiotics[21]. Assessing a compound's ability to inhibit biofilm formation is a key indicator of its potential clinical utility.

    • Method: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the test compounds. After incubation, wash the wells to remove planktonic cells and stain the remaining adherent biofilm with crystal violet. Quantify the biofilm by solubilizing the dye and measuring its absorbance.

  • In Silico Docking Studies:

    • Rationale: To predict potential intracellular targets if membrane disruption is not the primary mechanism.

    • Method: Use molecular docking software to model the interaction of the synthesized derivatives with known essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which have been implicated as targets for other cinnamic acid derivatives[22].

Structure-Activity Relationship (SAR) and Optimization

The initial screening of a focused library of derivatives provides valuable data for establishing an SAR. This relationship guides the design of next-generation compounds with improved potency and a better pharmacological profile.

  • Impact of Halogenation: The presence of both bromine and fluorine on the phenyl ring is hypothesized to enhance antimicrobial activity. Fluorine can increase metabolic stability and binding affinity, while bromine's bulk and lipophilicity can improve membrane interaction[7][8].

  • Role of the Carboxyl Group Modification: As suggested by the data in the sample table, converting the carboxylic acid to amides or esters generally increases potency[6]. Amides often show superior activity compared to esters, potentially due to different electronic properties and hydrogen bonding capabilities.

  • Lipophilicity: There is often a direct correlation between a compound's lipophilicity and its ability to disrupt bacterial membranes. The nature of the R-group in the ester or amide can be tuned to optimize this property.

By systematically analyzing the MIC data against the structural modifications, researchers can build a predictive model to guide further synthetic efforts toward more potent and selective antimicrobial agents.

References

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023). AIP Conference Proceedings.
  • Guzman, J. D. (2014).
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
  • BenchChem. (2025). Enhancing Antimicrobial Efficacy of Cinnamic Acid Derivatives. BenchChem Technical Support Center.
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Journal of Functional Foods.
  • Discovery of Novel Antimicrobial Drugs and Study of Their Mechanisms of Action. (2025). MDPI.
  • Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. (2011).
  • Emery Pharma.
  • Szymański, P., et al. (2021).
  • Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (2022). AIP Publishing.
  • Bridge PTS. Minimum Inhibitory Concentration (MIC)
  • Hutter, K., et al. (2010). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy.
  • BMG LABTECH. (2024).
  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). Drug Development Research.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
  • Food and Agriculture Organization of the United Nations. Methodologies for Antimicrobial Susceptibility Testing. FAO.
  • Simner, P. J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Diseases and Therapy.
  • Faller, M., & Tondo, E. (2024). Antimicrobial Susceptibility Testing.
  • Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. (2023). MDPI.
  • Strem. (n.d.). 2-Bromo-5-fluorocinnamic acid, min. 98%. Strem.
  • Merck. (n.d.). 2-Bromo-5-fluorocinnamic acid. Merck.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorocinnamic acid. Sigma-Aldrich.
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2025). MDPI.

Sources

Method

anticancer properties of compounds synthesized from 2-Bromo-5-fluorocinnamic acid

Application Note & Protocols Topic: Anticancer Properties of Novel Chalcones Synthesized from 2-Bromo-5-fluorocinnamic Acid Audience: Researchers, scientists, and drug development professionals. Abstract Cinnamic acid an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Anticancer Properties of Novel Chalcones Synthesized from 2-Bromo-5-fluorocinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, with a well-documented history of diverse biological activities, including potent anticancer effects.[1] The incorporation of halogen atoms, such as bromine and fluorine, into the phenyl ring can significantly enhance lipophilicity and metabolic stability, often leading to improved pharmacological profiles.[2] This guide provides a comprehensive framework for the synthesis of novel chalcone derivatives starting from 2-Bromo-5-fluorocinnamic acid and details robust, field-proven protocols for evaluating their anticancer efficacy in vitro. We will explore the chemical rationale behind the synthesis, delve into postulated mechanisms of action, and provide step-by-step methodologies for cytotoxicity and apoptosis assessment, designed to ensure data integrity and reproducibility.

Section 1: Synthesis of a Representative Chalcone Derivative

The core structure of a chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] This structure is readily synthesized via a base-catalyzed Claisen-Schmidt condensation. To utilize 2-Bromo-5-fluorocinnamic acid as a starting material, it must first be converted to the corresponding benzaldehyde. This multi-step synthesis is a logical and established route in medicinal chemistry.

Rationale for Synthetic Pathway

The chosen pathway involves two key transformations:

  • Reduction of Carboxylic Acid to Aldehyde: The cinnamic acid moiety is first reduced to its corresponding aldehyde. This is a critical step to prepare one of the two key reactants for the condensation reaction.

  • Claisen-Schmidt Condensation: The newly synthesized 2-Bromo-5-fluorobenzaldehyde is then reacted with a substituted acetophenone (in this example, 4'-hydroxyacetophenone) under basic conditions to form the target chalcone. The hydroxyl group is chosen for this example as it is a common feature in bioactive chalcones that can contribute to activity.[4]

Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-bromo-5-fluorophenyl)prop-2-en-1-one

Step 1: Reduction of 2-Bromo-5-fluorocinnamic acid to 2-Bromo-5-fluorobenzaldehyde

  • Materials: 2-Bromo-5-fluorocinnamic acid, Thionyl chloride (SOCl₂), Palladium on carbon (Pd/C), H₂, Anhydrous Toluene, Anhydrous Ethanol.

  • Procedure:

    • To a solution of 2-Bromo-5-fluorocinnamic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 2 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous ethanol.

    • Add Pd/C (10 mol%) to the solution.

    • Hydrogenate the mixture under H₂ atmosphere (balloon pressure) at room temperature for 4-6 hours (Rosenmund reduction).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-Bromo-5-fluorobenzaldehyde.

Step 2: Claisen-Schmidt Condensation to form the Chalcone

  • Materials: 2-Bromo-5-fluorobenzaldehyde, 4'-hydroxyacetophenone, Ethanol, aqueous Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve 4'-hydroxyacetophenone (1.0 eq) and the synthesized 2-Bromo-5-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (2.5 eq) with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a precipitate is typically observed.

    • Pour the reaction mixture into cold, dilute HCl.

    • Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

    • Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]

Section 2: Postulated Mechanisms of Anticancer Action

Chalcones exert their anticancer effects through a variety of mechanisms, often engaging multiple cellular pathways simultaneously.[6] For halogenated derivatives, two prominent mechanisms include the induction of apoptosis and the disruption of microtubule dynamics.

Apoptosis Induction: Many chemotherapeutic agents function by triggering programmed cell death, or apoptosis.[7] Chalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] A common convergence point is the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[8]

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Certain chalcones can bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[9] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptotic cell death.[9]

G Postulated Mechanism: Intrinsic Apoptosis Pathway Chalcone Bromo-Fluoro Chalcone Derivative Mito Mitochondrial Stress (ROS Generation) Chalcone->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mito->Bcl2 down-regulates Bax Bax/Bak (Pro-apoptotic) Activation Mito->Bax up-regulates CytoC Cytochrome C Release Bcl2->CytoC inhibits Bax->CytoC promotes Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation (Initiator Caspase) Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by chalcone derivatives.

Section 3: Protocols for In Vitro Anticancer Evaluation

The initial assessment of a novel compound's anticancer potential involves determining its cytotoxicity against a panel of cancer cell lines.[10] Subsequent assays are then employed to elucidate the mechanism of cell death.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

  • Materials: Human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), Microplate reader.

  • Step-by-Step Methodology:

    • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12][13]

    • Compound Preparation: Prepare a 10 mM stock solution of the synthesized chalcone in sterile DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[12]

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible under a microscope.[12]

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of chalcone compound C 3. Treat cells with compound for 48-72h B->C D 4. Add MTT reagent (Incubate 2-4h) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate % Viability and determine IC50 F->G

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Materials: Treated cells from a 6-well plate, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), cold PBS, flow cytometer.

  • Step-by-Step Methodology:

    • Cell Preparation: Seed cells in 6-well plates and treat with the chalcone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: For adherent cells, collect both the culture medium (containing floating, potentially apoptotic cells) and the attached cells (harvested using trypsin). Combine and centrifuge the cell suspension at 300 x g for 5 minutes.[12]

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension (~1 x 10⁵ cells) to a flow cytometry tube.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (FL1) and PI fluorescence (FL2).

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison. The primary endpoint from the MTT assay is the IC₅₀ value.

Table 1: Illustrative Cytotoxicity Data for Chalcone Derivative (Compound X)

Cell Line Cancer Type Assay Type IC₅₀ (µM)
HCT-116 Colon Carcinoma MTT 8.5 ± 1.2
MCF-7 Breast Adenocarcinoma MTT 12.3 ± 2.1
A549 Lung Carcinoma MTT 15.8 ± 2.5

| MRC-5 | Normal Lung Fibroblast | MTT | > 100 |

Note: Data are for illustrative purposes only and represent mean ± standard deviation from three independent experiments. The high IC₅₀ value against a normal cell line (MRC-5) would suggest selective toxicity towards cancer cells.[7]

Table 2: Illustrative Apoptosis Data in HCT-116 Cells (24h Treatment)

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+)
Vehicle Control 94.1 ± 1.5 3.5 ± 0.8 1.8 ± 0.5

| Compound X (8.5 µM) | 48.2 ± 4.1 | 35.7 ± 3.5 | 14.3 ± 2.9 |

Note: Data are for illustrative purposes only. A significant increase in the Annexin V positive populations indicates apoptosis induction.[12]

Section 5: Troubleshooting and Scientific Rationale

  • Compound Solubility: Chalcones can have poor aqueous solubility. Using DMSO as a stock solvent is standard practice. Ensure the final DMSO concentration in the culture medium is non-toxic, typically ≤ 0.5%.[12]

  • Assay Controls: The inclusion of vehicle (negative) and positive controls in every experiment is non-negotiable for data validation. The vehicle control ensures that the solvent has no effect on cell viability, while the positive control confirms that the assay system is responsive.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.

  • Rationale for Co-staining: In the apoptosis assay, using only Annexin V cannot distinguish between apoptotic and necrotic cells. PI is essential to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Conclusion

The framework presented here outlines a rational, evidence-based approach to the synthesis and preclinical evaluation of novel anticancer agents derived from 2-Bromo-5-fluorocinnamic acid. By following these detailed protocols, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against cancer. The versatility of the cinnamic acid and chalcone scaffolds ensures a rich chemical space for exploration, with significant potential for the discovery of next-generation therapeutics.[1]

References

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (2016, March 23).
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube.
  • In Vitro Efficacy Evalu
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (2025, November 30). MDPI.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC.
  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC.
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. (2022, March 27). Biointerface Research in Applied Chemistry.
  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2026, January 15).
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  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31). MDPI.
  • Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer - PMC.
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022, May 21).
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023, May 4). MDPI.
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Deriv
  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. (2023, October 22). Usiena air.
  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC. (2023, May 10).
  • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal.

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Application

Application Notes and Protocols: 2-Bromo-5-fluorocinnamic Acid as a Versatile Building Block for Organic Electronics

Introduction: The Strategic Advantage of Fluorination and Bromination in Organic Semiconductors The pursuit of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination and Bromination in Organic Semiconductors

The pursuit of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), is fundamentally a quest for novel materials with precisely engineered electronic properties.[1][2] 2-Bromo-5-fluorocinnamic acid emerges as a strategically designed monomer, offering a unique combination of functionalities to the synthetic chemist. The presence of both bromine and fluorine atoms on the phenyl ring, coupled with the reactive acrylic acid moiety, provides a powerful platform for creating a diverse range of π-conjugated polymers and small molecules.[3]

The fluorine substituent is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. This modification can enhance the material's stability against oxidative degradation and facilitate electron injection in devices like OLEDs.[4] Concurrently, the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[4][5] These reactions are foundational in the synthesis of conjugated polymers, enabling the formation of carbon-carbon bonds to extend the π-system and tune the material's optical and electronic properties.[6]

This guide provides an in-depth exploration of 2-Bromo-5-fluorocinnamic acid as a precursor for organic electronic materials. We will detail the synthetic pathways, provide step-by-step protocols for polymerization, and discuss the potential applications of the resulting materials.

Synthetic Pathways and Mechanistic Considerations

The primary utility of 2-Bromo-5-fluorocinnamic acid in the synthesis of organic electronics lies in its ability to undergo polymerization through well-established cross-coupling methodologies. The two most pertinent reactions are the Suzuki-Miyaura coupling and the Mizoroki-Heck coupling.

Suzuki-Miyaura Cross-Coupling: Building Bi-aryl Connectivity

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In the context of 2-Bromo-5-fluorocinnamic acid, this reaction can be employed to create copolymers by reacting it with a diboronic acid or ester comonomer. The choice of the comonomer is critical for tuning the final properties of the polymer, such as its bandgap, charge carrier mobility, and solubility.[1][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mizoroki-Heck Coupling: Creating Vinylene-Aryl Linkages

The Mizoroki-Heck reaction provides a pathway to synthesize polymers with vinylene linkages by coupling the aryl bromide of 2-Bromo-5-fluorocinnamic acid with an alkene.[5] This method is particularly useful for creating poly(phenylene vinylene) (PPV) type structures, which are known for their excellent emissive properties and are widely used in OLEDs.[7] The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene coordination and insertion, and finally, β-hydride elimination to yield the product and a palladium-hydride species, which regenerates the catalyst in the presence of a base.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Alkene_Coordination Alkene Coordination & Insertion Ar-Pd(II)L2-Br->Alkene_Coordination Intermediate_Complex Intermediate Alkene_Coordination->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)L₂Br] Beta_Hydride_Elimination->Product_Complex Product Alkylated Alkene (Product) Beta_Hydride_Elimination->Product Catalyst_Regeneration Catalyst Regeneration (+ Base) Product_Complex->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar brominated aromatic compounds and serve as a starting point for the synthesis of conjugated polymers from 2-Bromo-5-fluorocinnamic acid. Optimization of reaction conditions is recommended for specific comonomers and desired polymer characteristics.

Protocol 1: Synthesis of a Copolymer via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the copolymerization of 2-Bromo-5-fluorocinnamic acid with a generic aromatic diboronic ester.

Materials:

  • 2-Bromo-5-fluorocinnamic acid (1.0 eq)

  • Aromatic diboronic ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

  • Aliquat 336 (phase-transfer catalyst)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-fluorocinnamic acid, the aromatic diboronic ester, and potassium carbonate.

  • Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃).

  • Add a few drops of Aliquat 336.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene and DMF (e.g., 4:1 ratio) via a syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in polymer molecular weight. The reaction is typically run for 24-72 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.

  • Filter the precipitated polymer and wash with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and re-precipitate into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup and Purification Reactants Add Reactants, Catalyst, Ligand, and Base to Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas Reactants->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvents Inert_Atmosphere->Solvent_Addition Heating Heat to 90-100 °C with Stirring Solvent_Addition->Heating Monitoring Monitor by GPC (24-72 hours) Heating->Monitoring Precipitation Precipitate in Methanol Monitoring->Precipitation Filtration_Wash Filter and Wash Precipitation->Filtration_Wash Soxhlet Soxhlet Extraction Filtration_Wash->Soxhlet Final_Precipitation Re-dissolve and Re-precipitate Soxhlet->Final_Precipitation Drying Dry under Vacuum Final_Precipitation->Drying

General workflow for Suzuki-Miyaura polymerization.
Protocol 2: Synthesis of a Homopolymer via Mizoroki-Heck Coupling

This protocol outlines a potential route for the homopolymerization of 2-Bromo-5-fluorocinnamic acid via a Heck-type reaction. This would lead to a polymer with repeating styrenic units.

Materials:

  • 2-Bromo-5-fluorocinnamic acid (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, dissolve 2-Bromo-5-fluorocinnamic acid in anhydrous DMF.

  • Add triethylamine to the solution.

  • In a separate vial, dissolve palladium(II) acetate and tri(o-tolyl)phosphine in a small amount of DMF.

  • Add the catalyst solution to the monomer solution.

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 48 hours.

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into a stirred solution of methanol/water (e.g., 1:1) to precipitate the polymer.

  • Filter the polymer, wash extensively with methanol, and dry under vacuum.

  • Further purification can be achieved by dissolving the polymer in a minimal amount of a suitable solvent and re-precipitating.

Expected Material Properties and Device Applications

The incorporation of the 2-bromo-5-fluorophenyl moiety into a conjugated polymer backbone is anticipated to yield materials with distinct and advantageous properties for organic electronics.

PropertyExpected Influence of 2-Bromo-5-fluorocinnamic AcidRationale
Solubility Moderate to GoodThe cinnamic acid group and potential for derivatization can enhance solubility in organic solvents, facilitating solution-based processing.
HOMO/LUMO Levels Lowered Energy LevelsThe strong electron-withdrawing nature of the fluorine atom is expected to lower both HOMO and LUMO levels, improving air stability and potentially electron injection.
Thermal Stability HighThe aromatic nature of the polymer backbone generally leads to good thermal stability, which is crucial for device longevity.
Photoluminescence Tunable EmissionThe emission color can be tuned from blue to red depending on the choice of comonomer and the extent of conjugation.[8][9]
Charge Carrier Mobility Moderate to HighThe rigid, planar nature of the conjugated backbone can facilitate intermolecular π-π stacking, leading to efficient charge transport.[2][10]

Potential Applications:

  • OLEDs: Polymers derived from 2-Bromo-5-fluorocinnamic acid could serve as emissive layers or hole-transporting layers in OLEDs.[11][12] The tunable emission and improved electron injection are particularly advantageous for this application.

  • OFETs: The potential for high charge carrier mobility makes these materials promising candidates for the active channel layer in p-type or potentially ambipolar OFETs.[2][10]

  • Organic Photovoltaics (OPVs): As a donor material in a bulk heterojunction solar cell, the broad absorption and appropriate energy level alignment with an acceptor material could lead to efficient photovoltaic devices.[1][7]

Conclusion

2-Bromo-5-fluorocinnamic acid represents a highly promising, yet underexplored, building block for the synthesis of advanced organic electronic materials. Its unique combination of a reactive bromine site for polymerization, a property-tuning fluorine atom, and a versatile cinnamic acid moiety provides a rich platform for molecular design. The protocols outlined in this guide, based on well-established Suzuki-Miyaura and Mizoroki-Heck coupling reactions, offer a clear pathway for researchers to synthesize and investigate novel conjugated polymers derived from this monomer. The anticipated properties of these materials make them strong candidates for enhancing the performance and stability of OLEDs, OFETs, and OPVs. Further exploration into the copolymerization of 2-Bromo-5-fluorocinnamic acid with a variety of comonomers is expected to unlock a new class of high-performance organic semiconductors.

References

  • A. Jegorovė, et al. (2023). Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells.
  • Günes, S., Neugebauer, H., & Sariciftci, N. S. (2007). Conjugated Polymer-Based Organic Solar Cells. Chemical Reviews, 107(4), 1324-1338.
  • Li, Y., & Zou, Y. (2011). Conjugated Polymers for Organic Solar Cells. In Solar Cells – New Aspects and Solutions. IntechOpen.
  • BenchChem. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromocinnamic Acid. BenchChem.
  • Anthony, J. E. (2009). Organic semiconductors for organic field-effect transistors.
  • He, T., & Ma, Y. (2009). Organic semiconductors for organic field-effect transistors.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL. BenchChem.
  • R. F. de Farias, et al. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. MDPI.
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • A. Kumar, et al. (2026). Synthesis and characterization of hole transport materials for optoelectronic applications.
  • M. K. M. El-Deen, et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
  • BenchChem. (2025). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • J. M. R. Diaz, et al. (2024). Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. PMC.
  • J&K Scientific. (n.d.). 2-Bromo-5-fluorocinnamic acid, min. 98%. Retrieved from [Link]

  • A. M. El-Saghier, et al. (2010).
  • G. D. Sharma, et al. (2017). A low cost azomethine-based hole transporting material for perovskite photovoltaics.
  • Kaunas University of Technology. (n.d.). Polymeric emitters with controllable thermally activated delayed fluorescence for solution-processable OLEDs. Retrieved from [Link]

  • BenchChem. (2025).
  • A. G. G. de Oliveira, et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.
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  • A. J. D. Silvestre, et al. (2018).

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Method

Application Notes and Protocols for the Synthesis of 2-Bromo-5-fluorocinnamic Acid via the Perkin Reaction

Abstract This document provides a comprehensive guide for the synthesis of 2-Bromo-5-fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the Perkin reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-5-fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol leverages the Perkin reaction, a classic and reliable method for the formation of α,β-unsaturated aromatic acids.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and offers insights into process optimization and troubleshooting. The content herein is designed for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.

Introduction: The Perkin Reaction in Modern Synthesis

The Perkin reaction, first described by William Henry Perkin in 1868, is a cornerstone of organic synthesis for preparing cinnamic acids and their derivatives.[1][3][4] The reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid or another weak base as a catalyst.[5][6] The result is a highly versatile α,β-unsaturated aromatic acid.

The synthesis of 2-Bromo-5-fluorocinnamic acid is of particular interest due to the unique electronic properties conferred by the halogen substituents. The bromine and fluorine atoms act as electron-withdrawing groups, which can influence the molecule's biological activity and make it a key building block for more complex chemical entities. While the core principles of the Perkin reaction are over a century old, its application to complex substrates like 2-bromo-5-fluorobenzaldehyde requires careful consideration of reaction conditions to achieve optimal yields and purity. This guide provides the necessary framework for this specific transformation.

Mechanistic Pathway of the Perkin Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Perkin reaction proceeds through several distinct stages, beginning with the formation of a key nucleophile.[7][8]

  • Enolate Formation: A weak base, typically the carboxylate salt corresponding to the anhydride (e.g., sodium acetate) or a tertiary amine (e.g., triethylamine), abstracts an α-proton from the acid anhydride (acetic anhydride). This deprotonation generates a resonance-stabilized carbanion, or enolate.[3][9]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (2-bromo-5-fluorobenzaldehyde). This step results in the formation of a tetrahedral alkoxide intermediate.[4][8]

  • Intramolecular Acyl Transfer: The alkoxide intermediate undergoes an intramolecular acyl transfer, forming a more stable acetoxy carboxylate intermediate.[10]

  • Elimination: A molecule of acetic acid is eliminated from the acetoxy carboxylate intermediate. This elimination step, often facilitated by the elevated reaction temperatures, forms the carbon-carbon double bond.[11]

  • Hydrolysis: Finally, upon the addition of water during the work-up phase, the mixed anhydride is hydrolyzed to yield the final α,β-unsaturated carboxylic acid product, 2-Bromo-5-fluorocinnamic acid.

The overall mechanism is depicted below.

Perkin_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 Acetic Anhydride I1 Enolate (Carbanion) R1->I1 Forms R2 2-Bromo-5-fluorobenzaldehyde I2 Tetrahedral Alkoxide R2->I2 Forms Base Base (e.g., Et3N) Base->R1 Deprotonation I1->R2 Nucleophilic Attack I3 Acetoxy Carboxylate I2->I3 Acyl Transfer P1 2-Bromo-5-fluorocinnamic acid I3->P1 Elimination & Hydrolysis P2 Acetic Acid I3->P2 Elimination

Caption: General mechanism of the Perkin reaction.

Experimental Protocol

This protocol details the synthesis of 2-Bromo-5-fluorocinnamic acid using triethylamine as the base catalyst, which often allows for milder reaction conditions compared to traditional alkali carboxylate salts.[11][12]

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )FormPurity
2-Bromo-5-fluorobenzaldehyde94569-84-3203.01Solid≥98%
Acetic Anhydride108-24-7102.09Liquid≥99%
Triethylamine (Et₃N)121-44-8101.19Liquid≥99%
Hydrochloric Acid (conc.)7647-01-036.46Liquid~37%
Ethanol64-17-546.07LiquidReagent Grade
Deionized Water7732-18-518.02LiquidN/A
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-fluorocinnamic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluorocinnamic acid. As a crucial intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluorocinnamic acid. As a crucial intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide: Resolving Low Yield and Impurities

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low when using the Perkin reaction. What are the likely causes and how can I improve it?

Low yields in the Perkin reaction for synthesizing 2-Bromo-5-fluorocinnamic acid can stem from several factors.[1][2] The Perkin reaction involves the condensation of an aromatic aldehyde (2-Bromo-5-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid.[3][4][5][6][7]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature and Time: The Perkin reaction generally requires high temperatures, often around 180°C, and prolonged heating for several hours to proceed to completion.[1][8] Insufficient heat or time can lead to an incomplete reaction.

    • Solution: Ensure your reaction is heated to the optimal temperature (typically 160-180°C) for a sufficient duration (3-8 hours).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.

  • Moisture Contamination: The presence of water is detrimental as it can hydrolyze the acetic anhydride, rendering it ineffective for the reaction.[2]

    • Solution: Use anhydrous reagents and thoroughly dry all glassware before use.[2][9] Sodium acetate, if used as the base, should be anhydrous.[9]

  • Impure Starting Materials: The purity of the 2-Bromo-5-fluorobenzaldehyde is critical. Oxidation of the aldehyde to the corresponding carboxylic acid can occur, which will not participate in the desired reaction.

    • Solution: Use freshly distilled or purified 2-Bromo-5-fluorobenzaldehyde. Check the purity by melting point or spectroscopic methods before starting the reaction.

  • Inefficient Base/Catalyst: The choice and condition of the base are crucial. While sodium acetate is commonly used, potassium acetate can sometimes lead to better yields.[1]

    • Solution: Consider using anhydrous potassium acetate as the base. Ensure the base is finely powdered to maximize its surface area and reactivity.

Troubleshooting Workflow for Perkin Reaction:

Caption: Troubleshooting flowchart for low yield in the Perkin reaction.

Q2: I am attempting a Knoevenagel condensation with malonic acid, but the yield is poor and I observe significant side products. What is going wrong?

The Knoevenagel condensation is an alternative route that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base catalyst like piperidine or pyridine.[10][11][12]

Potential Causes & Solutions:

  • Inappropriate Base/Catalyst: The choice of base is critical. Strong bases can induce self-condensation of the aldehyde.[11] For the reaction with malonic acid, a weak base is preferred. The Doebner modification, which uses pyridine as a solvent and a catalytic amount of piperidine, is often effective and is followed by decarboxylation.[10][11][13]

    • Solution: Employ the Doebner modification conditions: use pyridine as the solvent with a catalytic amount of piperidine. This setup facilitates both the condensation and the subsequent decarboxylation to yield the cinnamic acid derivative.[11][13]

  • Suboptimal Reaction Temperature: While the Knoevenagel condensation can often be performed at lower temperatures than the Perkin reaction, the optimal temperature needs to be determined empirically.

    • Solution: Start with gentle reflux and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be cautiously increased.

  • Incomplete Decarboxylation: If the intermediate dicarboxylic acid is not fully decarboxylated, this will lower the yield of the desired product.

    • Solution: Ensure sufficient heating after the initial condensation to drive the decarboxylation to completion. The use of pyridine as a solvent aids in this step.[13]

Q3: My final product is an off-white or yellowish powder with a broad melting point, indicating impurities. How can I effectively purify 2-Bromo-5-fluorocinnamic acid?

Purification Strategy:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Recommended Solvents: A mixture of ethanol and water is often a good starting point for recrystallizing cinnamic acid derivatives. Other potential solvents include acetic acid or toluene. The ideal solvent system will dissolve the compound when hot but have low solubility when cold, while the impurities will either remain soluble or insoluble at all temperatures.

  • Activated Charcoal Treatment: If the product is colored due to high molecular weight, colored impurities, adding a small amount of activated charcoal to the hot recrystallization solution can help decolorize it.[1][2]

    • Procedure: Add a spatula-tip of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Work-up Procedure to Remove Unreacted Aldehyde: Unreacted 2-Bromo-5-fluorobenzaldehyde can be a significant impurity.

    • Solution: During the work-up, after the initial reaction, the mixture is typically made basic to dissolve the cinnamic acid as its carboxylate salt.[1] Any unreacted aldehyde will remain as an insoluble oil and can be removed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) before acidification to precipitate the pure cinnamic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Bromo-5-fluorocinnamic acid?

The most common laboratory syntheses for cinnamic acid derivatives are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[2]

  • Perkin Reaction: Condensation of 2-Bromo-5-fluorobenzaldehyde with acetic anhydride using an alkali salt of the acid as a catalyst.[3][5][14]

  • Knoevenagel Condensation: Reaction of 2-Bromo-5-fluorobenzaldehyde with an active methylene compound like malonic acid, catalyzed by a weak base.[10][11][12]

  • Heck Reaction: A palladium-catalyzed cross-coupling of 2-Bromo-5-fluorobromobenzene (or another suitable aryl halide) with acrylic acid.[15][16] This method is versatile but requires a palladium catalyst.[15][17][18]

Q2: What is the expected yield for the synthesis of 2-Bromo-5-fluorocinnamic acid?

Yields can vary significantly based on the chosen method and optimization of reaction conditions. With a well-optimized Perkin reaction, yields of 70-75% can be achieved.[1] The Knoevenagel condensation can also provide good yields, sometimes exceeding 80-90% under optimized conditions.[19]

Q3: Are there any particular safety precautions I should take when working with the reagents for this synthesis?

Yes, several reagents require careful handling:

  • 2-Bromo-5-fluorobenzaldehyde: Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always use in a fume hood.

  • Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Optimized Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol provides a step-by-step methodology for a high-yield synthesis of 2-Bromo-5-fluorocinnamic acid.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Reaction Scheme:

Knoevenagel_Reaction cluster_conditions Conditions Reactant1 2-Bromo-5-fluorobenzaldehyde Catalyst Pyridine, Piperidine Reactant2 Malonic Acid Product 2-Bromo-5-fluorocinnamic Acid Catalyst->Product Heat (Reflux)

Caption: Knoevenagel-Doebner reaction for the synthesis of 2-Bromo-5-fluorocinnamic acid.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-Bromo-5-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (used as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Heating: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product. The pH should be acidic.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining pyridine hydrochloride.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Bromo-5-fluorocinnamic acid as a white to off-white solid.

    • Dry the purified product in a vacuum oven.

Data Summary Table:

ParameterValueReference
Melting Point53-57 °C[20]
Molecular Weight203.01 g/mol [20]
AppearanceWhite to off-white powder[20]

References

  • Benchchem. (n.d.).
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separ
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Ibrahim, M. B., et al. (2023). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences, 16(1), 105-110.
  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - R Discovery. (1999, October 1).
  • Benchchem. (n.d.). Improving the yield of the Perkin reaction for cinnamic acid synthesis.
  • Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple - CORE. (n.d.).
  • Knoevenagel Condens
  • Wikipedia. (n.d.).
  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • J&K Scientific LLC. (2025, June 1). Perkin Reaction.
  • Alfa Chemistry. (n.d.).
  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification.
  • Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction.
  • Wikipedia. (n.d.). Perkin reaction.
  • Introduction to Perkin reaction its mechanism and examples.pdf. (n.d.).
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromo-5-fluorobenzaldehyde synthesis.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACET
  • SciSpace. (2005, February 28).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • ResearchGate. (n.d.). Optimization for the reaction conditions (model reaction).
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • Academia.edu. (n.d.). (PDF) A Concise Introduction of Perkin Reaction.
  • Strem. (n.d.). 2-Bromo-5-fluorocinnamic acid, min. 98%.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorocinnamic acid | 202865-70-1.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorocinnamic acid | 202865-70-1.
  • ChemicalBook. (n.d.). 5-Bromo-2-fluorobenzaldehyde CAS#: 93777-26-5.
  • Eureka | Patsnap. (2016, August 24). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-fluorobenzaldehyde, 98% 25 g | Buy Online.
  • Guidechem. (2021, January 26). How to Synthesize 5-Bromo-2-Fluorobenzaldehyde? - FAQ.
  • Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo.
  • MDPI. (2005, February 28). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

Sources

Optimization

Technical Support Center: Optimizing Heck Reactions of 2-Bromo-5-fluorocinnamic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and selectivity of Heck reactions involving 2-bromo-5-fluorocinnamic acid and its derivatives. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to solve challenges effectively.

Introduction: The Challenge of 2-Bromo-5-fluorocinnamic Acid

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene using a palladium catalyst and a base.[1][2] However, the substrate 2-bromo-5-fluorocinnamic acid presents a specific challenge. The aryl bromide is deactivated due to the electron-withdrawing effects of both the fluorine and the cinnamic acid moiety. This deactivation can make the initial oxidative addition step—where the palladium catalyst inserts into the aryl-bromide bond—sluggish and often rate-limiting.[3] This guide will address the common issues arising from this substrate's electronic properties.

Troubleshooting & FAQs

Question 1: My reaction shows low or no conversion. Where do I start?

Low conversion is the most common issue. The root cause often lies with catalyst activity or suboptimal reaction conditions.

Answer: Start with a systematic diagnosis. First, rule out fundamental errors before tuning finer parameters.

A1: Initial Catalyst & Reagent Health Check

  • Catalyst Decomposition: The appearance of a black precipitate is likely palladium black, an inactive, finely divided form of palladium metal.[4] This indicates your active Pd(0) catalyst has decomposed.

    • Cause: Often caused by excessive temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the active palladium species.[4]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly degassed. Consider lowering the reaction temperature.

  • Catalyst Precursor: While Pd(0) sources like Pd(PPh₃)₄ can be used, Pd(II) precursors such as Pd(OAc)₂ are often more efficient.[5] Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Reagent Quality: Verify the purity of your 2-bromo-5-fluorocinnamic acid, your alkene coupling partner, and the base. Ensure solvents are anhydrous and degassed.

A2: Optimizing Key Reaction Parameters If your catalyst appears stable (no black precipitate) but the reaction stalls, the following parameters should be optimized.

ParameterRecommendation for 2-Bromo-5-fluorocinnamic acidRationale
Temperature Start at 80-100 °C and increase incrementally to 120 °C if needed.Aryl bromides, especially those with electron-withdrawing groups, often require higher temperatures to facilitate the oxidative addition step.[6][7] However, excessive heat can cause catalyst decomposition.[4]
Base Use an inorganic base like K₂CO₃ or Cs₂CO₃.The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[1][5] For substrates with acidic protons like cinnamic acid, a strong inorganic base is often more effective than hindered organic amines (e.g., Et₃N).
Solvent Use a polar aprotic solvent such as DMF, DMA, or NMP.These solvents help to stabilize the polar intermediates in the catalytic cycle and often improve reaction rates and yields.[4][8]
Question 2: How can I improve the E/Z selectivity of my product?

The Heck reaction typically favors the formation of the E (trans) isomer, but poor selectivity can occur.

Answer: Selectivity is primarily influenced by the steric and electronic environment around the catalyst and the reaction temperature.

  • Ligand Choice: The choice of phosphine ligand is paramount. For aryl bromides, monodentate, bulky, and electron-rich phosphine ligands are often required.[9] These ligands promote the oxidative addition step and can enforce greater steric hindrance in the transition state, favoring the formation of the thermodynamically more stable E-isomer.

    • Try: Tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphine ligands like XPhos or SPhos.

  • Temperature Control: Higher reaction temperatures can sometimes favor the formation of the more stable E-isomer.[10] However, this must be balanced against the risk of catalyst decomposition. If you observe poor selectivity at 100 °C, cautiously increasing the temperature to 110-120 °C may improve the E/Z ratio.

Question 3: I'm observing significant side products. What are they and how can I minimize them?

Answer: Besides incomplete conversion, two common side reactions are homocoupling and reductive Heck product formation.

  • Homocoupling: You may observe the formation of a biphenyl derivative from the coupling of two molecules of 2-bromo-5-fluorocinnamic acid.

    • Cause: This often occurs at high temperatures or when the concentration of the alkene is too low.

    • Solution: Ensure you are using a slight excess of the alkene partner (e.g., 1.2 equivalents). Try running the reaction at a slightly lower temperature.

  • Reductive Heck Product: Instead of the desired substituted alkene, you may form a product where the double bond has been reduced.[9]

    • Cause: This side reaction can be influenced by the choice of base, solvent, and temperature.[9] It occurs when the intermediate formed after alkene insertion does not undergo β-hydride elimination.

    • Solution: The choice of base and ligand system is critical. Switching to a different base (e.g., from an organic amine to an inorganic carbonate) or a more sterically demanding ligand can often suppress this pathway.

Visualizing the Process

The Heck Catalytic Cycle

The reaction proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to effective troubleshooting.

Caption: The catalytic cycle of the Heck reaction.[1][2][5]

Troubleshooting Workflow

Use this decision tree to systematically address common issues in your Heck reaction.

Caption: A logical workflow for troubleshooting Heck reactions.

Recommended Starting Protocol

This protocol provides a robust starting point for the Heck reaction of 2-bromo-5-fluorocinnamic acid with a generic alkene like an acrylate.

Materials:

  • 2-Bromo-5-fluorocinnamic acid (1.0 mmol, 1 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or suitable ligand (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Reagent Addition: Add 2-bromo-5-fluorocinnamic acid and the alkene to the flask.

  • Solvent Addition: Add the anhydrous, degassed DMF via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the cinnamic acid product, then extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ScienceDirect. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Heck Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Chemistry Heck Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). ResearchGate. Retrieved from [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. Retrieved from [Link]

  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). ResearchGate. Retrieved from [Link]

  • Effects of (a) solvent and (b) bases on Heck reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PMC. Retrieved from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. Retrieved from [Link]

  • Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (2005). ACS Publications. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Retrieved from [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2016). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (2011). ACS Publications. Retrieved from [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2019). MDPI. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]

  • Tricky Heck coupling on enamide substrate. (2026). Reddit. Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. Retrieved from [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journals. Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group. Retrieved from [Link]

Sources

Troubleshooting

identifying side products in 2-Bromo-5-fluorocinnamic acid synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common side products. Ensuring the purity of your target compound is paramount for reliable downstream applications, and this document provides in-depth troubleshooting advice and validated analytical protocols.

Troubleshooting Guide: Unexpected Results & Side Product Identification

This section addresses common issues encountered during the synthesis of 2-Bromo-5-fluorocinnamic acid. Each problem is linked to potential side products, with explanations of their formation mechanisms and strategies for confirmation and prevention.

Issue 1: My final product shows a low melting point and a broad melting range.

A sharp melting point is a primary indicator of purity for crystalline solids like 2-Bromo-5-fluorocinnamic acid, which should melt around 188-192°C.[1] A depressed and broad melting range strongly suggests the presence of impurities.[2]

Potential Cause A: Residual Starting Material (2-Bromo-5-fluorobenzaldehyde)

  • Mechanism of Formation: Incomplete reaction. This is common if reaction times are too short, temperatures are too low, or if there is inefficient mixing.[3]

  • How to Identify:

    • TLC: Compare the crude product spot with a standard of the starting aldehyde.

    • ¹H NMR: Look for the characteristic aldehyde proton peak around 9.5-10.5 ppm.

    • HPLC: An early-eluting peak corresponding to the more polar aldehyde.[2][4]

  • Preventative Measures:

    • Ensure the reaction goes to completion by monitoring via TLC or HPLC.

    • Increase reaction time or temperature moderately.

    • Optimize stoichiometry; a slight excess of the anhydride and base catalyst may be beneficial.

Potential Cause B: Formation of the cis-Isomer

  • Mechanism of Formation: While the trans (E)-isomer is thermodynamically favored in reactions like the Perkin or Heck, certain conditions can lead to the formation of the kinetic cis (Z)-isomer.[3]

  • How to Identify:

    • ¹H NMR: The coupling constant (J-value) for the vinyl protons is key. The trans-isomer typically shows a larger coupling constant (around 16 Hz) compared to the cis-isomer (around 12 Hz).

    • HPLC: The two isomers can often be separated, with the trans-isomer usually having a longer retention time.[2]

  • Preventative Measures:

    • In the Perkin reaction, ensure sufficient heat and reaction time to allow for equilibration to the more stable trans product.[5]

    • In the Heck reaction, the choice of ligand and base can influence stereoselectivity.[6]

Issue 2: My mass spectrometry data shows a peak corresponding to a loss of CO₂ (M-44).

This observation points towards a decarboxylation side reaction, a known pathway for cinnamic acids and their intermediates.[3][7]

Potential Cause: 1-Bromo-4-fluoro-2-vinylbenzene

  • Mechanism of Formation: The target cinnamic acid, or an intermediate, can lose carbon dioxide under thermal stress or certain catalytic conditions.[3][8] This is particularly relevant in reactions requiring high temperatures, such as the Perkin or some Heck couplings.[3][9] The intermediate mixed anhydride in a Perkin reaction is susceptible to decarboxylation.[3][5]

  • How to Identify:

    • GC-MS: This is the ideal technique for identifying this more volatile, non-acidic side product.[2]

    • ¹H NMR: The carboxylic acid proton signal will be absent. You will see characteristic vinyl proton signals and the aromatic signals corresponding to the styrene backbone.

  • Preventative Measures:

    • Avoid excessive heating or prolonged reaction times at high temperatures.

    • Carefully control the decarboxylation step if using a Knoevenagel-Doebner pathway.[3]

    • Purify the product under milder conditions, avoiding high-temperature distillations.

Issue 3: I'm observing dark, resinous materials in my reaction flask.

The formation of dark, polymeric, or resinous byproducts is a frequent issue in base-catalyzed condensation reactions, especially at elevated temperatures.[3]

Potential Cause: Self-Condensation/Polymerization of Starting Materials

  • Mechanism of Formation: Under the basic conditions of the Perkin reaction, the starting aldehyde (2-Bromo-5-fluorobenzaldehyde) can undergo self-condensation (an aldol reaction).[3] Similarly, the acid anhydride can also undergo self-condensation, though this is less common.[3] These initial condensation products can then polymerize into complex, high-molecular-weight materials.

  • How to Identify:

    • These materials are often insoluble and difficult to characterize by standard NMR or MS.

    • They appear as a dark, tar-like substance in the reaction vessel or as a baseline "hump" in an HPLC chromatogram.

  • Preventative Measures:

    • Use purified starting materials, as impurities can catalyze polymerization.[3]

    • Maintain the lowest effective reaction temperature.

    • Ensure a homogenous reaction mixture with efficient stirring to avoid localized "hot spots" or high concentrations of base.

    • A workup procedure including treatment with activated charcoal can help remove some colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Bromo-5-fluorocinnamic acid and their associated side products?

The two most prevalent methods are the Perkin reaction and the Heck reaction.

  • Perkin Reaction: This involves the condensation of 2-bromo-5-fluorobenzaldehyde with an acid anhydride (like acetic anhydride) and its corresponding alkali salt (like sodium acetate).[5][10]

    • Common Side Products: Decarboxylated styrenes, cis-isomers, and resinous polymerization products from the aldehyde.[3]

  • Heck Reaction: This palladium-catalyzed reaction couples 2-bromo-5-fluoro-iodobenzene (or bromobenzene) with acrylic acid or its esters.[6][11]

    • Common Side Products: Homocoupling of the aryl halide to form a biaryl compound, and potential double addition to the alkene.[3]

Q2: How can I best purify my crude 2-Bromo-5-fluorocinnamic acid?

Recrystallization is the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in solution. Column chromatography can also be used but may be less scalable.[4][12]

Q3: What analytical techniques are essential for confirming the identity and purity of my product?

A multi-technique approach is recommended for comprehensive validation.[2]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure, identifies isomers, and detects proton- or carbon-containing impurities.[2][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify side products.[2][13] Coupling with HPLC (HPLC-MS) is particularly powerful.[13][14]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and separating the main product from non-volatile impurities.[2][4]

  • Melting Point Analysis: A rapid and reliable preliminary indicator of purity.[2]

Visualizing Reaction Pathways and Side Product Formation

The following diagrams illustrate the intended synthetic pathway via the Perkin reaction and a common side reaction leading to an unwanted impurity.

Perkin_Reaction Aldehyde 2-Bromo-5-fluorobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol Condensation Anhydride Acetic Anhydride MixedAnhydride Mixed Anhydride Intermediate Anhydride->MixedAnhydride Acylation & Elimination Base Sodium Acetate (Base) Enolate Anhydride Enolate Base->Enolate Deprotonation Enolate->Alkoxide Aldol Condensation Alkoxide->MixedAnhydride Acylation & Elimination Product 2-Bromo-5-fluorocinnamic Acid (Target Product) MixedAnhydride->Product Hydrolysis

Caption: Main synthetic pathway via Perkin reaction.

Side_Reaction MixedAnhydride Mixed Anhydride Intermediate (From Main Pathway) SideProduct 1-Bromo-4-fluoro-2-vinylbenzene (Side Product) MixedAnhydride->SideProduct Decarboxylation (-CO₂) Condition Excess Heat Condition->MixedAnhydride

Caption: Formation of decarboxylation side product.

Analytical Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a general method for determining the purity of the synthesized 2-Bromo-5-fluorocinnamic acid.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.[2]

  • Analysis:

    • Inject 10 µL of the sample solution into the HPLC system.

    • Identify the main product peak. Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.[2]

Protocol 2: ¹H NMR for Isomer Identification
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Locate the two doublets corresponding to the vinyl protons (-CH=CH-).

    • Measure the coupling constant (J-value) between these two protons.

    • A J-value of ~16 Hz confirms the desired trans -isomer.

    • A J-value of ~12 Hz would indicate the presence of the cis -isomer impurity.

Summary of Potential Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Primary Identification MethodKey Signature
Starting Material C₇H₄BrFO203.01¹H NMR, HPLCAldehyde proton at ~10 ppm
cis-Isomer C₉H₆BrFO₂245.05¹H NMRVinyl proton J-coupling of ~12 Hz
Decarboxylation Product C₈H₆BrF201.04GC-MSM-44 from parent, absence of -COOH
Biaryl Homocoupling C₁₂H₆Br₂F₂348.99LC-MSMass peak at m/z ~349

References

  • Schallmey, M., et al. (2012). Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. PMC. Retrieved from [Link]

  • Kim, D. W., et al. (2018). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids. ACS Catalysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Decarboxylation. II. The Stereochemistry of the Transformation of cis-Cinnamic Acid Dibromide to β-Bromostyrene. Journal of the American Chemical Society. Retrieved from [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • PMC. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. PMC. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. Retrieved from [Link]

  • Jurnal UNS. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Jurnal UNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.1.1.1. Bromination of Cinnamic Acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Bromo-5-fluorocinnamic acid, min. 98%. J&K Scientific. Retrieved from [Link]

  • University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. Retrieved from [Link]

  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
  • Bayero Journal of Pure and Applied Sciences. (2023). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • NIH. (n.d.). 2-Fluorocinnamic acid. PubChem. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-fluorocinnamic Acid

Welcome to the technical support resource for the purification of 2-Bromo-5-fluorocinnamic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Bromo-5-fluorocinnamic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical solutions for achieving high purity of this compound through recrystallization. We will move beyond simple protocols to explore the rationale behind procedural choices, helping you troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a suitable method for purifying 2-Bromo-5-fluorocinnamic acid?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, ideally, remain dissolved in the surrounding solution (the mother liquor).[1]

This method is particularly well-suited for 2-Bromo-5-fluorocinnamic acid, a crystalline solid, because its solubility is expected to vary significantly with temperature in appropriate solvents. This differential allows for the effective separation from by-products or unreacted starting materials from its synthesis.

Q2: How do I select the best solvent for recrystallizing 2-Bromo-5-fluorocinnamic acid?

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should:

  • Dissolve the compound completely when hot (near the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures or not at all, so they can be removed by hot filtration.[1]

  • Be chemically inert, not reacting with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For 2-Bromo-5-fluorocinnamic acid, its structure suggests that moderately polar solvents are a good starting point. A mixed-solvent system, such as ethanol/water or acetic acid/water, is often effective for cinnamic acid derivatives.[2][3] The best approach is to perform small-scale solubility tests with a variety of solvents.[2][4]

Q3: What are the key steps to ensure both high purity and maximum yield?

Achieving a balance between purity and yield is paramount. Key strategies include:

  • Use the Minimum Amount of Hot Solvent: Adding excessive hot solvent will keep more of your product dissolved in the mother liquor upon cooling, drastically reducing your yield.[2][5]

  • Ensure Slow Cooling: Rapid cooling traps impurities within the crystal lattice.[6] Allowing the solution to cool slowly to room temperature first, before moving to an ice bath, promotes the formation of larger, purer crystals.

  • Efficient Washing: After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. Using too much or warm solvent will redissolve some of your purified product.[4]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Bromo-5-fluorocinnamic acid.

Problem 1: No crystals are forming even after the solution has cooled.

  • Cause A: Too much solvent was used. The solution may not be supersaturated enough for nucleation to occur.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[2][6] Once concentrated, allow it to cool again.

  • Cause B: The solution is too clean or the flask surface is too smooth. Crystal formation (nucleation) requires an initiation point.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic imperfections on the glass can provide a surface for crystals to begin forming.[2][6]

    • Solution 2 (Seeding): If you have a small amount of pure 2-Bromo-5-fluorocinnamic acid, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[6]

Problem 2: The product has "oiled out" instead of forming crystals.

  • Cause A: The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause B: The solution is highly supersaturated. The concentration of the solute is so high that it comes out of solution above its melting point.

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[2][6] Allow this slightly more dilute solution to cool slowly.

Problem 3: The yield of purified crystals is very low.

  • Cause A: Excessive solvent was used for dissolution. As mentioned, this is a primary cause of low recovery.

    • Solution: In future runs, be meticulous about adding the hot solvent portion-wise, just until the solid dissolves and no more.[5]

  • Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[2] Rinsing the filter paper with a small amount of hot, pure solvent can help redissolve any crystals that have formed prematurely.

  • Cause C: Excessive washing of the final crystals.

    • Solution: Always use ice-cold solvent for washing and apply it sparingly. Ensure the vacuum is off when adding the wash solvent, then reapply it to pull the solvent through.

Problem 4: The crystals formed very rapidly and appear as a fine powder.

  • Cause: The solution cooled too quickly. Rapid crystallization leads to smaller, less pure crystals as impurities get trapped in the fast-growing lattice.[6]

    • Solution: Insulate the flask to slow the cooling process. You can do this by covering it with a watch glass and placing it on a cork ring or folded paper towels.[6] If the problem persists, reheat the solution, add a small excess of hot solvent (1-2 mL), and allow it to cool more slowly.[6] An ideal crystallization should see initial crystal formation after about 5 minutes, with growth continuing over 20 minutes.[6]

Data Presentation & Protocols

Table 1: Solvent Selection Guide for 2-Bromo-5-fluorocinnamic Acid

Disclaimer: This table provides expected solubility based on the compound's structure and general principles for similar molecules. Experimental verification is essential.[2][4]

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at Boiling PointNotes
Water HighVery LowLowUnlikely to be a good single solvent, but may be useful as an anti-solvent in a mixed system.
Ethanol HighModerateHighA strong candidate. May be too effective, requiring a mixed system with water to reduce cold solubility.[7]
Methanol HighModerateHighSimilar to ethanol; a methanol/water system is a common choice for polar organic acids.[8]
Ethyl Acetate MediumModerateHighA good candidate to test.
Acetone MediumHighVery HighLikely too soluble at room temperature, leading to low recovery. May be useful in an acetone/hexane system.[8]
Hexane Non-polarInsolubleInsolubleUseful as an "anti-solvent" to precipitate the compound from a more polar solvent.
Toluene Non-polarLowModerate to HighCan be effective for aromatic compounds, but its high boiling point may be a concern.
Experimental Workflow: Recrystallization Protocol
  • Dissolution: Place the crude 2-Bromo-5-fluorocinnamic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.[3] Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding hot solvent just until all the solid has dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5] Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold solvent to wash away the mother liquor. Reconnect the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and allow them to air dry completely. For a high-boiling solvent, a vacuum oven may be necessary.[4]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Hot Filtration (If Insoluble Impurities Exist) B->C Fully Dissolved D Slow Cooling to Room Temperature C->D E Ice Bath Cooling (Maximize Yield) D->E F Vacuum Filtration (Collect Crystals) E->F G Wash with Minimal Ice-Cold Solvent F->G H Dry Purified Crystals G->H

Caption: A flowchart of the key steps in the purification of 2-Bromo-5-fluorocinnamic acid by recrystallization.

References

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Chem 267. Recrystallization - Part 2. San Diego Miramar College. [Link]

  • Recrystallization Solvent Selection Guide. Scribd. [Link]

  • Help! Recrystallization sources of error. (2012). Reddit. [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part I. (2020). YouTube. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization. (2015). Palomar College. [Link]

  • Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. [Link]

Sources

Troubleshooting

selecting a suitable recrystallization solvent for 2-Bromo-5-fluorocinnamic acid

Welcome to the technical support center for advanced purification methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting a sui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting a suitable recrystallization solvent for 2-Bromo-5-fluorocinnamic acid. The following content is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?

A1: The success of a recrystallization experiment hinges on the proper choice of solvent, which is governed by a set of core principles. The method relies on the differential solubility of a compound at different temperatures.[1] An ideal solvent system should meet four primary criteria:

  • High Temperature Coefficient: The solvent must dissolve the target compound (2-Bromo-5-fluorocinnamic acid) readily at its boiling point but sparingly or not at all at room temperature or below.[1][2][3] This differential is the driving force for crystallization upon cooling.

  • Boiling Point Compatibility: The solvent's boiling point must be lower than the melting point of the compound being purified.[4] 2-Bromo-5-fluorocinnamic acid has a melting point of 188-192°C[5], so the solvent's boiling point must be safely below this to prevent the compound from melting and "oiling out"—a common purification problem where the solute separates as a liquid instead of a solid.[6]

  • Inertness: The solvent must be chemically inert and not react with the target compound.[2][3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[2][4]

Q2: Based on its molecular structure, what are the most promising solvents for 2-Bromo-5-fluorocinnamic acid?

A2: The principle of "like dissolves like" is our primary guide.[4] Let's analyze the structure of 2-Bromo-5-fluorocinnamic acid:

  • Polar Features: It possesses a highly polar carboxylic acid group (-COOH), which is capable of hydrogen bonding. The electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity.

  • Non-Polar Features: The benzene ring provides a degree of non-polar, aromatic character.

This combination of features makes the molecule moderately polar. Therefore, we should explore solvents with similar polarity.

  • Poor Candidates (Non-Polar): Solvents like hexane and toluene are unlikely to be effective as they will not sufficiently dissolve the polar carboxylic acid group, even when hot.

  • Good Candidates (Polar/Moderately Polar): Solvents such as water, ethanol, methanol, and acetone are strong candidates. However, a single solvent might be too effective, dissolving the compound even at room temperature, which would lead to poor recovery.[4]

  • The Optimal Approach (Mixed-Solvent System): For compounds like this, a mixed-solvent system is often ideal. This technique involves a "good" solvent in which the compound is soluble and a miscible "bad" or "anti-solvent" in which the compound is insoluble.[4] The most promising system for cinnamic acid derivatives is an ethanol/water mixture .[7][8][9] Ethanol effectively dissolves the compound when hot, and the gradual addition of water (the anti-solvent) reduces the overall solubility, inducing crystallization.

Solvent Candidate Summary
SolventBoiling Point (°C)PolarityPredicted Suitability (Single Solvent)Rationale
Water100HighPoorUnlikely to dissolve the compound sufficiently, even when hot, due to the aromatic ring.
Ethanol78.4HighFair to GoodLikely to dissolve the compound, but may be too soluble at room temperature, leading to low yield. Excellent as the "good" solvent in a mixed pair.[7]
Methanol64.7HighFair to GoodSimilar to ethanol; a viable alternative. Often used for recrystallizing cinnamyl derivatives.[10]
Acetone56HighFairA good polar aprotic option, but its low boiling point provides a smaller temperature gradient for crystallization.[4]
Ethyl Acetate77.1MediumFairA medium-polarity option that could work well.
Hexane69Non-PolarPoor"Like dissolves like" principle suggests this will not dissolve the polar solute.

Based on this analysis, an ethanol/water mixed-solvent system is the most highly recommended starting point for your experiments.

Experimental Protocols & Troubleshooting

Protocol 1: Small-Scale Solvent Suitability Test

Before committing your entire batch of crude product, it is essential to perform a small-scale test to identify the best solvent system.

Methodology:

  • Place approximately 20-30 mg of your crude 2-Bromo-5-fluorocinnamic acid into a small test tube.

  • Single Solvent Test: Add the first candidate solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. If it dissolves readily, the solvent is too good and unsuitable for single-solvent recrystallization.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation: An ideal single solvent will show abundant crystal formation upon cooling.[4] If no crystals form, the compound may be too soluble. If it never dissolved when hot, the solvent is unsuitable.

  • Mixed-Solvent Test (e.g., Ethanol/Water):

    • In a new test tube, dissolve ~30 mg of the crude solid in the minimum amount of hot ethanol.

    • While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy (this is the "cloud point").[8]

    • Add a final drop or two of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

    • Allow the solution to cool slowly as described above. A heavy precipitate of crystals upon cooling indicates this is a very suitable solvent system.

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting the optimal recrystallization solvent.

Solvent_Selection_Workflow cluster_start Start cluster_test Solvent Screening cluster_eval Evaluation cluster_result Outcome Start Crude 2-Bromo-5-fluorocinnamic acid Test_Single Test Single Solvents (e.g., Ethanol, Water, Acetone) Start->Test_Single Eval_Single Soluble Hot? Insoluble Cold? Test_Single->Eval_Single Test_Mixed Test Mixed Solvents (e.g., Ethanol/Water) Eval_Mixed Good Crystal Formation upon cooling? Test_Mixed->Eval_Mixed Eval_Single->Test_Mixed No Success Proceed with Bulk Recrystallization Eval_Single->Success Yes Eval_Mixed->Success Yes Failure Select New Solvent System Eval_Mixed->Failure No Failure->Test_Single

Caption: Workflow for systematic recrystallization solvent selection.

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of forming crystals.
  • Causality: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or a depressed melting point due to impurities). Instead of forming a crystal lattice, the solute precipitates as a liquid. This is more common with highly impure samples or when cooling is too rapid.[6][11]

  • Solution:

    • Reheat the flask containing the oil and solution until everything redissolves.

    • Add a small amount (1-5% of the total volume) of the "good" solvent (e.g., ethanol). This slightly reduces the saturation point.

    • Ensure cooling is very slow. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with paper towels. Slow cooling is critical for allowing the molecules to orient themselves into a crystal lattice.[1]

Problem 2: I have a very low yield or no crystals have formed.
  • Causality: This is one of the most common issues in recrystallization. The primary causes are:

    • Using too much solvent: This is the most frequent error.[11] If the solution is not saturated at the cool temperature, the compound will simply remain dissolved.[12]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost.

    • Supersaturation: The solution is ready to crystallize but requires a nucleation point to begin.[11][13]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently boil off a portion of it to re-concentrate the solution and then attempt to cool it again.[12][14]

    • Induce Crystallization: If the cooled solution is clear, try scratching the inside surface of the flask with a glass rod just below the solvent line.[11][12] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: Add a single, tiny crystal of the pure compound (if available) to the solution. This provides a template for further crystal growth.[11][13]

    • Cooling: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[12]

Problem 3: The crystallization happened too quickly.
  • Causality: If the solid "crashes out" of solution immediately upon removal from heat, it is a sign of rapid crystallization. This process tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[14]

  • Solution:

    • Place the flask back on the heat source to redissolve the solid.

    • Add a small, measured amount of additional hot solvent (the "good" solvent in a mixed system, e.g., ethanol) to slightly decrease the saturation.

    • Allow the solution to cool much more slowly to encourage the formation of larger, purer crystals.[14]

References

  • Recrystallization I. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2016). ResearchGate. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2016). PubMed. Retrieved from [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part I. (2020). YouTube. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (2009). Swarthmore College. Retrieved from [Link]

  • 2-Bromo-5-fluorocinnamic acid, min. 98%. (n.d.). J&K Scientific. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Impurity Removal in 2-Bromo-5-fluorocinnamic Acid Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst-related impurities in the synthesis of 2-Bromo-5-fluorocinnamic acid. This do...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst-related impurities in the synthesis of 2-Bromo-5-fluorocinnamic acid. This document provides practical, field-proven insights and troubleshooting protocols to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Bromo-5-fluorocinnamic acid following catalyst-driven reactions, such as Heck or Suzuki cross-coupling.

Initial Troubleshooting & Observations

Q1: My reaction mixture has a dark, blackish color after completion. Is this normal, and what does it indicate?

A1: A dark coloration, often black or dark brown, is a common observation in palladium-catalyzed reactions. This typically indicates the presence of palladium black, which is agglomerated, reduced palladium (Pd(0)) that has precipitated from the solution. While common, it necessitates a purification step to remove this heterogeneous impurity.

Q2: After an initial filtration, my solution remains a pale yellow or grey color, and analysis shows residual palladium. What is the likely cause?

A2: This suggests the presence of soluble or colloidal palladium species that are too small to be removed by standard filtration.[1] Homogeneous catalysts, in particular, can persist in the product solution.[2] You will need to employ more advanced purification techniques to address these soluble impurities.

Choosing the Right Removal Strategy

Q3: What are the primary methods for removing palladium catalyst residues from my 2-Bromo-5-fluorocinnamic acid product?

A3: The choice of method depends on the nature of the palladium impurity (heterogeneous vs. homogeneous). The main strategies include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[3]

  • Scavengers: These are solid-supported or soluble agents with functional groups that chelate and bind to the metal, allowing for its removal.[4]

  • Recrystallization: A powerful technique for purifying the final solid product, which can be effective at removing trapped catalyst residues.[2][5]

  • Activated Carbon Treatment: Activated carbon can adsorb residual palladium catalysts.[6]

  • Aqueous Washes: Certain aqueous solutions, like those containing N-acetyl cysteine, can help extract palladium.[7][8]

Q4: How do I choose the most suitable scavenger for my reaction?

A4: The selection of an appropriate scavenger is critical for efficient palladium removal.[1] Key factors to consider include:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[1]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent (e.g., organic vs. aqueous).[9]

  • Product's Functional Groups: Choose a scavenger that will not react with your 2-Bromo-5-fluorocinnamic acid product.

A screening of different scavengers may be necessary to find the most effective one for your specific conditions.[8]

In-Depth Troubleshooting Guides

This section provides detailed protocols and solutions for persistent catalyst removal challenges.

Problem 1: Ineffective Removal of Heterogeneous Catalysts by Filtration

Symptoms:

  • Black particles are visible in the filtrate after passing through standard filter paper.

  • Elemental analysis of the product shows high levels of palladium despite filtration.

Possible Causes & Solutions:

  • Incorrect Filter Medium: Standard filter paper may have too large a pore size to capture fine catalyst particles.

  • Colloidal Palladium Formation: The palladium particles may be too small to be effectively filtered.

Troubleshooting Protocol: Celite Filtration

Celite, a form of diatomaceous earth, provides a fine filter bed capable of trapping finely dispersed catalyst particles.[3]

Methodology:

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite and gently compact it to form a level bed.[1]

  • Pre-wet the Pad: Wash the Celite pad with the solvent used in your reaction mixture to ensure it is properly wetted and to remove any fine Celite particles.

  • Filter the Reaction Mixture: Dilute your reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through.[1][3]

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of your product is recovered.[1] The filtrate should now be free of heterogeneous palladium.

Problem 2: High Levels of Soluble Palladium After Scavenger Treatment

Symptoms:

  • Residual palladium levels remain above acceptable limits after treatment with a scavenger.

Possible Causes & Solutions:

  • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the palladium's oxidation state or the solvent system.[1]

  • Insufficient Scavenger Loading or Reaction Time: The amount of scavenger or the contact time may be inadequate for complete removal.

Troubleshooting Protocol: Optimizing Scavenger Use

Methodology:

  • Scavenger Screening: If the initial scavenger is ineffective, test a small panel of different types (e.g., thiol-based, amine-based, phosphine-based) to identify the most efficient one.

  • Increase Scavenger Loading: Incrementally increase the amount of the scavenger used. Manufacturers typically provide recommendations in weight percent or equivalents.[1]

  • Extend Reaction Time and Temperature: Increase the stirring time of the scavenger with the reaction mixture. Gently heating the mixture (e.g., to 30-40°C) can also improve the scavenging efficiency.[8]

  • Combine with Activated Carbon: In some cases, a combination of a scavenger and activated carbon can be more effective than either agent alone.[7]

Data Presentation: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical TargetNotes
Thiol-based-SHPd(II)Effective at breaking down palladium complexes.[2]
Amine-based-NH2, -NR2Pd(II)Good for chelating palladium ions.
Phosphine-based-PR2Pd(0), Pd(II)Can be highly effective but may be more costly.
N-acetyl cysteineThiolPd(II)A cost-effective option often used in aqueous washes.[8]
Trithiocyanuric acid (TMT)Triazine-thiolPdUsed in industrial settings; effective in heterogeneous systems.[7]
Problem 3: Product Purity Issues After Catalyst Removal

Symptoms:

  • The final 2-Bromo-5-fluorocinnamic acid product has a broad melting point or shows impurities in analytical tests (e.g., NMR, HPLC), even after catalyst removal.

Possible Causes & Solutions:

  • Trapped Impurities: Catalyst residues or by-products may be trapped within the crystalline structure of the product.

  • Co-precipitation: Impurities may have co-precipitated with the product during initial isolation.

Troubleshooting Protocol: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds and can effectively remove trapped impurities.[5][10]

Methodology:

  • Solvent Selection: The key is to find a solvent or solvent pair in which 2-Bromo-5-fluorocinnamic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10] Screen solvents like ethanol, methanol, toluene, or mixtures such as ethanol-water.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities (like residual catalyst particles) are present, perform a hot gravity filtration.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.[5]

Visualizations

Diagram 1: Decision Tree for Palladium Removal

G start Reaction Work-up color_check Observe Mixture Color start->color_check dark_precipitate Dark Precipitate (Heterogeneous Pd) color_check->dark_precipitate Yes clear_colored_solution Clear/Colored Solution (Homogeneous/Colloidal Pd) color_check->clear_colored_solution No celite_filtration Celite Filtration dark_precipitate->celite_filtration scavenger Add Scavenger clear_colored_solution->scavenger activated_carbon Activated Carbon clear_colored_solution->activated_carbon recrystallization Recrystallization celite_filtration->recrystallization scavenger->recrystallization activated_carbon->recrystallization final_product Pure Product recrystallization->final_product

Caption: Decision tree for selecting a palladium removal method.

Diagram 2: General Workflow for Palladium Scavenging

G cluster_workflow Scavenging Process start Crude Reaction Mixture add_scavenger Add Scavenger & Stir start->add_scavenger filter_scavenger Filter to Remove Scavenger-Pd Complex add_scavenger->filter_scavenger filtrate Collect Filtrate (Product Solution) filter_scavenger->filtrate end Proceed to Final Purification filtrate->end

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Homocoupling in Suzuki Reactions with 2-Bromo-5-fluorocinnamic Acid

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, particularly when working with substrates like 2-Bromo-5-fluorocinnamic acid. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance the yield and purity of your desired cross-coupled products.

Understanding the Challenge: Homocoupling in Suzuki Reactions

Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct.[1] This not only consumes the boronic acid, reducing the overall yield of the target molecule, but also introduces impurities that can be challenging to separate. The formation of homocoupling products is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2][3]

With a substrate like 2-Bromo-5-fluorocinnamic acid, the electronic properties of the aryl halide can also influence the reaction landscape. The presence of both an electron-withdrawing fluorine atom and a carboxylic acid group can impact the delicate balance of the catalytic cycle.

The Culprits Behind Homocoupling: A Mechanistic Overview

The generally accepted mechanism for Suzuki-Miyaura cross-coupling involves a catalytic cycle with palladium in the Pd(0) and Pd(II) oxidation states.[4] Homocoupling primarily arises from deviations from this desired cycle.

G

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide targeted solutions for minimizing homocoupling with 2-Bromo-5-fluorocinnamic acid.

Q1: I'm observing a significant amount of boronic acid homocoupling product in my reaction. What is the most likely cause?

A1: The most frequent culprit for excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[2][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the oxidative coupling of two boronic acid molecules.[3][6] Another common cause is the use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient in-situ reduction to Pd(0). This can lead to a side reaction where the Pd(II) salt directly facilitates homocoupling.[3][4]

Q2: How can I effectively remove oxygen from my reaction setup?

A2: Rigorous degassing of all solvents and the reaction mixture is critical.[1] Here are two common and effective methods:

  • Inert Gas Sparging: Bubble an inert gas (Argon or high-purity Nitrogen) through your solvent(s) for at least 15-30 minutes prior to use.[2] It is also crucial to assemble your reaction glassware under a positive pressure of the inert gas.

  • Freeze-Pump-Thaw Cycles: For particularly sensitive reactions, employing several freeze-pump-thaw cycles on your solvents can achieve a higher degree of deoxygenation. This involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.

A facile nitrogen subsurface sparge of the reaction mixture before introducing the catalyst has been shown to be highly effective in suppressing homocoupling.[7]

Q3: Should I be using a Pd(0) or a Pd(II) catalyst source?

A3: To minimize homocoupling, using a Pd(0) precatalyst is often advantageous.[1][2] Pd(0) sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can directly enter the catalytic cycle without requiring an initial reduction step that might consume the boronic acid and lead to homocoupling.[3]

If you must use a Pd(II) source, consider the addition of a mild reducing agent. For example, adding 1-2 equivalents of potassium formate can help reduce Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[1][7]

Q4: How does my choice of ligand impact homocoupling?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. For substrates like 2-Bromo-5-fluorocinnamic acid, which can be electronically complex, screening different ligands is often necessary.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type phosphines are highly recommended.[3][8] These ligands promote the desired reductive elimination step to form the cross-coupled product, thereby outcompeting side reactions.[3] Their steric bulk can also help prevent the formation of undesired palladium species.

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation or side reactions. Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and catalyst system.[2]

Q5: Can the base and solvent system affect the extent of homocoupling?

A5: Absolutely. The base and solvent are not merely passive components; they actively influence the reaction's outcome.[9][10]

  • Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[11][12] For challenging substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[5][13] Screening a few different bases is a prudent optimization step.

  • Solvent System: The choice of solvent affects the solubility of reactants and the stability of the catalytic species.[14] Biphasic solvent systems like dioxane/water or toluene/water are common.[1] The water component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5] However, ensure that any water used is also thoroughly degassed.[1]

Q6: I'm still seeing homocoupling despite taking these precautions. What other reaction parameters can I adjust?

A6: If homocoupling persists, consider the following kinetic and stoichiometric adjustments:

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, excessive heat can also accelerate catalyst decomposition and side reactions.[2][15] Try running the reaction at a lower temperature.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor the second-order homocoupling reaction relative to the desired cross-coupling.[15]

  • Use an Excess of the Aryl Halide: Employing a slight excess of the 2-Bromo-5-fluorocinnamic acid (e.g., 1.2-1.5 equivalents relative to the boronic acid) can help to ensure that the palladium intermediate preferentially reacts with the aryl halide.[15]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling of 2-Bromo-5-fluorocinnamic Acid

This protocol provides a starting point for optimizing your reaction to minimize homocoupling.

Materials:

  • 2-Bromo-5-fluorocinnamic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Degassed Dioxane

  • Degassed Water

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluorocinnamic acid, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Parameter Optimization

The following table summarizes key parameters and their recommended starting points for minimizing homocoupling.

ParameterRecommended ConditionRationale for Minimizing Homocoupling
Atmosphere Inert (Argon or Nitrogen)Oxygen promotes the formation of Pd(II) species that lead to homocoupling.[5]
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Avoids in-situ reduction of Pd(II), a potential source of homocoupling.[3]
Ligand Bulky, electron-rich phosphine (e.g., SPhos)Promotes the desired reductive elimination over side reactions.[3]
Base Strong inorganic base (e.g., K₃PO₄, Cs₂CO₃)Efficiently facilitates the transmetalation step, outcompeting the homocoupling pathway.[5]
Solvent Degassed polar aprotic/water mixture (e.g., Dioxane/H₂O)Improves solubility and facilitates the formation of the active boronate species.[5]
Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Improve degassing: - Sparge solvents with Ar/N2 - Use freeze-pump-thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., K-formate) q2->sol2 Yes q3 Is the ligand appropriate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q3->sol3 No q4 Have you optimized the base/solvent? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen different bases (K3PO4, Cs2CO3) and solvent systems q4->sol4 No end Homocoupling Minimized q4->end Yes a4_yes Yes a4_no No sol4->end

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Bio, M. M., et al. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Xu, Z., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Leclaire, J., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Liu, H., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Bromo-5-fluorocinnamic Acid: A Comparative Guide to ESI-LC-MS/MS vs. EI-GC-MS

Executive Summary The accurate structural elucidation of halogenated cinnamic acids is a critical bottleneck in the development of novel pharmaceuticals and advanced materials[1]. 2-Bromo-5-fluorocinnamic acid (CAS: 2028...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of halogenated cinnamic acids is a critical bottleneck in the development of novel pharmaceuticals and advanced materials[1]. 2-Bromo-5-fluorocinnamic acid (CAS: 202865-70-1) presents unique analytical challenges due to the combined electron-withdrawing effects of its halogens and the resonance stabilization of its conjugated styrene-like system[2].

This guide objectively compares the performance of two primary analytical platforms—Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) —for the characterization of this compound. By analyzing the causality behind specific fragmentation pathways, this document provides researchers with self-validating protocols to ensure absolute confidence in their mass spectrometry data.

Platform Comparison: ESI-LC-MS/MS vs. EI-GC-MS

Selecting the correct mass spectrometry platform dictates the quality of the structural data obtained. Because 2-Bromo-5-fluorocinnamic acid possesses a carboxylic acid moiety (pKa ~4.2), it exhibits distinct behaviors depending on the ionization technique utilized.

Mechanistic Causality of Platform Selection
  • ESI-LC-MS/MS (Negative Ion Mode): The presence of highly electronegative fluorine and bromine atoms inductively stabilizes the carboxylate anion. Consequently, ESI in negative mode (ESI-) is exceptionally sensitive for this compound, generating a robust deprotonated precursor ion [M-H]- with minimal in-source fragmentation[3][4].

  • EI-GC-MS (Hard Ionization): Gas chromatography requires the analyte to be volatile. The free carboxylic acid forms strong intermolecular hydrogen bonds, leading to severe peak tailing and thermal degradation. Therefore, derivatization (e.g., silylation) is mandatory. The subsequent 70 eV electron impact provides deep structural fragmentation, which is invaluable for confirming the positions of the halogens.

Quantitative Data Presentation

The following tables summarize the expected mass spectrometric performance and target ions for 2-Bromo-5-fluorocinnamic acid across both platforms, as well as a comparison against a standard unhalogenated cinnamic acid alternative.

Table 1: Platform Performance Comparison for 2-Bromo-5-fluorocinnamic Acid

Analytical FeatureESI-LC-MS/MS (Negative Mode)EI-GC-MS (TMS Derivative)
Target Ion Species Deprotonated Anion [M-H]-Radical Cation M+•
Monoisotopic Mass (79Br) 242.9456 Da316.0000 Da
Monoisotopic Mass (81Br) 244.9436 Da318.0000 Da
Isotopic Signature ~1:1 doublet (Δ 1.998 Da)~1:1 doublet (Δ 1.998 Da)
Primary Neutral Loss CO₂ (44 Da)CH₃• (15 Da from TMS group)
Secondary Cleavages Br• (79/81 Da), HF (20 Da)CO₂ (44 Da), Br• (79/81 Da)

Table 2: Comparative Fragmentation of Cinnamic Acid Alternatives (ESI-)

Compound AlternativeMolecular FormulaPrecursor [M-H]-Base Product IonDiagnostic Neutral Loss
Standard Cinnamic Acid C₉H₈O₂m/z 147.04m/z 103.05-CO₂ (44 Da)
2-Bromo-5-fluorocinnamic acid C₉H₆BrFO₂m/z 242.94 / 244.94m/z 198.95 / 200.95-CO₂ (44 Da), -Br• (79/81 Da)

Mechanistic Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of 2-Bromo-5-fluorocinnamate in negative mode follows a highly predictable, thermodynamically driven pathway[1][3].

  • Decarboxylation: The primary event is the loss of carbon dioxide (-44 Da). The resulting carbanion is heavily stabilized by resonance across the styrene double bond and the halogenated aromatic ring[4].

  • Halogen Cleavage: As collision energy increases, the molecule undergoes homolytic cleavage of the Bromine radical (-79 or -81 Da). The ~1:1 isotopic ratio of Bromine acts as a built-in tracer; once the bromine is lost, the resulting fragment at m/z 120.0 collapses into a single monoisotopic peak, confirming the exact location of the halogen loss.

  • HF Elimination: A secondary, parallel pathway involves the loss of hydrogen fluoride (-20 Da), driven by the high thermodynamic stability of the newly formed C-C bonds in the resulting cyclic intermediate.

G2 M [M-H]- m/z 242.9 / 244.9 F1 [M-H - CO2]- m/z 198.9 / 200.9 M->F1 Loss of CO2 (-44 Da) F3 [M-H - HF]- m/z 222.9 / 224.9 M->F3 Loss of HF (-20 Da) F2 [M-H - CO2 - Br•]•- m/z 120.0 F1->F2 Homolytic Br Cleavage (-79/-81 Da)

Fig 1. ESI(-) collision-induced dissociation pathway of 2-Bromo-5-fluorocinnamate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal checkpoints to verify the chemical integrity of the experiment at every stage.

G1 cluster_0 Platform A: ESI-LC-MS/MS cluster_1 Platform B: EI-GC-MS Start 2-Bromo-5-fluorocinnamic Acid (Analyte) LC1 Dilute in MeOH: H2O (Ammonium Acetate) Start->LC1 GC1 Derivatization (BSTFA + 1% TMCS) Start->GC1 LC2 RP-UHPLC Separation (C18 Column) LC1->LC2 LC3 ESI(-) Soft Ionization [M-H]- Generation LC2->LC3 GC2 Capillary GC (DB-5MS Column) GC1->GC2 GC3 EI (70 eV) Hard Ionization M+• Generation GC2->GC3

Fig 2. Comparative analytical workflows for MS structural elucidation.

Protocol A: ESI-LC-MS/MS Workflow
  • Sample Preparation: Dissolve 2-Bromo-5-fluorocinnamic acid in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water containing 10 mM Ammonium Acetate.

    • Causality: Ammonium acetate is explicitly chosen over formic acid to buffer the solvent to a near-neutral pH. This ensures the carboxylic acid remains in its deprotonated carboxylate form, maximizing the generation of [M-H]- ions in the source.

    • Self-Validation Checkpoint: Inject a solvent blank prior to the sample. The absolute absence of the m/z 243/245 doublet in the blank validates that the LC system is free of carryover, proving the signal is genuinely from the injected analyte.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the mass spectrometer in Negative ESI mode. Set the capillary voltage to 2.5 kV. Perform CID using Argon collision gas, ramping the collision energy from 10 to 40 eV to capture the full fragmentation tree.

    • Self-Validation Checkpoint: Verify the isotopic signature of the precursor ion. The integration software must confirm a ~1:1 ratio between m/z 242.94 and 244.94. A deviation greater than 5% mathematically proves the presence of an isobaric interference, invalidating the peak assignment.

Protocol B: EI-GC-MS Workflow
  • Derivatization (Silylation): Transfer 100 µL of the 1 mg/mL stock solution to a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes.

    • Causality: Underivatized carboxylic acids interact strongly with the silanol groups of the GC column, causing peak tailing. BSTFA replaces the acidic proton with a Trimethylsilyl (TMS) group, neutralizing the polarity and drastically increasing volatility.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the GC oven to start at 80°C (hold 1 min), ramping to 280°C at 15°C/min.

  • Electron Impact (EI) MS: Operate the ion source at 70 eV and 230°C. Set the mass analyzer to scan from m/z 50 to 400.

    • Self-Validation Checkpoint: Monitor the chromatogram specifically for the underivatized compound mass. The complete absence of a broad, tailing peak at the expected retention time of the free acid validates 100% derivatization efficiency, ensuring the quantitative reliability of the run.

References

  • ResearchGate. "Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode". Available at:[Link][3]

  • PubMed Central (PMC). "Advancing infection therapy: the role of novel menthol-based antimicrobials". Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the FT-IR Spectroscopic Analysis of 2-Bromo-5-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 2-Bromo-5-fluorocinn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 2-Bromo-5-fluorocinnamic acid is a key building block in the synthesis of various bioactive molecules. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the functional group analysis of this and related compounds. This guide provides an in-depth technical comparison of the FT-IR spectral features of 2-Bromo-5-fluorocinnamic acid, benchmarked against unsubstituted cinnamic acid, to elucidate the electronic effects of halogen substituents on the molecule's vibrational modes.

The Decisive Signature of a Carboxylic Acid

The unequivocal identification of a carboxylic acid functional group via FT-IR spectroscopy hinges on the simultaneous observation of two distinct and characteristic absorption bands: a very broad O-H stretching vibration and an intense C=O (carbonyl) stretching vibration.[1] The unique nature of the hydrogen bonding in carboxylic acids, which typically exist as hydrogen-bonded dimers, gives rise to their unmistakable spectral fingerprint.[1][2][3] This dimerization profoundly influences their IR spectra, causing the O-H stretching band to be broader and more intense than in alcohols, and shifting it to lower frequencies.[3][4]

Experimental Protocol: FT-IR Spectroscopy

A reliable FT-IR spectrum of solid 2-Bromo-5-fluorocinnamic acid can be obtained using the following standard protocol:

Sample Preparation (KBr Pellet Method): [5][6]

  • Thoroughly grind 1-2 mg of 2-Bromo-5-fluorocinnamic acid with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

Instrument Setup:

  • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[6]

  • Perform a background scan using an empty sample compartment.[6]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[5][6][7]

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

Data Processing:

  • The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Diagram of the FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Perform Background Scan Acquire Acquire Sample Spectrum Background->Acquire Process Baseline Correction Analyze Peak Identification & Interpretation Process->Analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Place Pellet in Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for FT-IR analysis from sample preparation to spectral interpretation.

Comparative Spectral Analysis: 2-Bromo-5-fluorocinnamic Acid vs. Cinnamic Acid

The introduction of electron-withdrawing bromine and fluorine atoms onto the aromatic ring of cinnamic acid induces notable shifts in the vibrational frequencies of key functional groups. These shifts provide valuable insights into the electronic environment of the molecule.

Functional Group Vibrational Mode Cinnamic Acid (cm⁻¹) 2-Bromo-5-fluorocinnamic Acid (cm⁻¹) Interpretation of Shift
Carboxylic AcidO-H stretch3300-2500 (broad)[2][8]3300-2500 (broad)The broadness due to hydrogen-bonded dimers is a dominant feature in both molecules.[2][4]
Carboxylic AcidC=O stretch~1685[7]~1710The electron-withdrawing halogens decrease electron density on the carbonyl carbon, strengthening the C=O bond and shifting the absorption to a higher wavenumber. Conjugation with the double bond and aromatic ring lowers the frequency from a typical saturated carboxylic acid (~1760 cm⁻¹).[9]
AlkeneC=C stretch~1629[7]~1635A slight blue shift may be observed due to the inductive effects of the halogen substituents.
Aromatic RingC=C stretch~1600, ~1500[10]~1600, ~1500These characteristic aromatic ring stretches are generally present in both compounds.
Aromatic RingC-H out-of-plane bend900-675[11]900-675The pattern of these bands in the fingerprint region can help determine the substitution pattern on the aromatic ring.
Halogen BondsC-Br stretchN/A690-515[12][13]The presence of a band in this region is a strong indicator of the bromine substituent.
Halogen BondsC-F stretchN/A1400-1000[12][14]A strong absorption in this range confirms the presence of the fluorine atom.
In-Depth Interpretation
  • Carboxylic Acid Vibrations: The most prominent features in the FT-IR spectrum of 2-Bromo-5-fluorocinnamic acid are the characteristic absorptions of the carboxylic acid group. The broad O-H stretching band, spanning from approximately 3300 to 2500 cm⁻¹, is a result of strong intermolecular hydrogen bonding that leads to the formation of dimers.[2][4][8] This band often overlaps with the sharper C-H stretching vibrations of the aromatic ring and the vinyl group, which appear just above 3000 cm⁻¹.[2][11] The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak. In conjugated systems like cinnamic acids, this peak is typically found between 1710 and 1690 cm⁻¹.[2][15] The presence of electron-withdrawing halogens in 2-Bromo-5-fluorocinnamic acid is expected to shift this peak to a slightly higher wavenumber compared to unsubstituted cinnamic acid due to the inductive effect.

  • Alkene and Aromatic Ring Vibrations: The stretching vibration of the carbon-carbon double bond (C=C) of the alkene moiety in cinnamic acid derivatives typically appears around 1630 cm⁻¹.[7] The aromatic ring gives rise to several characteristic absorptions. The C=C in-ring stretching vibrations are usually observed as a pair of bands around 1600 and 1500 cm⁻¹.[10][11] The C-H stretching vibrations of the aromatic ring are found in the region of 3100-3000 cm⁻¹.[11] The out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern of the ring, appear in the fingerprint region (900-675 cm⁻¹).[11]

  • Carbon-Halogen Vibrations: The presence of bromine and fluorine substituents on the aromatic ring gives rise to characteristic carbon-halogen stretching vibrations. The C-Br stretching absorption is typically found in the lower frequency region of the spectrum, between 690 and 515 cm⁻¹.[12][13] The C-F stretching vibration, on the other hand, appears as a strong band in the 1400-1000 cm⁻¹ range.[12][14][16] The identification of these bands provides direct evidence for the presence of the halogen atoms in the molecule.

Logical Relationship of Functional Groups and Spectral Regions

FunctionalGroups cluster_groups Functional Groups cluster_regions FT-IR Spectral Regions (cm⁻¹) 2-Bromo-5-fluorocinnamic Acid 2-Bromo-5-fluorocinnamic Acid Carboxylic Acid Carboxylic Acid 2-Bromo-5-fluorocinnamic Acid->Carboxylic Acid Alkene Alkene 2-Bromo-5-fluorocinnamic Acid->Alkene Aromatic Ring Aromatic Ring 2-Bromo-5-fluorocinnamic Acid->Aromatic Ring C-Br C-Br 2-Bromo-5-fluorocinnamic Acid->C-Br C-F C-F 2-Bromo-5-fluorocinnamic Acid->C-F 3300-2500 (O-H) 3300-2500 (O-H) Carboxylic Acid->3300-2500 (O-H) ~1710 (C=O) ~1710 (C=O) Carboxylic Acid->~1710 (C=O) ~1635 (C=C) ~1635 (C=C) Alkene->~1635 (C=C) ~1600, ~1500 (Aromatic C=C) ~1600, ~1500 (Aromatic C=C) Aromatic Ring->~1600, ~1500 (Aromatic C=C) 690-515 (C-Br) 690-515 (C-Br) C-Br->690-515 (C-Br) 1400-1000 (C-F) 1400-1000 (C-F) C-F->1400-1000 (C-F)

Caption: Correlation of functional groups in the molecule to their IR spectral regions.

Conclusion

FT-IR spectroscopy serves as an indispensable tool for the structural elucidation of 2-Bromo-5-fluorocinnamic acid. By comparing its spectrum to that of unsubstituted cinnamic acid, the electronic influence of the halogen substituents becomes evident through observable shifts in the characteristic vibrational frequencies, particularly that of the carbonyl group. A systematic approach to spectral interpretation, focusing on the key functional group regions, allows for a confident and accurate characterization of the molecule, which is a critical step in its application in research and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Ostrowska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6299. [Link]

  • Jee, Y. A., & Iwata, S. (2001). Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media. The Journal of Physical Chemistry A, 105(24), 5853–5859. [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • Shipman, S. T., et al. (2007). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution. Physical Chemistry Chemical Physics, 9(32), 4584–4593. [Link]

  • LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology, 21(1).
  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch. Retrieved from [Link]

  • Wang, F., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2235-2239. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activities of 2-Bromo-5-fluorocinnamic Acid and 2-chloro-5-fluorocinnamic Acid

Introduction: The Therapeutic Potential of Halogenated Cinnamic Acids Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Their core structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a versatile scaffold for chemical modification, enabling the fine-tuning of their biological activities.[4][5] The introduction of halogen atoms to the cinnamic acid backbone is a well-established strategy to enhance pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2][6]

This guide provides a detailed comparative analysis of two specific halogenated derivatives: 2-Bromo-5-fluorocinnamic acid and 2-chloro-5-fluorocinnamic acid. It is important to note that while extensive research exists on various halogenated cinnamic acids, direct comparative studies on the biological activities of these two particular compounds are limited in the current scientific literature. Therefore, this guide will synthesize available data on related structures to provide an expert-driven, extrapolated comparison and to outline the essential experimental workflows required for their direct evaluation. Our focus is to explain the causality behind experimental choices and to provide self-validating protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Influence of Halogen Substitution

The biological activity of a compound is intrinsically linked to its physicochemical properties. The primary difference between 2-Bromo-5-fluorocinnamic acid and 2-chloro-5-fluorocinnamic acid lies in the halogen atom at the ortho (2-) position of the phenyl ring—bromine versus chlorine. This seemingly minor change has significant implications for the molecule's lipophilicity, electronic character, and steric profile.

  • Lipophilicity: Bromine is larger and more polarizable than chlorine, which generally results in a higher lipophilicity for the bromo-substituted compound.[6] This enhanced hydrophobic character could facilitate more efficient passage through the lipid bilayers of microbial and mammalian cell membranes, potentially leading to increased intracellular concentrations and greater biological activity.[4][6]

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups. These properties can influence how the molecule interacts with biological targets, such as the active sites of enzymes or cellular receptors.

  • Steric Hindrance: The larger atomic radius of bromine compared to chlorine can create greater steric hindrance, which may affect the molecule's ability to bind to specific targets.

These fundamental differences form the basis for predicting variations in their biological efficacy.

Comparative Biological Activity: An Extrapolated Analysis

Based on structure-activity relationships established for other halogenated cinnamic acid derivatives, we can anticipate a range of biological activities for both compounds.

Antimicrobial Activity

Halogenated cinnamic acid derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[4][7][8] The enhanced lipophilicity imparted by halogen atoms is thought to be a key factor in their antimicrobial mechanism.[4]

  • 2-Bromo-5-fluorocinnamic acid: It is hypothesized that the higher lipophilicity of this compound may lead to more potent antimicrobial effects compared to its chloro-analog. The increased ability to penetrate bacterial and fungal cell walls could result in lower Minimum Inhibitory Concentrations (MIC).

  • 2-chloro-5-fluorocinnamic acid: While likely possessing antimicrobial activity, its efficacy may be comparatively lower than the bromo-derivative if membrane disruption is the primary mechanism of action.[9] Studies on other chloro-substituted cinnamic acids have demonstrated activity against a range of pathogenic microorganisms.[4][10]

Anticancer and Cytotoxic Potential

Many cinnamic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][11]

  • Mechanism of Action: This is frequently achieved by modulating key signaling pathways, such as activating caspase cascades or altering the expression of regulatory proteins like those in the Bcl-2 family.[11]

  • Comparative Potency: The relative cytotoxicity of the bromo- versus chloro-substituted compounds is difficult to predict without direct experimental data. While the increased cellular uptake of the bromo-derivative might suggest higher potency, the specific interactions with intracellular targets will be the ultimate determinant. For some classes of compounds, brominated derivatives have shown stronger cytotoxic activity than their chlorinated counterparts.[6]

Enzyme Inhibition: A Focus on Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, making it a significant target for therapeutic agents aimed at treating hyperpigmentation disorders.[12][13]

  • 2-chloro-5-fluorocinnamic acid: Research on 2-chlorocinnamic acid has shown that it acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase, with a reported IC50 value of 0.765 mM for its diphenolase activity.[13][14] This indicates that the inhibitor binds to the enzyme-substrate complex.[15]

  • 2-Bromo-5-fluorocinnamic acid: It is plausible that the bromo-derivative also inhibits tyrosinase. The nature and potency of this inhibition would need to be determined experimentally. The different electronic and steric properties of bromine could lead to a different IC50 value and potentially a different mode of inhibition.

Quantitative Data Summary (Hypothetical Comparison)

The following table summarizes the anticipated differences in biological activity based on extrapolated data. It is crucial to understand that these are predicted values and require experimental validation.

Biological Activity2-Bromo-5-fluorocinnamic acid2-chloro-5-fluorocinnamic acidRationale for Predicted Difference
Antimicrobial (MIC) Potentially LowerPotentially HigherIncreased lipophilicity of the bromo-derivative may enhance cell membrane penetration.[6]
Cytotoxicity (IC50) To be determinedTo be determinedDependent on specific interactions with intracellular targets; however, bromo-substitution has been linked to higher cytotoxicity in other compound classes.[6]
Tyrosinase Inhibition (IC50) To be determined~0.765 mM (based on 2-chlorocinnamic acid)[13][14]The larger bromine atom may alter binding affinity to the enzyme-substrate complex.

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison, rigorous and standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.

Experimental Workflow Overview

The logical flow for a comparative study would involve initial screening for cytotoxicity, followed by specific assays for antimicrobial and enzyme-inhibitory activities.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Assays cluster_3 Data Analysis A 2-Bromo-5-fluorocinnamic acid Stock C MTT Assay for Cytotoxicity (e.g., on HeLa, A549 cell lines) A->C B 2-chloro-5-fluorocinnamic acid Stock B->C D Antimicrobial MIC Assay (e.g., S. aureus, E. coli) C->D E Tyrosinase Inhibition Assay C->E F Calculate IC50 and MIC values D->F E->F G Comparative Analysis of Potency F->G

Caption: Workflow for comparative biological evaluation.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-Bromo-5-fluorocinnamic acid and 2-chloro-5-fluorocinnamic acid) in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%).

  • Incubation: Incubate the plates for 48 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (growth) is observed.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is critical for drug development.

Apoptosis Induction Pathway

Cinnamic acid derivatives can trigger apoptosis through various signaling cascades. A simplified representation of a common pathway is the activation of caspases, which are proteases that execute programmed cell death.

G A Cinnamic Acid Derivative (e.g., 2-Bromo-5-fluorocinnamic acid) B Cellular Stress / Receptor Binding A->B C Pro-apoptotic Proteins (e.g., Bax) ↑ Anti-apoptotic Proteins (e.g., Bcl-2) ↓ B->C D Mitochondrial Disruption C->D E Caspase-9 Activation (Initiator Caspase) D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis (Cell Death) F->G

Caption: Simplified pathway of cinnamic acid-induced apoptosis.

Mechanism of Tyrosinase Inhibition

The uncompetitive inhibition of tyrosinase by 2-chlorocinnamic acid implies that the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[14]

G E Tyrosinase (Enzyme) ES Enzyme-Substrate Complex E->ES + S S Substrate (e.g., L-DOPA) ES->E - S P Product (Dopaquinone) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (e.g., 2-chloro-5-fluorocinnamic acid) ESI->ES - I

Caption: Mechanism of uncompetitive tyrosinase inhibition.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 2-Bromo-5-fluorocinnamic acid and 2-chloro-5-fluorocinnamic acid. Based on established structure-activity relationships for related halogenated compounds, it is reasonable to hypothesize that both molecules will exhibit antimicrobial, cytotoxic, and enzyme-inhibitory properties. The bromo-substituted derivative, due to its increased lipophilicity, may show enhanced potency, particularly in activities dependent on cell membrane penetration.

However, it is imperative to underscore that these comparisons are largely extrapolated. The subtle interplay of steric and electronic factors can lead to unexpected biological outcomes. Therefore, the critical next step is the direct experimental validation of these hypotheses using the standardized protocols outlined herein. Further research should also aim to elucidate the specific molecular targets and signaling pathways modulated by each compound to build a comprehensive understanding of their therapeutic potential.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Semantic Scholar. [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). PMC. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (2025). MDPI. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). MDPI. [Link]

  • Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect. (2019). PubMed. [Link]

  • Cytotoxic activity of the compounds against A549 and SMMC-7721 cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of (E)-cinnamic acid, (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives. (2025). ResearchGate. [Link]

  • Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. (2014). PubMed. [Link]

  • Cellular and Molecular Biology. (2025). Science Publishing Group. [https://www.sciencepublishinggroup.com/journal/paperinfo?journalid=11 cellular&doi=10.11648/j.cmb.20251002.11]([Link] cellular&doi=10.11648/j.cmb.20251002.11)

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). PMC. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). PMC. [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2025). MDPI. [Link]

  • 2-Fluorocinnamic acid. (n.d.). PubChem. [Link]

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Comparative

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acids

Introduction: The Strategic Role of Halogenation in Elevating Cinnamic Acid's Therapeutic Potential Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a focal point in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Elevating Cinnamic Acid's Therapeutic Potential

Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The foundational structure of cinnamic acid, with its phenyl ring, acrylic acid side chain, and conjugated double bond, offers a versatile scaffold for chemical modification.[3] Among the various strategies to enhance the therapeutic efficacy of this scaffold, halogenation—the introduction of fluorine, chlorine, bromine, or iodine—has emerged as a powerful tool.

The incorporation of halogens can profoundly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic character, and metabolic stability.[1][4] These modifications, in turn, can significantly influence the molecule's interaction with biological targets, leading to enhanced potency and selectivity. This guide provides a comprehensive comparison of halogenated cinnamic acid derivatives, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their biological performance. We will delve into how the type of halogen and its position on the phenyl ring dictate the compound's efficacy, offering a valuable resource for researchers and drug development professionals.

Comparative Analysis of Biological Activities: A Deep Dive into Halogen-Driven Efficacy

The biological activity of halogenated cinnamic acids is a direct consequence of the interplay between the halogen's properties and its placement on the aromatic ring. The following sections provide a comparative analysis of their performance in key therapeutic areas.

Antimicrobial Activity: A Tale of Lipophilicity and Position

Halogenation has been consistently demonstrated to boost the antimicrobial properties of cinnamic acid derivatives.[2] A primary reason for this is the increase in lipophilicity, which facilitates the molecule's passage through the lipid-rich cell membranes of microorganisms.[2]

A comparative analysis of Minimum Inhibitory Concentration (MIC) values reveals distinct trends based on the halogen and its substitution pattern. Generally, the presence of an electron-withdrawing group, such as a halogen, on the phenyl ring enhances antimicrobial activity.[5] For instance, a study on various cinnamic acid derivatives showed that the para-substituted chloro-compound was more active against certain bacterial strains than its ortho-substituted counterpart, suggesting that the position of the halogen is a critical determinant of antibacterial efficacy.[5]

CompoundHalogenPositionTest OrganismMIC (µg/mL)Reference
4-Chlorocinnamic acidChlorineparaE. coli>5000[6]
4-Chlorocinnamic acidChlorineparaB. subtilis>5000[6]
4-Nitrocinnamic acidNitro (for comparison)paraA. niger43.5[7]
4-Nitrocinnamic acidNitro (for comparison)paraC. albicans43.5[7]
Cinnamic acid--M. tuberculosis250-675[8]
4-Fluorocinnamic acid derivativeFluorineparaAnti-tuberculosis0.36[5]

Key SAR Insights for Antimicrobial Activity:

  • Halogen Type: While direct comparative studies across all halogens are limited, the presence of a halogen generally enhances activity compared to the parent cinnamic acid.

  • Positional Isomers: The position of the halogen significantly impacts activity. For many bacterial strains, para-substitution appears to be more favorable than ortho-substitution.[5]

  • Lipophilicity: Increased lipophilicity conferred by halogens is a key factor in improved antimicrobial action.[2]

Anticancer Activity: Targeting Cellular Proliferation with Halogenated Scaffolds

Halogenated cinnamic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical signaling pathways that drive cancer progression.[2][5]

The nature and position of the halogen substituent play a pivotal role in determining the cytotoxic potency of these compounds. For example, in a series of carvacrol-based arylidene hydrazide derivatives, ortho-substituted compounds consistently demonstrated superior anticancer activity compared to their meta and para counterparts.[9]

CompoundHalogenPositionCancer Cell LineIC50 (µM)Reference
2-Chloro(4'-hydroxy)cinnamanilideChlorineorthoRadish seed germination (herbicide)At par with standard[10]
Thymol-based derivative with pyrazole--A-549 (lung adenocarcinoma)22.17 ± 1.34[9]
Thymol-based derivative with pyrazole--A-549 (lung adenocarcinoma)23.79 ± 1.89[9]
Carvacrol-based hydrazide derivative-orthoMCF-7, HCT-116, HepG21.1 - 1.4[9]

Key SAR Insights for Anticancer Activity:

  • Positional Effects: The substitution pattern is crucial, with ortho-substituted derivatives showing higher potency in some studies.[9]

  • Mechanism of Action: Many halogenated cinnamic acid derivatives exert their anticancer effects by inhibiting key enzymes like thymidylate synthase and inducing apoptosis.[5][9]

Enzyme Inhibition: A Focus on Tyrosinase

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes, with tyrosinase being a prominent target. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[11][12]

The inhibitory activity of cinnamic acid derivatives against tyrosinase is highly dependent on the substituents on the phenyl ring. While hydroxyl groups are known to be important for activity, halogenation can further modulate the inhibitory potential.

CompoundHalogen/SubstituentIC50 (µM)Inhibition TypeReference
Cinnamic acid-693.2 - 700Non-competitive/Mixed[13]
p-Coumaric acid4-hydroxy115.6-
Isoferulic acid3-hydroxy, 4-methoxy114.9-
Dihydro isoferulic acid3-hydroxy, 4-methoxy195.7-
Cinnamic acid-eugenol ester (c27)3,4-dihydroxy3.07 ± 0.26Reversible mixed-type[14][15]

Key SAR Insights for Tyrosinase Inhibition:

  • Hydroxylation and Halogenation: The presence and position of hydroxyl groups are critical for tyrosinase inhibition. Halogenation can further refine the inhibitory activity, although more comparative data is needed.

  • Mechanism of Inhibition: Halogenated cinnamic acids can act as competitive, non-competitive, or mixed-type inhibitors of tyrosinase, suggesting different binding modes within the enzyme's active site.[12][13]

Experimental Protocols: A Guide to Evaluating Biological Activity

To ensure the scientific rigor and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of halogenated cinnamic acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is widely used to assess the potency of new antimicrobial compounds.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the halogenated cinnamic acid derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Causality and Validation: The serial dilution ensures a gradient of the compound's concentration, allowing for the precise determination of the inhibitory threshold. The use of positive and negative controls validates the experiment by confirming the viability of the microorganism and the sterility of the medium, respectively.

Protocol 2: Tyrosinase Inhibition Assay

Principle: This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (e.g., 2 mM in phosphate buffer).

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Test compound solutions at various concentrations in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound solution.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Causality and Validation: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced. The use of a control reaction without the inhibitor provides the baseline enzyme activity for calculating the percentage of inhibition. The IC50 value provides a quantitative measure of the inhibitor's potency, allowing for direct comparison between different compounds.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the key SAR principles for halogenated cinnamic acids.

SAR_Antimicrobial cluster_cinnamic_acid Cinnamic Acid Scaffold cluster_activity Antimicrobial Activity cluster_position Positional Effects Scaffold Phenyl-CH=CH-COOH HighActivity Enhanced Activity Scaffold->HighActivity Halogenation (e.g., Cl, F) LowActivity Baseline Activity Scaffold->LowActivity Unsubstituted Positions para meta ortho Positions:p->HighActivity Often Favorable Positions:o->HighActivity Less Favorable (in some cases)

Caption: General SAR for antimicrobial activity of halogenated cinnamic acids.

Tyrosinase_Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Tyrosinase Tyrosinase (Active Site) Substrate L-DOPA EnzymeSubstrate Enzyme-Substrate Complex Tyrosinase->EnzymeSubstrate Substrate Binds Inhibitor Halogenated Cinnamic Acid Inhibitor->Tyrosinase Binds to Active Site Inhibitor->EnzymeSubstrate Binds to Allosteric Site Product Dopachrome EnzymeSubstrate->Product Reaction Blocked

Caption: Modes of tyrosinase inhibition by halogenated cinnamic acids.

Conclusion and Future Directions

This guide has systematically compared the structure-activity relationships of halogenated cinnamic acids, demonstrating that the introduction of halogens is a highly effective strategy for modulating their biological activities. The type of halogen and its position on the phenyl ring are critical determinants of efficacy, influencing properties such as lipophilicity and electronic distribution, which in turn affect target binding and cellular uptake.

The data presented herein underscore the importance of rational drug design in optimizing the therapeutic potential of the cinnamic acid scaffold. Future research should focus on synthesizing and evaluating a broader range of halogenated derivatives, including those with iodine and multiple halogen substitutions, to further refine our understanding of their SAR. Moreover, detailed mechanistic studies, including X-ray crystallography and advanced molecular modeling, will be invaluable in elucidating the precise molecular interactions that govern their biological effects. Such efforts will undoubtedly pave the way for the development of novel and more potent therapeutic agents based on the versatile halogenated cinnamic acid framework.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives.
  • BenchChem. (n.d.). Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide.
  • PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. Retrieved from [Link]

  • MDPI. (2026). Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review. Retrieved from [Link]

  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • IMR Press. (2010). Tyrosinase inhibitory activities of cinnamic acid analogues. Retrieved from [Link]

  • MDPI. (2024). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids.
  • PMC. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive review on tyrosinase inhibitors. Retrieved from [Link]

  • MDPI. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosinase Inhibitory Effects of Cinnamic Acid. Retrieved from [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

  • PubMed. (2013). Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. Retrieved from [Link]

  • MedNexus. (2002). Aloin, cinnamic acid and sophorcarpidine are potent inhibitors of tyrosinase. Retrieved from [Link]

  • PubMed. (2011). Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Green synthesis of halogenated flavonoids and their pharmacological properties: a mini-review. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Cinnamic Acids: A Comprehensive Guide

Executive Summary Cinnamic acid and its derivatives serve as highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anticancer to antimicrobial propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid and its derivatives serve as highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anticancer to antimicrobial properties[1]. A critical optimization strategy in drug development is the halogenation of these scaffolds—specifically, the introduction of fluorine atoms.

This guide provides an in-depth, objective comparison of the cytotoxicity profiles of fluorinated versus non-fluorinated cinnamic acids. By analyzing the mechanistic causality behind their performance and detailing self-validating experimental protocols, this document equips researchers and drug development professionals with the actionable insights needed to engineer highly selective bioactive agents.

Mechanistic Causality: The "Fluorine Effect"

The substitution of hydrogen with fluorine on the cinnamic acid phenyl ring fundamentally alters the molecule's physicochemical and pharmacokinetic properties. The differences in cytotoxicity between fluorinated and non-fluorinated variants are driven by three core mechanisms:

  • Electronic Modulation: Fluorine is highly electronegative. In p-fluorocinnamide derivatives, this strong electron-withdrawing effect alters the electron density of the aromatic ring. This modification significantly enhances the molecule's binding affinity to specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR), leading to potent antiproliferative activity[2].

  • Lipophilicity and Membrane Permeability: Fluorination increases the hydrophobicity (logP) of the molecule. This facilitates rapid penetration across the lipid bilayer of cancer cells, leading to higher intracellular drug concentrations compared to standard non-fluorinated counterparts[3].

  • Mitochondrial Disruption and Apoptosis: Once internalized, fluorinated cinnamic acids exhibit potent cytotoxicity by disrupting mitochondrial integrity. They decrease mitochondrial membrane polarization (MMP), which triggers the release of cytochrome C and activates the intrinsic apoptotic pathway[2].

G FCA Fluorinated Cinnamic Acid EGFR EGFR Kinase Inhibition FCA->EGFR High Affinity MMP Loss of Mitochondrial Membrane Potential FCA->MMP Lipophilic Entry EGFR->MMP Signaling Cascade CYTC Cytochrome C Release MMP->CYTC CASP Caspase 3/9 Activation CYTC->CASP APOP Intrinsic Apoptosis (Cell Death) CASP->APOP

Fig 1. Mechanistic pathway of apoptosis induced by fluorinated cinnamic acids.

Quantitative Data Comparison

To objectively evaluate performance, we must compare the half-maximal inhibitory concentrations (IC₅₀) of these compounds. The table below synthesizes experimental data demonstrating how fluorination impacts cytotoxicity across different cell lines.

Compound ClassSpecific DerivativeTarget Cell LineCytotoxicity (IC₅₀)Key Mechanistic Observation
Non-Fluorinated Standard Cinnamic AcidMelanoma~2.4 mMWeak baseline cytotoxicity; requires high doses for effect[4].
Non-Fluorinated Harmicine-Cinnamic HybridsHepG2 (Liver Cancer)0.74 - 3.11 μMHigh potency achieved through complex bulky substitutions[1].
Fluorinated p-Fluorocinnamide (Cmpd 6)HepG2 (Liver Cancer)4.23 μMArrests cell cycle at G1; induces intrinsic apoptosis via MMP loss[2].
Fluorinated 2-Fluoro Cinnamic Ester (MF1)Normal Human Fibroblasts>100 μM (Non-toxic)Engineered for selective antimicrobial action without human cytotoxicity[3].

Takeaway: While non-fluorinated scaffolds require complex hybridization to achieve micromolar potency[1], the simple addition of a fluorine atom to a cinnamide scaffold drastically improves targeted anticancer cytotoxicity[2]. Conversely, specific fluorinated esters can be engineered to remain completely non-cytotoxic to healthy human cells while aggressively targeting bacterial biofilms[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, cytotoxicity profiling must not rely on a single assay. The following methodologies form a self-validating system: metabolic viability assays establish the baseline IC₅₀, which is subsequently validated by flow cytometry to confirm the mechanism of cell death.

G SYN Compound Treatment MTT MTT Assay (Metabolic Viability) SYN->MTT FACS Annexin V/PI FACS (Apoptosis vs Necrosis) MTT->FACS IC50 Dose VAL Self-Validated Cytotoxicity Profile FACS->VAL Mechanism Confirmed

Fig 2. Self-validating workflow for evaluating cinnamic acid cytotoxicity.

Protocol 1: High-Throughput MTT Viability Assay (Primary Screen)

Causality: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes. This reflects bulk metabolic activity and provides a quantitative IC₅₀, though it cannot differentiate between cell cycle arrest, apoptosis, or necrosis.

  • Cell Seeding: Seed HepG2 cells at a density of 5 × 10³ cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[2].

  • Compound Treatment: Treat the cells with a serial dilution of the fluorinated cinnamic acid derivative (ranging from 0.1 μM to 100 μM) for 48 hours[2]. Include staurosporine as a positive control and DMSO (0.1%) as a vehicle control.

  • Reagent Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the culture media and dissolve the resulting intracellular formazan crystals in 100 μL of DMSO per well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Protocol 2: Annexin V/PI Flow Cytometry (Mechanistic Validation)

Causality: To self-validate the MTT findings, Fluorescence-Activated Cell Sorting (FACS) is employed. Annexin V binds to phosphatidylserine that has flipped to the outer cell membrane (a hallmark of early apoptosis). Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This assay proves that the loss of viability observed in Protocol 1 is driven by programmed cell death rather than assay interference or non-specific toxicity[2].

  • Induction: Treat HepG2 cells with the established IC₅₀ concentration (e.g., 4.23 μM for p-fluorocinnamide) for 48 hours[2].

  • Harvesting: Trypsinize the cells, pool them with the culture supernatant (to capture floating apoptotic cells), and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI to the suspension.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Analysis: Analyze the samples via flow cytometry. Quantify the populations into four quadrants: Q1 (Live: Annexin V-/PI-), Q2 (Early Apoptosis: Annexin V+/PI-), Q3 (Late Apoptosis: Annexin V+/PI+), and Q4 (Necrosis: Annexin V-/PI+)[2].

Conclusion

The comparative evaluation of cinnamic acid derivatives reveals that fluorination is a highly effective structural modification. By increasing lipophilicity and altering electronic distribution, fluorinated cinnamic acids demonstrate superior, targeted cytotoxicity against cancer cell lines (such as HepG2) via the intrinsic apoptotic pathway[2]. Furthermore, the tunable nature of the "fluorine effect" allows researchers to design derivatives that maintain potent antimicrobial efficacy while exhibiting zero cytotoxicity toward healthy human tissues[3].

References

  • Title: Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents Source: nih.gov URL: 2

  • Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: nih.gov URL: 1

  • Title: Advancing infection therapy: the role of novel menthol-based antimicrobials Source: nih.gov URL: 3

  • Title: Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid Source: benchchem.com URL: 4

Sources

Comparative

spectroscopic comparison of different cinnamic acid isomers

Spectroscopic Comparison of cis- and trans-Cinnamic Acid: A Comprehensive Analytical Guide As a Senior Application Scientist, distinguishing between geometric isomers is rarely a simple exercise in pattern matching; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of cis- and trans-Cinnamic Acid: A Comprehensive Analytical Guide

As a Senior Application Scientist, distinguishing between geometric isomers is rarely a simple exercise in pattern matching; it is an investigation into molecular physics. Cinnamic acid (3-phenyl-2-propenoic acid) exists as two geometric isomers: the thermodynamically stable trans (E) isomer and the sterically hindered cis (Z) isomer. Because stereochemistry fundamentally dictates pharmacological activity, binding affinity, and metabolic stability, unambiguous identification of these isomers is critical in drug development and synthetic chemistry.

This guide provides an objective, data-driven comparison of cis- and trans-cinnamic acid across three orthogonal spectroscopic techniques: UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Mechanistic Causality of Spectroscopic Differences

To interpret the spectroscopic data accurately, we must first understand the physical causality behind the spectral shifts:

  • Electronic Transitions & Planarity (UV-Vis): The trans isomer adopts a planar geometry, allowing for maximal orbital overlap and extended π -conjugation across the phenyl ring and the alkene-carbonyl system. This extended conjugation lowers the energy gap for π→π∗ transitions, resulting in a bathochromic shift (absorption at a longer wavelength)[1][2]. Conversely, the cis isomer suffers from severe steric clashing between the bulky phenyl ring and the carboxylic acid group. This forces the molecule out of planarity, disrupting the π -conjugation and causing a hypsochromic shift (absorption at a shorter wavelength)[2].

  • Spin-Spin Communication ( 1 H NMR): The dihedral angle between the vinylic protons dictates the 3JHH​ coupling constant according to the Karplus equation. In the trans configuration (dihedral angle 180°), orbital overlap is optimal for spin-spin information transfer, yielding a large coupling constant. In the cis configuration (dihedral angle 0°), this communication is significantly weaker, resulting in a smaller coupling constant[3][4].

  • Dipole Moment & Vibrational Modes (FTIR): The spatial arrangement of atoms alters the change in dipole moment during molecular vibrations. The trans isomer exhibits a highly characteristic, strong absorption band due to the out-of-plane C-H bending of the trans-alkene. This specific vibrational mode is absent or drastically shifted in the cis isomer[1].

Comparative Data Analysis

The following tables summarize the quantitative spectroscopic benchmarks used to differentiate the two isomers.

Table 1: UV-Vis Absorption Data | Isomer | λmax​ (nm) | Structural Causality | | :--- | :--- | :--- | | trans-Cinnamic Acid | ~270 - 274 | Planar configuration allows extended π→π∗ conjugation[1][2]. | | cis-Cinnamic Acid | ~262 - 270 | Steric hindrance disrupts planarity, reducing the extent of conjugation[1][2]. |

Table 2: 1 H NMR Vinylic Proton Coupling Constants | Isomer | 3JHH​ Coupling Constant (Hz) | Karplus Relationship Causality | | :--- | :--- | :--- | | trans-Cinnamic Acid | 15.0 - 16.1 | Dihedral angle ~180° maximizes orbital overlap for spin coupling[3][4]. | | cis-Cinnamic Acid | 11.0 - 12.7 | Dihedral angle ~0° results in weaker spin-spin communication[3][4][5]. |

Table 3: Key FTIR Vibrational Frequencies

Functional Group Mode trans-Isomer (cm⁻¹) cis-Isomer (cm⁻¹) Diagnostic Value
C=O stretch ~1680 ~1680 - 1710 Overlapping; low diagnostic value alone[1].
C=C stretch ~1630 ~1620 Minor shift due to conjugation differences[1].

| C-H out-of-plane bend | ~980 (Strong) | Absent / Shifted | Primary IR diagnostic marker for trans alkene[1]. |

Experimental Workflows & Self-Validating Protocols

A robust analytical workflow must be self-validating. Below are the field-proven methodologies for acquiring the data presented above, including internal checks to ensure data integrity.

A. High-Resolution 1 H NMR Spectroscopy
  • Sample Preparation: Dissolve 10–15 mg of the cinnamic acid isomer in 0.6 mL of a deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ).

    • Causality: Complete dissolution is mandatory. Particulate matter creates magnetic susceptibility gradients, leading to solid-state line broadening that obscures fine multiplet splitting.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and rigorously shim the Z1, Z2, and Z3 axes.

    • Causality: A highly homogeneous magnetic field is critical for resolving the exact Hz difference between the vinylic doublets ( δ ~6.4 and ~7.8 ppm) to calculate the 3JHH​ coupling constant[4].

  • Self-Validation: Integrate the aromatic proton region (multiplet, 5H) against the vinylic proton region (two doublets, 2H). A strict 5:2 integration ratio validates the structural integrity and purity of the sample before any coupling constants are interpreted.

B. UV-Vis Spectrophotometry
  • Preparation: Prepare a highly dilute stock solution (e.g., 0.01 mM) in a UV-transparent solvent such as HPLC-grade ethanol[1].

  • Blanking: Zero the spectrophotometer using a matched quartz cuvette filled with the pure solvent.

    • Causality: This subtracts baseline solvent absorbance and optical scattering, isolating the electronic transitions of the cinnamic acid.

  • Self-Validation: Ensure the peak absorbance ( λmax​ ) falls between 0.2 and 0.8 AU. If the absorbance exceeds 1.0 AU, the sample must be diluted. High concentrations cause molecular aggregation and stray light interference, violating the linear dynamic range of the Beer-Lambert law and artificially shifting the λmax​ [1].

C. FTIR Spectroscopy (KBr Pellet Method)
  • Preparation: Thoroughly grind 1–2 mg of the sample with 100–200 mg of anhydrous, IR-grade potassium bromide (KBr) using an agate mortar[1].

    • Causality: KBr is optically transparent in the mid-IR region. Grinding reduces the sample particle size below the wavelength of incident IR radiation, preventing the Christiansen effect (anomalous scattering that distorts peak shapes).

  • Pressing: Apply ~10 tons of pressure using a hydraulic press to form a translucent disc.

  • Self-Validation: Inspect the spectral baseline. A sloping baseline indicates poor grinding (excessive scattering). A broad, intense band at ~3400 cm⁻¹ (beyond the expected carboxylic acid O-H stretch) indicates moisture contamination in the KBr, which requires the sample to be re-prepared.

Visualizing the Analytical Workflow

To synthesize these orthogonal techniques, the following logical workflow illustrates how a researcher can unambiguously identify an unknown cinnamic acid isomer.

G cluster_methods Orthogonal Spectroscopic Workflows Start Unknown Cinnamic Acid Isomer UV UV-Vis Spectroscopy (Conjugation Analysis) Start->UV NMR 1H NMR Spectroscopy (Spin-Spin Coupling) Start->NMR IR FTIR Spectroscopy (Vibrational Modes) Start->IR Trans trans-Cinnamic Acid (Thermodynamically Stable) UV->Trans λmax ~270-274 nm (Planar) Cis cis-Cinnamic Acid (Sterically Hindered) UV->Cis λmax ~262-270 nm (Non-planar) NMR->Trans 3JHH = 15-16 Hz NMR->Cis 3JHH = 11-13 Hz IR->Trans Strong ~980 cm⁻¹ (C-H out-of-plane) IR->Cis Absent ~980 cm⁻¹

Caption: Orthogonal spectroscopic workflow for differentiating cinnamic acid isomers.

References

  • Quadrant II – Notes Programme: TY BSc Subject: Chemistry. Goa University. Available at: [Link]

  • Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. ResearchGate. Available at: [Link]

  • What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. YouTube. Available at: [Link]

  • Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(II) single-molecule magnets. RSC Publishing. Available at: [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized 2-Bromo-5-fluorocinnamic Acid

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, e...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule such as 2-Bromo-5-fluorocinnamic acid, a halogenated aromatic compound with potential applications as a building block in complex syntheses, rigorous purity validation is paramount. This guide provides a comprehensive comparison of orthogonal analytical methods, grounded in scientific first principles and field-proven insights, to establish a robust and self-validating system for purity determination.

The core philosophy of purity validation for a novel synthesized compound rests on the principle of orthogonality. No single analytical technique is infallible; each possesses inherent biases and limitations. By employing a suite of methods that measure different physicochemical properties of the analyte, we create a multi-dimensional and trustworthy purity profile. An impurity that is invisible to one method (e.g., a co-eluting, non-UV active species in HPLC) will be readily detected by another (e.g., NMR or Mass Spectrometry).

Purity_Validation_Strategy HPLC HPLC (Assay & Impurity Profile) MS LC-MS / HRMS (MW Confirmation) HPLC->MS Impurity ID qNMR qNMR (Absolute Purity & Structure) GCMS GC-MS (Residual Solvents) MP Melting Point (Bulk Purity Indicator) EA Elemental Analysis (Empirical Formula) Synthesized_Product Synthesized 2-Bromo-5-fluorocinnamic acid Synthesized_Product->HPLC Primary assessment Synthesized_Product->qNMR Orthogonal assessment Synthesized_Product->GCMS Synthesized_Product->MP Synthesized_Product->EA

Caption: Orthogonal Strategy for Purity Validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling

Expertise & Experience: HPLC, particularly in reversed-phase mode, is the workhorse for purity analysis of moderately polar, non-volatile organic compounds like cinnamic acid derivatives.[1] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis, such as isomers, precursors, or by-products. The choice of a C18 stationary phase is logical due to the aromatic nature and moderate hydrophobicity of the target molecule.[2] A photodiode array (PDA) detector is indispensable as it provides spectral data, which can help distinguish between the analyte and impurities and indicate peak purity.

Trustworthiness: A self-validating HPLC method is built on rigorous adherence to system suitability testing (SST) and validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[3][4] This ensures that the analytical system is performing correctly on any given day and that the method itself is fit for its intended purpose.

Comparative Analysis of Purity Validation Methods
Method Principle Strengths Limitations Primary Application for Target Compound
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.High resolution, sensitivity, and quantitation accuracy for non-volatile compounds.[1]Requires a UV chromophore; potential for co-eluting impurities.Assay of 2-Bromo-5-fluorocinnamic acid; quantification of non-volatile impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantitation without a specific reference standard; provides structural confirmation.[5]Lower sensitivity than HPLC; requires a high-purity internal standard.Orthogonal assay for purity confirmation; structural elucidation of impurities.
GC-MS Partitioning between a carrier gas and stationary phase, with mass-based detection.Excellent for volatile impurities and residual solvents; high specificity.[6][7]Not suitable for non-volatile or thermally unstable compounds without derivatization.[1]Determination of residual synthesis solvents (e.g., THF, CH₂Cl₂).
Melting Point Temperature range of solid-to-liquid phase transition.Simple, rapid, and a good preliminary indicator of bulk purity.[8][9] A narrow range suggests high purity.[10][11]Non-specific; insensitive to small amounts of impurities.Preliminary quality check; corroborates high purity indicated by other methods.
Elemental Analysis Combustion of the sample to determine its elemental (C, H, N, S) composition.Confirms the empirical formula of the bulk material.[12]Insensitive to impurities with the same elemental composition; requires high sample purity.Verification of the correct elemental composition against the theoretical formula.
LC-MS / HRMS HPLC separation followed by mass analysis.Confirms molecular weight of the main peak and provides mass information for unknown impurities.[1]Ionization efficiency can vary significantly between compounds, making it semi-quantitative without standards.Definitive molecular weight confirmation; identification of unknown impurities.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Assay and Impurity Determination

This protocol is designed as a starting point and must be validated according to ICH Q2(R1)/Q2(R2) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[13][14]

HPLC_Workflow cluster_workflow HPLC Purity Validation Workflow A Method Development (Gradient Screening) B Method Optimization (Isocratic or Optimized Gradient) A->B C Method Validation (ICH) - Specificity - Linearity & Range - Accuracy & Precision B->C D Sample Analysis - System Suitability - Bracketed Standards C->D E Data Analysis (Purity as Area %) D->E

Sources

Comparative

comparative analysis of catalyst efficiency in cross-coupling of halocinnamic acids

The cross-coupling of halocinnamic acids—particularly 4-bromocinnamic acid and 4-chlorocinnamic acid—represents a critical juncture in modern pharmaceutical synthesis. These compounds serve as versatile building blocks f...

Author: BenchChem Technical Support Team. Date: March 2026

The cross-coupling of halocinnamic acids—particularly 4-bromocinnamic acid and 4-chlorocinnamic acid—represents a critical juncture in modern pharmaceutical synthesis. These compounds serve as versatile building blocks for synthesizing complex biologically active molecules, including Selective Estrogen Receptor Degraders (SERDs), tyrosine phosphatase inhibitors, and novel analgesic scaffolds[1][2].

However, functionalizing the aryl halide bond while preserving the integrity of the α,β -unsaturated carboxylic acid moiety requires precise catalyst selection. This guide provides an objective, data-driven comparative analysis of catalyst efficiency in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions involving halocinnamic acids, grounded in mechanistic causality and field-proven protocols.

Mechanistic Causality in Palladium-Catalyzed Cross-Coupling

To understand catalyst efficiency, one must first deconstruct the causality of the catalytic cycle. The reactivity of halocinnamic acids is primarily dictated by the carbon-halogen bond dissociation energy. The C-Br bond in 4-bromocinnamic acid is significantly weaker than the C-Cl bond in 4-chlorocinnamic acid, making oxidative addition—the rate-limiting step for aryl chlorides—highly facile for aryl bromides[3].

In both Suzuki and Heck couplings, the active catalytic species is a coordinatively unsaturated Palladium(0) complex.

  • Suzuki-Miyaura Coupling: Following oxidative addition, the Pd(II) complex undergoes transmetalation with an arylboronic acid. This step requires a base to activate the boronic acid into a more reactive boronate complex[2][4].

  • Mizoroki-Heck Coupling: Instead of transmetalation, the Pd(II) species undergoes carbopalladation (alkene coordination and migratory insertion), followed by syn- β -hydride elimination to yield the substituted alkene and a Pd(II)-hydride, which is subsequently reduced back to Pd(0) by a base[5].

The presence of the free carboxylic acid on the cinnamic acid substrate introduces a unique variable: it can potentially coordinate with the palladium center and poison the catalyst. Therefore, the addition of stoichiometric excess base is not just for the catalytic cycle, but to deprotonate the carboxylic acid into a carboxylate salt, neutralizing its inhibitory potential and shifting its solubility profile.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Halocinnamic Acid PdII Pd(II) Aryl Complex (Ar-Pd-X) OxAdd->PdII Transmet Transmetalation (Ar-B(OH)2 + Base) PdII->Transmet Suzuki Pathway CarboPd Carbopalladation (Alkene Insertion) PdII->CarboPd Heck Pathway RedElim Reductive Elimination (Biaryl Product) Transmet->RedElim RedElim->Pd0 Product Release BetaHyd syn-β-Hydride Elimination (Substituted Alkene) CarboPd->BetaHyd BaseRegen Base Regeneration (HX removal) BetaHyd->BaseRegen Product Release BaseRegen->Pd0

Divergent catalytic cycles for Suzuki and Heck cross-coupling of halocinnamic acids.

Comparative Catalyst Performance

Selecting the optimal catalyst requires balancing turnover number (TON), substrate steric hindrance, and electronic demands. Below is a comparative analysis of standard catalyst systems used for halocinnamic acids.

The Suzuki-Miyaura Paradigm: Pd(PPh3)4 vs. PdCl2(dppf)

For the coupling of 4-bromocinnamic acid with arylboronic acids, Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] remains the gold standard. During the process development of the SERD LSZ102, extensive catalyst screening revealed that no modern catalyst system proved superior to the initially utilized Pd(PPh3)4 for this specific transformation[1]. The bulky, electron-rich triphenylphosphine ligands effectively stabilize the Pd(0) species, preventing black palladium precipitation while facilitating efficient transmetalation.

Conversely, if 4-chlorocinnamic acid is used, Pd(PPh3)4 often fails due to the high activation energy required to break the C-Cl bond. In these cases, catalysts with bidentate ligands like PdCl2(dppf) or bulky, electron-rich monodentate ligands (e.g., SPhos) are mandatory to force the oxidative addition[6].

The Mizoroki-Heck Paradigm: Pd(OAc)2

For Heck couplings involving 4-bromocinnamic acid, Palladium(II) acetate [Pd(OAc)2] is the preferred precatalyst[5][7]. It is highly soluble in polar aprotic solvents (like DMF) and is easily reduced in situ to the active Pd(0) species by the alkene or added phosphine ligands. When coupled with a triarylphosphine ligand and an amine base (e.g., Triethylamine), it drives the reaction with high stereoselectivity, heavily favoring the E-isomer due to the steric constraints during the syn- β -hydride elimination step[5].

Quantitative Performance Summary
Reaction TypeSubstrateOptimal Catalyst SystemBase / SolventTypical YieldKey Mechanistic Advantage
Suzuki 4-Bromocinnamic acid + Arylboronic acidPd(PPh3)4 (2-5 mol%)K₂CO₃ / DME-H₂O75–90%Bulky PPh₃ ligands stabilize Pd(0), preventing aggregation while facilitating transmetalation[1][4].
Suzuki 4-Chlorocinnamic acid + Arylboronic acidPdCl₂(dppf) (5 mol%)Cs₂CO₃ / Dioxane60–80%Bidentate ligands increase electron density at Pd, forcing oxidative addition into the stronger C-Cl bond.
Heck 4-Bromocinnamic acid + Acrylate/StyrenePd(OAc)₂ (1-3 mol%)Et₃N / DMF70–85%Acts as an easily reducible precatalyst; promotes rapid β-hydride elimination favoring E-isomers[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because the starting material and the product both contain a carboxylic acid, the workup relies on an acid-base extraction logic. By converting the product into a water-soluble sodium salt during basic extraction, organic impurities (like homocoupled byproducts or unreacted neutral organics) are easily washed away. Subsequent acidification forces the purified product to crash out of the aqueous layer[1].

Workflow Setup 1. Reaction Setup (Inert Atmosphere) React 2. Heating & Stirring (TLC/HPLC Monitor) Setup->React Quench 3. Quenching & Solvent Removal React->Quench Extract 4. Basic Extraction (Aqueous NaOH) Quench->Extract Acidify 5. Acidification (pH 2-3 with HCl) Extract->Acidify Isolate 6. Filtration & Recrystallization Acidify->Isolate

Self-validating experimental workflow utilizing acid-base extraction for product isolation.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromocinnamic Acid

Objective: Synthesize 4-aryl-substituted cinnamic acid using Pd(PPh3)4.

  • Setup: In an oven-dried, argon-purged Schlenk flask, combine 4-bromocinnamic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv)[4].

  • Solvent & Base: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous K₂CO₃ (3.0 equiv). The excess base is critical to neutralize the cinnamic acid and activate the boronic acid.

  • Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 12–16 hours.

  • Validation (In-Process): Monitor via TLC (eluent: Hexanes/EtOAc with 1% Acetic Acid). The disappearance of the starting material validates the completion of transmetalation and reductive elimination.

  • Workup: Cool to room temperature and remove DME under reduced pressure. Dilute the remaining aqueous layer with 1M NaOH (to ensure all product is in the carboxylate form) and wash with Ethyl Acetate (3x) to remove phosphine oxides and homocoupled biaryls.

  • Isolation: Carefully acidify the aqueous layer with 10% HCl to pH 2-3. The target cross-coupled cinnamic acid will precipitate as a solid[1]. Filter, wash with cold water, and dry under vacuum.

Protocol B: Mizoroki-Heck Coupling of 4-Bromocinnamic Acid

Objective: Synthesize diene/extended conjugated systems using Pd(OAc)2.

  • Setup: In a microwave reactor vial or heavy-walled pressure flask, combine 4-bromocinnamic acid (1.0 equiv), the terminal alkene (e.g., ethyl acrylate, 1.5 equiv), Pd(OAc)2 (0.03 equiv), and K₂CO₃ (2.0 equiv)[5].

  • Solvent: Add anhydrous DMF. Seal the vessel and purge with inert gas.

  • Execution: Heat the mixture to 100 °C (conventional) or 150 °C (microwave irradiation) for 30–60 minutes[5].

  • Validation (In-Process): The solution will typically darken as Pd(II) is reduced to the active Pd(0) species. Complete conversion is verified by HPLC.

  • Workup: Cool the mixture and pour it into a separatory funnel containing 1M HCl. Extract with Ethyl Acetate (3x).

  • Isolation: Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to yield the E-isomer predominantly[5].

Conclusion

The efficiency of cross-coupling halocinnamic acids is governed by the delicate interplay between the carbon-halogen bond strength and the coordinating nature of the carboxylic acid. For 4-bromocinnamic acid, Pd(PPh3)4 remains the most robust and reliable catalyst for Suzuki couplings, offering high TONs and resisting deactivation. For Heck couplings, Pd(OAc)2 provides a highly efficient, atom-economical pathway to extended conjugated systems. By leveraging the intrinsic acid-base properties of the substrate during workup, researchers can establish highly reproducible, self-validating synthetic workflows.

References

  • Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy ACS Publications URL: [Link]

  • Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain PMC / NIH URL: [Link]

  • 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions MDPI URL:[Link]

Sources

Validation

A Comparative Guide to In Silico and Molecular Docking Studies of 2-Bromo-5-fluorocinnamic Acid Derivatives

Introduction: The Strategic Utility of the Cinnamic Acid Scaffold and Halogenation in Drug Design In the landscape of modern medicinal chemistry, the cinnamic acid scaffold stands out as a "privileged structure." Its sim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of the Cinnamic Acid Scaffold and Halogenation in Drug Design

In the landscape of modern medicinal chemistry, the cinnamic acid scaffold stands out as a "privileged structure." Its simple, robust framework—comprising a phenyl ring, an alkene linker, and a carboxylic acid group—offers a versatile template for synthetic modification.[1] This versatility has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The ability to strategically modify each of these three core components allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.

This guide delves into a specific, strategically-functionalized class of these compounds: 2-Bromo-5-fluorocinnamic acid derivatives. The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy in drug design to enhance biological efficacy.[4] Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability.[5][6] Bromine, a larger and more polarizable halogen, can form halogen bonds and other key interactions within protein binding pockets, often contributing to increased potency. The combination of these two halogens on the cinnamic acid backbone presents a compelling area for computational exploration.

Through a detailed examination of a novel derivative and a comparative analysis with other cinnamic acid analogues, this guide will illuminate the methodologies, applications, and predictive power of in silico techniques, primarily molecular docking, in accelerating the discovery of new therapeutic agents.

Case Study: 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

A recent study detailed the synthesis and analysis of a novel chalcone derivative of 2-Bromo-5-fluorocinnamic acid, namely 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (hereafter referred to as CY3).[7][8] This compound serves as an excellent case study for understanding the multi-faceted approach of modern computational drug design.

In Silico Drug-Likeness and ADME Predictions

Before proceeding to expensive and time-consuming in vitro assays, the researchers performed a critical in silico evaluation of CY3's drug-likeness properties.[7] This step is fundamental to filtering out candidates that are likely to fail later in development due to poor pharmacokinetic properties. The analysis involved applying several established filtering rules:

  • Lipinski's Rule of Five: Assesses oral bioavailability.

  • Ghose, Veber, Egan, and Muegge Filters: Provide additional criteria for drug-likeness.

  • PAINS (Pan Assay Interference Structures), Brenk, and Lead-likeness Alerts: Identify fragments that may lead to false positives in assays or have undesirable chemical properties.[7]

The favorable results from these filters suggested that CY3 possesses a promising bioavailability profile, justifying further investigation into its specific biological targets.[8]

Molecular Docking Analysis of CY3

The study explored the antimicrobial potential of CY3 by performing molecular docking against several key bacterial protein targets using tools like AutoDock.[7] The primary objective of docking is to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, typically reported as binding energy (in kcal/mol). A more negative value indicates a stronger, more favorable interaction.

The results showed that CY3 exhibited a strong binding affinity for two essential bacterial enzymes: Dihydrofolate Reductase (DHFR) and Dehydrosqualene Synthase (DHSS), with binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively.[7] These findings suggest a potential mechanism of action for CY3's observed antimicrobial activity, targeting crucial metabolic pathways in bacteria.

Comparative Molecular Docking Analysis of Cinnamic Acid Derivatives

To contextualize the performance of the 2-bromo-5-fluoro substitution pattern, it is essential to compare its docking results with other cinnamic acid derivatives that have been evaluated against various therapeutic targets. The choice of target protein is dictated by the intended therapeutic application, ranging from cancer to viral diseases.

Derivative/CompoundTarget Protein (PDB ID)Therapeutic AreaDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
CY3 (Case Study)Dihydrofolate Reductase (DHFR)AntibacterialAutoDock Vina-7.07Not specified in abstract
Cynarin Matrix Metalloproteinase-9 (MMP-9)Anticancer, Anti-inflammatoryAutoDock 4.0-14.68Not specified in abstract[9]
Chlorogenic Acid Matrix Metalloproteinase-9 (MMP-9)Anticancer, Anti-inflammatoryAutoDock 4.0-12.62Not specified in abstract[9]
Rosmarinic Acid Matrix Metalloproteinase-9 (MMP-9)Anticancer, Anti-inflammatoryAutoDock 4.0-11.85Not specified in abstract[9]
Compound 5m (p-chloro) TyrosinaseDepigmentationNot SpecifiedNot SpecifiedInteracts with Cu co-factors[10][11]
p-Coumaric Acid Phosphodiesterase 4B (PDE4B)Anti-inflammatory (COPD)AutoDock 4.2Not SpecifiedGln443, His234[12]
Compound 6b2 (tert-butyl) DENV-2 NS2B/NS3 ProteaseAntiviral (Dengue)AutoDock 4.2Lowest FEB in studyNot specified in abstract[13]

This table summarizes data from multiple studies to provide a comparative overview. Direct comparison of binding energies across different studies, software versions, and targets should be done with caution, as methodologies can vary. FEB stands for Free Energy of Binding.

This comparative data highlights a critical insight: the nature and position of substituents on the cinnamic acid scaffold dramatically influence target specificity and binding affinity. For instance, the large, polar structures of Cynarin and Chlorogenic acid show exceptionally strong binding to the MMP-9 active site, suggesting their potential as potent inhibitors.[9] In contrast, the smaller p-Coumaric acid derivative effectively targets PDE4B through key hydrogen bonds.[12]

Methodology Deep Dive: A Standardized Molecular Docking Workflow

To ensure scientific integrity and reproducibility, a well-defined and validated protocol is paramount. The following section outlines a standard, step-by-step workflow for conducting molecular docking studies, a process that is broadly applicable to the analysis of cinnamic acid derivatives and other small molecules.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands (which can be used later to define the binding site).

    • Protonation: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.

    • Charge Assignment: Assign partial charges (e.g., Kollmann charges) to each atom of the protein. This is essential for accurately calculating electrostatic interactions.[13]

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the ligand (e.g., a 2-Bromo-5-fluorocinnamic acid derivative) and convert it to a 3D structure.

    • Energy Minimization: Optimize the ligand's geometry using a force field to obtain a stable, low-energy conformation.

    • Charge Assignment: Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.[13]

    • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • Grid Generation:

    • Define a 3D grid box that encompasses the active site of the target protein. The dimensions of this box are critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time. The binding site is often defined based on the location of a known co-crystallized inhibitor.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore various conformations, positions, and orientations of the ligand within the defined grid box.

    • The algorithm scores each "pose" based on a scoring function that estimates the binding free energy.

  • Analysis and Validation:

    • Pose Clustering: The results are typically clustered based on conformational similarity. The pose with the lowest binding energy from the most populated cluster is often considered the most probable binding mode.

    • Interaction Analysis: Visualize the top-ranked protein-ligand complex using software like PyMOL or Discovery Studio. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, pi-pi stacking) between the ligand and the amino acid residues of the active site.

    • Protocol Validation: A crucial step is to re-dock the co-crystallized ligand back into the protein's active site. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), typically < 2.0 Å.[12]

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p1 1. Protein Preparation (PDB Download, Clean, Add Hydrogens) g1 3. Grid Generation (Define Active Site Box) p1->g1 Prepared Protein l1 2. Ligand Preparation (3D Structure, Energy Minimization) l1->g1 Prepared Ligand d1 4. Run Docking Simulation (Algorithm Explores Poses) g1->d1 Grid Parameters a1 5. Pose Analysis (Rank by Binding Energy) d1->a1 Docking Results v1 6. Interaction Visualization (H-Bonds, Hydrophobic etc.) a1->v1 Top-ranked Poses val1 7. Protocol Validation (Re-docking of Native Ligand) v1->val1 Informs Future Design G cluster_ligand cluster_protein cluster_interactions ligand Phenyl Ring Alkene Linker Carboxyl Group hbond Hydrogen Bond ligand:f2->hbond Carboxyl O/OH hydro Hydrophobic Interaction ligand:f0->hydro Phenyl Face halogen Halogen Bond ligand:f0->halogen 2-Bromo pi_stack Pi-Pi Stacking ligand:f0->pi_stack 5-Fluoro (modulates e-) protein Hydrophobic Pocket H-Bond Donor/Acceptor Charged Residue hbond->protein:r1 hydro->protein:r0 halogen->protein:r1 e.g., Carbonyl Oxygen pi_stack->protein:r0 e.g., Phe, Tyr, Trp

Conceptual diagram of potential ligand-protein interactions.

Conclusion and Future Perspectives

The in silico analysis of 2-Bromo-5-fluorocinnamic acid derivatives, exemplified by the CY3 case study and contextualized by comparison with other analogues, demonstrates the power of computational methods in modern drug discovery. Molecular docking provides a rational, cost-effective means to screen virtual libraries of compounds, predict binding modes, and generate hypotheses about structure-activity relationships.

The evidence suggests that the 2-bromo-5-fluoro substitution pattern imparts distinct properties that can be harnessed for targeted inhibitor design. However, it is crucial to remember that in silico results are predictive, not definitive. The path forward requires a synergistic approach where computational predictions guide targeted synthesis and subsequent in vitro and in vivo experimental validation. Future work should focus on synthesizing a broader range of 2-Bromo-5-fluorocinnamic acid derivatives and testing them against a panel of relevant biological targets to validate the computational hypotheses and uncover novel therapeutic leads.

References

  • Alarcón-López, F., et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. ResearchGate. Available at: [Link]

  • (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. (Source details not fully available)
  • Alarcón-López, F., et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. Available at: [Link]

  • (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. (Source details not fully available)
  • (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]

  • (2025). Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. (Source details not fully available)
  • Yusoff, M., et al. (2024). SYNTHESIS AND MOLECULAR DOCKING SIMULATION OF CINNAMIC ACIDS DERIVATIVES AGAINSTS DENV2 NS2B/NS3. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • (n.d.). Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (Source details not fully available)
  • (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. PMC. Available at: [Link]

  • (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. Available at: [Link]

  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. Available at: [Link]

  • (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (Source details not fully available)
  • (2025). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PubMed. Available at: [Link]

  • (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Available at: [Link]

  • (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Available at: [Link]

  • (n.d.). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PMC. Available at: [Link]

  • (n.d.). Cinnamic acid derivatives as α-glucosidase inhibitor agents. Universitas Indonesia. Available at: [Link]

  • (n.d.). Fluorine-Containing Chrysin Derivatives: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Analyzing Fragmentation Patterns of 2-Bromo-5-fluorocinnamic Acid

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Profiling 2-Bromo-5-fluorocinnamic acid is a highly versatile halogenated building block utilized in the synthesis of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profiling

2-Bromo-5-fluorocinnamic acid is a highly versatile halogenated building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Due to the presence of both a bromine and a fluorine atom on the aromatic ring, alongside a conjugated carboxylic acid moiety, its mass spectrometric (MS) behavior is highly distinctive.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different MS platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Gas Chromatography-Electron Ionization MS (GC-EI-MS)—for the analysis of this compound. This guide synthesizes mechanistic fragmentation principles with field-proven experimental protocols to ensure your analytical workflows are robust, reproducible, and self-validating.

Mechanistic Principles of Fragmentation (The "Why")

To optimize MS parameters, analysts must understand the underlying gas-phase thermodynamics of 2-Bromo-5-fluorocinnamic acid. The fragmentation is governed by three primary mechanistic pillars:

  • Ionization Preference (The Carboxylic Acid Effect): The carboxylic acid group is highly acidic. In Electrospray Ionization (ESI), negative-ion mode (ESI-) is the analytical gold standard because it facilitates facile deprotonation to yield a stable [M-H]- precursor ion. This avoids the chaotic, hard-ionization fragmentation typically seen in positive mode or Electron Ionization (EI)[1].

  • The Halogen Isotope Tracer: Bromine exists naturally as two isotopes, 79Br (50.69%) and 81Br (49.31%). This creates a diagnostic 1:1 intensity doublet for the molecular ion and any fragment retaining the bromine atom[2]. This acts as a self-validating internal tracer: if a fragment peak lacks this doublet, it confirms that the C-Br bond has been cleaved.

  • Decarboxylation and Halogen Cleavage: Under Collision-Induced Dissociation (CID), the primary fragmentation pathway for cinnamic acids is the loss of carbon dioxide (CO2, 44 Da)[1]. Subsequent fragmentation depends on bond dissociation energies. The C-Br bond is significantly weaker than the C-F bond; thus, the loss of a bromine radical (Br•) is highly favored. However, the high stability of fluorinated conjugated systems can also drive the neutral loss of hydrogen fluoride (HF, 20 Da) at elevated collision energies[2].

Pathway M [M-H]- m/z 243 / 245 Precursor Ion F1 [M-H - CO2]- m/z 199 / 201 Bromofluorostyrene M->F1 -CO2 (44 Da) Low CE F2 [M-H - CO2 - HF]- m/z 179 / 181 Alkyne Derivative F1->F2 -HF (20 Da) High CE F3 [M-H - CO2 - Br•]- m/z 120 Radical Anion F1->F3 -Br• (79/81 Da) High CE

Fig 1. CID fragmentation pathway of 2-Bromo-5-fluorocinnamic acid in negative ESI mode.

Product Comparison: Selecting the Right MS Platform

When analyzing halogenated cinnamic acids, the choice of mass analyzer dictates the quality and utility of the data. Below is an objective comparison of three primary platforms based on laboratory performance.

FeatureESI-Q-TOF MS/MS (High-Res)ESI-QqQ MS/MS (Targeted)GC-EI-MS (Hard Ionization)
Ionization Mode Soft (ESI Negative)Soft (ESI Negative)Hard (Electron Ionization)
Mass Resolution High (< 5 ppm error)Low (Unit mass resolution)Low (Unit mass resolution)
Sensitivity Moderate to HighUltra-High (MRM mode)Moderate
Sample Preparation Direct injection (Dilute & Shoot)Direct injection (Dilute & Shoot)Requires derivatization (e.g., BSTFA)
Primary Use Case Structural elucidation, identifying unknown metabolitesHigh-throughput PK/PD quantificationLegacy library matching
Performance Note Best for confirming exact elemental formulas of fragments.Best for tracking specific transitions (e.g., 243 → 199).Complex spectra; molecular ion often absent.

Quantitative Data Summaries

The table below summarizes the theoretical quantitative data for the primary CID fragments of 2-Bromo-5-fluorocinnamic acid in ESI- mode. Analysts should use these exact masses when programming Q-TOF inclusion lists or QqQ MRM transitions.

Fragment Ionm/z (79Br Isotope)m/z (81Br Isotope)Mass ShiftMechanistic Assignment
[M-H]- 242.95244.95-Intact deprotonated molecular ion
[M-H - CO2]- 198.96200.95-44 DaLoss of the carboxylic acid group
[M-H - CO2 - HF]- 178.95180.95-64 DaConsecutive loss of CO2 and HF
[M-H - CO2 - Br•]- 120.04120.04-123 DaLoss of CO2 and bromine radical (Doublet collapses)

Experimental Protocols: Self-Validating Workflow

The following methodology details the optimized ESI-MS/MS workflow. This protocol is designed as a self-validating system : by continuously monitoring the 1:1 isotopic doublet, the analyst can instantly verify if the precursor ion was correctly isolated and whether the resulting fragment retains the halogen.

Workflow S1 1. Sample Preparation 0.1 mg/mL in MeOH/H2O S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI Source (Negative Mode) Deprotonation to [M-H]- S2->S3 QTOF Q-TOF MS/MS High-Res Structural Elucidation S3->QTOF Discovery Mode QQQ QqQ MS/MS Targeted MRM Quantification S3->QQQ Targeted Mode

Fig 2. Analytical workflow comparing Q-TOF discovery and QqQ targeted MS methodologies.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 2-Bromo-5-fluorocinnamic acid standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. (Causality: Formic acid ensures sharp chromatographic peaks by maintaining a consistent pH, while the high aqueous content prevents early elution on the reverse-phase column).

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • ESI Source Optimization (Negative Mode):

    • Capillary Voltage: -2.5 kV to -3.0 kV. (Causality: Keep the voltage relatively low to prevent unwanted in-source fragmentation of the highly labile carboxyl group).

    • Desolvation Temperature: 350°C.

  • CID Fragmentation (MS/MS Execution):

    • Isolate the precursor doublet at m/z 243 and 245 using a 3 Da isolation window.

    • Ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Self-Validation Check: At low CE (10-15 eV), ensure the observation of the [M-H-CO2]- fragments at m/z 199/201 (maintaining the 1:1 ratio). At high CE (30-40 eV), validate the collapse of the doublet into a single peak at m/z 120, confirming the loss of the bromine radical.

References

  • [1] Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. ResearchGate. URL:

  • [2] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem. URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-fluorocinnamic Acid

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like 2-Bromo-5-fl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents like 2-Bromo-5-fluorocinnamic acid is not merely a regulatory hurdle; it is a fundamental component of safe laboratory operations and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory requirements. The causality behind each step is explained to ensure a deep, functional understanding for researchers, scientists, and drug development professionals.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-Bromo-5-fluorocinnamic acid (CAS No. 202865-70-1) is a solid, off-white substance that presents specific health risks upon exposure.[1]

The primary hazards are associated with irritation. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1] This necessitates the use of appropriate personal protective equipment (PPE) at all times.

Table 1: Hazard Profile of 2-Bromo-5-fluorocinnamic Acid

Hazard Classification Details Source(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]

| Key Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. |[1] |

Part 2: Immediate Safety Protocols & Spill Management

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Adherence to correct PPE protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3][4]

  • Eye Protection: Chemical safety goggles or a face shield in combination with goggles are mandatory to protect against dust particles.[4][5]

  • Lab Coat: A full-length lab coat must be worn to prevent skin contact.[3]

Spill Management Protocol: The response to a spill depends on its scale.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes, trained personnel may proceed.[6]

    • Ensure the area is well-ventilated, and restrict access to others.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[7]

    • Carefully sweep or scoop the absorbed material into a designated, sealable container.[8]

    • Label the container clearly as "Hazardous Waste" with the full chemical name.[7][9]

    • This container must be disposed of following the procedures outlined in Part 4.

  • Large Spills: In the event of a large spill or one involving highly toxic materials, immediate evacuation is the priority.[9]

    • Alert all personnel in the immediate vicinity.

    • If safe to do so, close lab doors to contain the area.[9]

    • Activate the nearest fire alarm to initiate an emergency evacuation.[9]

    • Contact your institution's Environmental Health & Safety (EHS) office and emergency services.

Part 3: The Core Disposal Principle: Segregation and Containerization

The single most critical step in the proper disposal of 2-Bromo-5-fluorocinnamic acid is its correct classification and segregation. As a compound containing bromine and fluorine, it is categorized as a halogenated organic waste .[7][10]

The Causality of Segregation: Halogenated and non-halogenated waste streams are treated differently. Halogenated compounds require high-temperature incineration at specialized facilities to ensure their complete and safe destruction.[2][11] Mixing them with non-halogenated waste contaminates the entire stream, leading to significantly more complex and costly disposal processes.[7]

Waste Segregation Rules:

  • DO collect 2-Bromo-5-fluorocinnamic acid waste in a container specifically designated for "Halogenated Organic Waste."[9]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[7]

  • DO NOT mix with aqueous waste, acids, or bases.[2]

  • DO NOT mix with waste containing heavy metals, cyanides, or other acutely toxic "P-listed" chemicals.[7]

Containerization Protocol:

  • Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle.[6][12] Avoid metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[6] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[13]

  • Proper Labeling: All hazardous waste containers must be labeled correctly from the moment the first drop of waste is added.[7] The label must clearly state:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "Waste 2-Bromo-5-fluorocinnamic acid" (no abbreviations or formulas)[9][13]

    • An indication of the hazards (e.g., "Irritant")[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[7][14] This area must be at or near the point of generation, under the control of laboratory personnel.[13] The SAA should be a cool, dry, well-ventilated location with secondary containment to catch any potential leaks.[6][7] Keep the container closed at all times except when actively adding waste.[9][14]

Part 4: Step-by-Step Final Disposal Workflow

The final disposal of 2-Bromo-5-fluorocinnamic acid is a managed process coordinated through your institution's EHS department or a licensed chemical waste contractor. Laboratory personnel are responsible for the correct collection, labeling, and storage, not the ultimate treatment.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal start Waste Generated: 2-Bromo-5-fluorocinnamic acid ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Organic Waste ppe->classify container Select Compatible Container (e.g., HDPE) classify->container label_node Label Container: 'Hazardous Waste' + Full Chemical Name container->label_node store Store in Designated SAA with Secondary Containment label_node->store check_full Container ¾ Full? store->check_full request_pickup Request Waste Collection via EHS Department check_full->request_pickup Yes documentation Complete Waste Manifest & Documentation request_pickup->documentation professional_disposal Professional Disposal: High-Temperature Incineration by Licensed Facility documentation->professional_disposal

Disposal workflow for 2-Bromo-5-fluorocinnamic acid.

Disposal Procedure:

  • Accumulate Waste: Continue to add waste to your properly labeled halogenated waste container, ensuring it remains securely closed and in the SAA.

  • Monitor Fill Level: Do not overfill containers. A good rule of thumb is to request pickup when the container is about three-quarters (75%) full.[7]

  • Request Collection: Contact your institution's EHS department or use their designated online portal to request a hazardous waste pickup.[7] Provide all necessary information about the waste stream.

  • Documentation: Your EHS representative will provide the necessary paperwork or "waste manifest." This is a critical tracking document required by regulatory bodies.[13]

  • Professional Disposal: Once collected, the waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final destruction via high-temperature incineration.[2][11]

Part 5: Regulatory Context

The management and disposal of hazardous waste in the United States are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11][13] These regulations establish the "cradle-to-grave" framework for hazardous waste management. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety and the handling of hazardous chemicals in the workplace.[13][15] Your institution's EHS department is responsible for interpreting these regulations and implementing a compliant laboratory waste management program.

References

  • Safe Chemical Disposal in Laboratories. Environmental Marketing Services.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 2-Bromo-5-fluorocinnamic acid | 202865-70-1. Sigma-Aldrich.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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  • Halogenated Solvents in Laboratories. Temple University.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorocinnamic acid. ThermoFisher.
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  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
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Handling

Mastering the Safe Handling of 2-Bromo-5-fluorocinnamic Acid: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel compounds are daily necessities. 2-Bromo-5-fluorocinnamic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel compounds are daily necessities. 2-Bromo-5-fluorocinnamic acid (CAS No. 202865-70-1), a halogenated aromatic carboxylic acid, is one such compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the safe use of this and similar chemical entities, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Immediate Safety Profile

Before handling 2-Bromo-5-fluorocinnamic acid, it is imperative to understand its primary hazards. This compound is classified as a hazardous substance, and its safety profile necessitates a cautious and well-planned approach.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity (Oral) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin Irritation H315: Causes skin irritationDirect contact with the skin must be prevented through appropriate gloves and protective clothing.
Eye Irritation H319: Causes serious eye irritationRobust eye protection is mandatory to prevent contact with the eyes.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the powder must be avoided by using appropriate engineering controls and, if necessary, respiratory protection.

Data sourced from multiple safety data sheets.[4]

Engineering Controls: Your First Line of Defense

The primary strategy for mitigating exposure to hazardous chemical powders is the implementation of robust engineering controls. These are designed to contain the hazard at its source, minimizing the risk of inhalation and surface contamination.

Chemical Fume Hood vs. Ventilated Balance Enclosure

When weighing or manipulating powdered 2-Bromo-5-fluorocinnamic acid, the choice between a standard chemical fume hood and a ventilated balance enclosure (also known as a powder weighing cabinet) is critical.

  • Chemical Fume Hoods are designed to protect personnel from chemical fumes and vapors by drawing air away from the user and exhausting it outside the building.[5][6] However, the higher face velocity and turbulent airflow within a standard fume hood can be problematic for weighing fine powders, potentially leading to sample loss and contamination of the hood interior.[7]

  • Ventilated Balance Enclosures are specifically engineered for weighing potent or hazardous powders. They provide a less turbulent airflow, which minimizes the dispersal of the powder, ensuring both user safety and the accuracy of the measurement.[5][7][8] These enclosures filter the exhaust air through HEPA filters before recirculating it into the laboratory or sending it to the building's exhaust, effectively containing any particulate matter.[5]

Recommendation: For weighing 2-Bromo-5-fluorocinnamic acid, a ventilated balance enclosure is the preferred engineering control . If one is not available, the "tare method" should be employed within a chemical fume hood to minimize the time the open container of powder is exposed to turbulent air.[9]

Personal Protective Equipment (PPE) Specification

While engineering controls are the primary barrier, a comprehensive PPE strategy is essential for safeguarding against accidental exposure. The selection of PPE should be deliberate and based on the specific hazards of 2-Bromo-5-fluorocinnamic acid.

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving with nitrile gloves.Halogenated aromatic hydrocarbons can be aggressive towards some glove materials.[10][11][12] While no specific permeation data for 2-Bromo-5-fluorocinnamic acid is readily available, nitrile gloves offer good general resistance to a range of chemicals.[13][14] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.The compound is a serious eye irritant. Chemical splash goggles provide a seal around the eyes, offering superior protection from airborne powder compared to standard safety glasses.
Body Protection A fully fastened laboratory coat.A lab coat protects the skin on the arms and torso from coming into contact with any settled powder or spills.
Respiratory Protection Generally not required with proper engineering controls. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used.The primary respiratory hazard is the inhalation of the powder. Proper use of a ventilated balance enclosure or a chemical fume hood should prevent the compound from becoming airborne. A respirator is a secondary line of defense.

Operational Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure a consistently safe handling process.

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area within the laboratory for handling 2-Bromo-5-fluorocinnamic acid. This minimizes the potential for cross-contamination.

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare the Engineering Control: Ensure your chosen engineering control (preferably a ventilated balance enclosure) is functioning correctly.

  • The Tare Method for Weighing:

    • Place a labeled, sealable container on the analytical balance and tare it.

    • Move the tared container into the engineering control.

    • Carefully add the 2-Bromo-5-fluorocinnamic acid powder to the container.

    • Seal the container before removing it from the engineering control.

    • Place the sealed container back on the balance to obtain the final weight.

    • This method minimizes the generation of airborne dust and reduces the risk of inhalation.[9]

  • Work with Solutions When Possible: If your experimental procedure allows, preparing a stock solution of the compound can significantly reduce the risks associated with handling the powder in subsequent steps.

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For a large spill, evacuate the immediate area.

  • Don Appropriate PPE: If not already wearing it, don all necessary PPE before attempting to clean the spill.

  • Contain the Spill: Gently cover the spilled powder with absorbent pads to prevent it from becoming airborne.

  • Clean-up: For small spills, gently wipe the area with a damp cloth or absorbent pad. Avoid dry sweeping, which can generate dust. For larger spills, use a HEPA-filtered vacuum cleaner.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous waste.

Handling and Disposal Workflow

The following diagram illustrates the logical flow of operations for safely handling 2-Bromo-5-fluorocinnamic acid from receipt to disposal.

Workflow for Handling 2-Bromo-5-fluorocinnamic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Don_PPE 1. Don PPE Prepare_Eng_Control 2. Prepare Engineering Control Don_PPE->Prepare_Eng_Control Weigh_Powder 3. Weigh Powder (Tare Method) Prepare_Eng_Control->Weigh_Powder Prepare_Solution 4. Prepare Solution (If applicable) Weigh_Powder->Prepare_Solution Decontaminate_Area 5. Decontaminate Work Area Weigh_Powder->Decontaminate_Area Prepare_Solution->Decontaminate_Area Segregate_Waste 6. Segregate Halogenated Waste Decontaminate_Area->Segregate_Waste Package_Label_Waste 7. Package & Label Waste Segregate_Waste->Package_Label_Waste Request_Disposal 8. Request Waste Disposal Package_Label_Waste->Request_Disposal

Caption: A step-by-step workflow for the safe handling of 2-Bromo-5-fluorocinnamic acid.

Waste Disposal Plan

Proper disposal of 2-Bromo-5-fluorocinnamic acid and any materials contaminated with it is a critical final step in the handling process. As a halogenated organic compound, it must be treated as hazardous waste and segregated accordingly.

Step-by-Step Disposal Procedure
  • Segregation: Designate a specific, labeled hazardous waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated waste streams.[1][15]

  • Container Selection: Use a chemically resistant, sealable container for solid waste. For solutions, use a container with a screw-top cap that can be tightly sealed.[1]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-5-fluorocinnamic acid"

    • The approximate amount of waste

    • The date the waste was first added to the container.[1][16][17][18]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full (no more than 90% capacity), or on a regular schedule, arrange for pick-up and disposal by a licensed hazardous waste management company, in accordance with your institution's environmental health and safety (EHS) guidelines.[1]

By adhering to this comprehensive guide, researchers can confidently and safely handle 2-Bromo-5-fluorocinnamic acid, ensuring a secure laboratory environment and the reliability of their scientific endeavors.

References

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Emergency and Safety Services, University of Texas at Dallas. (n.d.). Glove Selection. Retrieved from [Link]

  • Air Science. (2019, July 16). The Benefits of Using a Balance Enclosure. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • Eckerd College. (n.d.). Resistance of Chemicals to Common Glove Materials. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Chemical Dictionary Network. (n.d.). CAS NO:202865-70-1; 2-bromo-5-fluorocinnamic acid. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Terra Universal. (2011, June 15). A Guide To Ventilated Balance Enclosures. Retrieved from [Link]

  • Analis SA. (n.d.). Powder Cabinets: Safe & Accurate Weighing. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Understanding Balance Enclosure Fume Hoods: Safety and Efficiency in the Lab. Retrieved from [Link]

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  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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